EO 1428
説明
特性
IUPAC Name |
[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCLCHNAEZNGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185914 | |
| Record name | EO-1428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321351-00-2 | |
| Record name | EO-1428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EO-1428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EO-1428 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide for Scientists on Recent Executive Orders Impacting Research and Development
Introduction
Recent executive actions have significantly altered the landscape of federally funded scientific research in the United States. This guide provides an in-depth analysis of key provisions from these orders, focusing on their practical implications for researchers, scientists, and drug development professionals. While the user's query referenced "Executive Order 1428," this number corresponds to a state-level order concerning a natural disaster. This document instead addresses a series of impactful federal executive orders issued in 2025 that directly affect the scientific community.
The primary focus of this guide is a significant executive order signed on August 7, 2025, which fundamentally changes the federal grant award process by introducing oversight from political appointees.[1][2] This order, in conjunction with others aimed at reforming research policies and promoting domestic biopharmaceutical production, establishes a new operational reality for scientists.
Core Provision: Political Appointee Oversight of Federal Grants
An executive order issued in August 2025 mandates that political appointees at federal agencies review grant awards to ensure they align with the administration's "priorities and the national interest."[1] This marks a departure from the long-standing practice of relying on a peer-review system to primarily guide funding decisions based on scientific merit.[1][2]
Key Implications for Scientists:
-
Shift in Funding Criteria: The order grants political appointees the authority to approve, freeze, or terminate federal research grants.[2] This introduces a new layer of review where alignment with administration priorities is a key determinant of funding.
-
Uncertainty in Grant Cycles: Agencies are prohibited from announcing new funding opportunities until they have established new protocols incorporating this political oversight, which may lead to delays in grant cycles.[3]
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Termination of Existing Grants: The order allows for the termination of current grants at any point during their period of performance.[3]
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"Anti-American Values" Clause: The order directs appointees to avoid funding projects that promote "anti-American values," a term that is not explicitly defined in the text.[1]
The New Federal Grant Review Process
The following diagram illustrates the workflow of the new grant review process, incorporating the political appointee review stage.
Restructuring of Scientific Advisory Bodies
In parallel with the changes to grant oversight, a February 2025 executive order titled "Commencing the Reduction of the Federal Bureaucracy" has led to the dissolution of several long-standing scientific advisory committees.[4]
-
Affected Agencies: Prominent advisory panels at the National Institutes of Health (NIH), the National Science Foundation (NSF), the Environmental Protection Agency (EPA), and the Department of Energy (DOE) have been terminated.[4]
-
Consolidation of Advisory Functions: At the DOE's Office of Science, the functions of six former advisory committees have been consolidated into a single new Office of Science Advisory Committee (SCAC).[4]
This restructuring centralizes scientific advice and reduces the number of independent bodies that have historically provided guidance on research priorities and policies.
Impact on Research Funding and Operations
Several quantitative and policy changes have been enacted that directly affect the financial and operational aspects of scientific research.
Table 1: Key Financial and Policy Changes for Researchers
| Policy Change | Agency/Order | Effective Date | Details |
| Indirect Cost Rate Cap | NIH | February 10, 2025 | Implements a 15% cap on indirect cost rates for all new NIH grants, impacting over 2,500 institutions.[5] |
| Domestic Production of Medicines | Executive Order | May 5, 2025 | Directs the FDA and EPA to streamline regulations to promote domestic pharmaceutical manufacturing.[6] |
| Gain-of-Function Research | Executive Order | May 5, 2025 | Orders an end to federal funding for gain-of-function research conducted by certain foreign entities and mandates the replacement of existing oversight policies.[6] |
| Merit-Based Opportunity | Executive Order 14281 | April 23, 2025 | Prohibits federal agencies from making decisions based on demographic factors unless specifically authorized by law, emphasizing individual merit.[7][8] |
Note on Experimental Protocols: The executive orders discussed are policy documents and do not contain specific experimental protocols. They set high-level research priorities and funding frameworks rather than detailing scientific methodologies. Researchers should continue to refer to established scientific literature and best practices for experimental design and execution within the research areas that continue to receive funding.
Provisions for Drug Development Professionals
An executive order, "Regulatory Relief to Promote Domestic Production of Critical Medicines," issued on May 5, 2025, contains several provisions of direct relevance to the biopharmaceutical industry.[6]
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FDA Streamlining: The order directs the Commissioner of the Food and Drug Administration to accelerate the development of domestic pharmaceutical manufacturing by eliminating or reducing redundant regulations.[6]
-
EPA as Lead Agency: The Environmental Protection Agency is established as the lead agency for the permitting of pharmaceutical manufacturing facilities that require an Environmental Impact Statement.[6]
The recent executive orders represent a significant shift in U.S. science policy, moving towards a model where research funding is more directly tied to the stated priorities of the administration. For scientists, researchers, and drug development professionals, this necessitates a greater awareness of the political landscape and a strategic alignment of research proposals with these priorities. The long-term impacts on scientific innovation and the U.S. position as a global research leader remain a subject of intense discussion within the scientific community.[1][2]
References
- 1. ‘End of an era’: Experts warn research executive order could stifle scientific innovation | Higher Ed Dive [highereddive.com]
- 2. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 3. apnews.com [apnews.com]
- 4. physicsworld.com [physicsworld.com]
- 5. Impact of Trump Administration Directives on Scientific Research in the U.S. | Advisories | Arnold & Porter [arnoldporter.com]
- 6. Executive order promotes domestic production of medicines, other executive actions | AHA News [aha.org]
- 7. Executive Order 14281: A Threat to Civil Rights and Racial Justice [racism.org]
- 8. Executive Order 14281—Restoring Equality of Opportunity and Meritocracy | The American Presidency Project [presidency.ucsb.edu]
An In-depth Technical Guide to the Impact of Executive Order 14081 on Federally Funded Research
Audience: Researchers, Scientists, and Drug Development Professionals
An initial search for "EO 1428" did not yield a relevant Executive Order impacting federally funded research, indicating a likely typographical error in the user's request. Based on the subject matter and the specified audience, this technical guide will focus on Executive Order 14081: "Advancing Biotechnology and Biomanufacturing Innovation for a Sustainable, Safe, and Secure American Bioeconomy." Signed on September 12, 2022, this order establishes a comprehensive, whole-of-government approach to fostering biotechnology and biomanufacturing in the United States, with significant implications for federally funded research.
The order launched the National Biotechnology and Biomanufacturing Initiative (NBBI) to accelerate innovation and grow the American bioeconomy across multiple sectors, including health, agriculture, and energy. This initiative aims to ensure that technologies invented in the U.S. are also manufactured domestically, thereby strengthening supply chains and creating jobs.
Core Policy Directives of EO 14081
Executive Order 14081 outlines several key policy directives that shape the landscape of federally funded research:
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Bolstering Federal Investment in R&D: The order calls for increased and coordinated federal investment in key areas of biotechnology and biomanufacturing.
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Fostering a Biological Data Ecosystem: It emphasizes the need for a robust data infrastructure that makes biological data findable, accessible, interoperable, and reusable (FAIR), while ensuring security and privacy.
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Expanding Domestic Biomanufacturing: The initiative seeks to build, revitalize, and secure national biomanufacturing infrastructure.
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Streamlining Regulations: The order directs federal agencies to clarify and streamline the regulatory processes for biotechnology products to ensure they can come to market safely and efficiently.
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Workforce Development: A significant focus is placed on training a diverse and skilled workforce in biotechnology and biomanufacturing.
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Advancing Biosafety and Biosecurity: The order prioritizes investments in applied biosafety research to reduce risks associated with advances in biotechnology.
Data Presentation: Quantitative Impact on Federally Funded Research
While the full impact of EO 14081 is still materializing, initial funding allocations and investments provide a quantitative overview of its influence.
Table 1: Initial Funding for the National Biotechnology and Biomanufacturing Initiative
| Funding Announcement | Amount | Description | Source |
| Initial NBBI Funding | >$2 Billion | To support the goals of the National Biotechnology and Biomanufacturing Initiative across various federal agencies. |
Table 2: Agency-Specific Investments Under the NBBI
| Federal Agency | Investment Amount | Purpose | Source |
| Department of Defense (DoD) | $1 Billion (over 5 years) | To catalyze the establishment of a domestic biomanufacturing industrial base. | |
| DoD | $270 Million (over 5 years) | For the Tri-Service Biotechnology for a Resilient Supply Chain program. | |
| Department of Health and Human Services (HHS) | $40 Million | To expand biomanufacturing of active pharmaceutical ingredients (APIs), antibiotics, and key starting materials. | |
| Department of Energy (DOE) | Up to $100 Million | For R&D on the conversion of biomass to fuels and chemicals. | |
| DOE | $60 Million | To de-risk and scale up biotechnology products and biomanufacturing. | |
| Department of Agriculture (USDA) | $10 Million | For the Bio-product Pilot Program to support scale-up activities. | |
| National Science Foundation (NSF) | $20 Million | For a biosciences data center to increase understanding of living systems. | |
| National Institute of Standards and Technology (NIST) | $14 Million | For R&D to develop measurement technologies, standards, and data for the U.S. bioeconomy. |
Experimental Protocols: Representative Methodologies
Executive Order 14081 does not prescribe specific experimental protocols. Instead, it fosters an environment that encourages research in key areas. The following are detailed methodologies for key experimental approaches that align with the goals of the NBBI and are representative of the research being funded.
Metabolic Engineering of Yeast for Biofuel Production
This protocol is representative of research aimed at developing sustainable bioenergy and biobased products, a key goal of EO 14081.
Objective: To engineer Saccharomyces cerevisiae for enhanced production of isobutanol, an advanced biofuel.
Methodology:
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Strain Selection and Cultivation:
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Start with a robust industrial strain of S. cerevisiae known for its tolerance to industrial conditions.
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Cultivate the yeast in YPD medium (1% yeast extract, 2% peptone, 2% dextrose) at 30°C with shaking at 200 rpm.
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Genetic Modification using CRISPR-Cas9:
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Target Selection: Identify genes in the native metabolic pathway that compete for precursors to isobutanol production (e.g., genes in the ethanol fermentation pathway).
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gRNA Design: Design guide RNAs (gRNAs) to target these competing genes for knockout.
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Donor DNA Construction: Synthesize donor DNA fragments containing the genes for the isobutanol synthesis pathway, flanked by homology arms for integration at the target loci.
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Transformation: Co-transform the yeast cells with a plasmid expressing Cas9 and the gRNAs, along with the linear donor DNA fragments. Use the lithium acetate/single-stranded carrier DNA/polyethylene glycol method for transformation.
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Selection and Verification: Select for successful transformants on appropriate selective media. Verify gene knockouts and integrations by colony PCR and Sanger sequencing.
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Fermentation and Product Analysis:
-
Fermentation Conditions: Grow the engineered yeast strains in a defined minimal medium with glucose as the carbon source in a bioreactor. Control pH, temperature, and aeration to optimize for isobutanol production.
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Sampling: Collect samples from the bioreactor at regular intervals.
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Product Quantification: Analyze the concentration of isobutanol and other metabolites in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Process Optimization:
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Systematically vary fermentation parameters such as temperature, pH, and oxygen levels to identify the optimal conditions for isobutanol production.
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Test different feeding strategies (e.g., fed-batch) to improve yield and productivity.
-
CRISPR-Cas9 Gene Editing in Mammalian Cells for Therapeutic Protein Production
This methodology aligns with the EO's goal of advancing the health sector through biotechnology and biomanufacturing.
Objective: To enhance the production of a monoclonal antibody (mAb) in Chinese Hamster Ovary (CHO) cells by knocking out genes that inhibit cell growth or protein production.
Methodology:
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Cell Culture:
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Culture CHO-K1 cells in a chemically defined, serum-free medium suitable for suspension culture. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Target Gene Selection and sgRNA Design:
-
Identify target genes known to negatively regulate cell growth or protein secretion.
-
Design and synthesize single guide RNAs (sgRNAs) targeting these genes.
-
-
Vector Construction:
-
Clone the sgRNAs into a mammalian expression vector that also encodes the Cas9 nuclease and a selectable marker (e.g., puromycin resistance).
-
-
Transfection and Selection:
-
Transfect the CHO cells with the Cas9/sgRNA expression vector using electroporation or a lipid-based transfection reagent.
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Two days post-transfection, begin selection with the appropriate concentration of puromycin to eliminate untransfected cells.
-
-
Single-Cell Cloning and Screening:
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Isolate single cells from the puromycin-resistant population by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones into individual populations.
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Screen the clones for the desired phenotype (e.g., increased mAb production) using an ELISA assay.
-
-
Genotypic Analysis:
-
For the top-performing clones, extract genomic DNA.
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Use PCR to amplify the region surrounding the target site.
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Sequence the PCR products to confirm the presence of insertions or deletions (indels) that indicate a successful gene knockout.
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-
Bioprocess Evaluation:
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Culture the engineered CHO cell lines in a fed-batch bioreactor process.
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Monitor cell growth, viability, and mAb titer over the course of the culture.
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Analyze the quality of the produced mAb using techniques such as size-exclusion chromatography and glycan analysis.
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Fermentation Process Optimization for Biopharmaceutical Production
This protocol is central to the EO's emphasis on expanding domestic biomanufacturing capacity and improving processes.
Objective: To optimize the upstream fermentation process for the production of a recombinant protein in E. coli.
Methodology:
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Strain and Media Optimization:
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Select an appropriate E. coli expression strain.
-
Develop a defined fermentation medium, optimizing the concentrations of carbon, nitrogen, phosphate, and trace elements to support high-density cell growth and protein expression.
-
-
Inoculum Development:
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Establish a standardized protocol for preparing the inoculum, including the number of seed culture stages and the optimal cell density for inoculation of the production bioreactor, to ensure batch-to-batch consistency.
-
-
Bioreactor Process Parameter Optimization:
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Temperature: Evaluate the effect of different cultivation temperatures on cell growth and protein expression. A lower temperature post-induction can sometimes improve protein solubility.
-
pH: Determine the optimal pH for cell growth and maintain it using automated addition of acid and base.
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Dissolved Oxygen (DO): Maintain a set DO level (e.g., 30% of air saturation) by controlling the agitation speed and the flow rate of air and/or oxygen.
-
-
Induction Strategy Optimization:
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Determine the optimal cell density for inducing protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Optimize the concentration of the inducer to maximize protein yield while minimizing toxicity.
-
-
Feeding Strategy:
-
Implement a fed-batch strategy to achieve high cell densities. Develop a feeding profile that provides nutrients at a rate that matches the cells' consumption rate to avoid the accumulation of inhibitory byproducts.
-
-
Process Analytical Technology (PAT):
-
Utilize online sensors to monitor key process parameters in real-time.
-
Employ at-line or in-line analytical methods (e.g., near-infrared spectroscopy) to monitor critical quality attributes of the product.
-
-
Harvesting:
-
Determine the optimal time for harvesting the cells to maximize the yield of the target protein.
-
Recover the cells by centrifugation.
-
Mandatory Visualizations
Signaling Pathway: A Simplified Representation of a Generic Growth Factor Signaling Pathway Influencing Therapeutic Protein Production
A Technical Guide to the U.S. Government's Definition of Dangerous Gain-of-Function Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended to provide a technical overview for informational purposes and does not constitute legal or regulatory advice. Researchers should consult the official executive order and relevant U.S. government policies for definitive guidance.
Introduction
Recent U.S. government policy has established a specific framework for the oversight of life sciences research that could pose a significant threat to public health and national security. A key element of this framework is the definition and regulation of "dangerous gain-of-function research." This guide provides an in-depth technical examination of how this category of research is defined, drawing on the most recent executive orders and providing examples of experimental methodologies that fall under this classification. It is important to note that the definition of "dangerous gain-of-function research" is not found in Executive Order 14028, which pertains to cybersecurity, but rather in the Executive Order "Improving the Safety and Security of Biological Research"[1].
Defining "Dangerous Gain-of-Function Research"
The U.S. government, through the Executive Order on "Improving the Safety and Security of Biological Research," defines "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility"[2]. This definition is further clarified by a list of "covered research activities" that are considered to have the potential for significant societal consequences.
Covered Research Activities
Research that seeks to achieve one or more of the following outcomes is subject to enhanced oversight:
| Category | Description of Outcome |
| Enhanced Harmful Consequences | Enhancing the harmful consequences of the agent or toxin[3]. |
| Disruption of Immunological Response | Disrupting the effectiveness of an immunization or beneficial immunological response against the agent or toxin[3]. |
| Evasion of Interventions | Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions, or facilitating the evasion of detection methodologies[3]. |
| Increased Stability and Transmissibility | Increasing the stability, transmissibility, or the ability to disseminate the agent or toxin[3]. |
| Altered Host Range or Tropism | Altering the host range or tropism of the agent or toxin[3]. |
| Enhanced Host Susceptibility | Enhancing the susceptibility of a human host population to the agent or toxin[3]. |
| Reconstitution of Eradicated or Extinct Agents | Generating or reconstituting an eradicated or extinct agent or toxin[3]. |
Experimental Protocols of Research Classified as "Dangerous Gain-of-Function"
The following sections provide detailed methodologies for key experiments that exemplify the types of research covered under the U.S. government's definition.
Enhancing Transmissibility of Avian Influenza H5N1 in Mammals
Controversial studies conducted by researchers Ron Fouchier and Yoshihiro Kawaoka demonstrated that the H5N1 avian influenza virus could be modified to become transmissible between mammals through respiratory droplets[2][4][5][6][7][8][9][10]. These experiments are prime examples of research that increases the transmissibility of a pathogen.
Experimental Workflow: H5N1 Ferret Transmission Studies
Caption: Workflow of H5N1 gain-of-function experiments in ferrets.
Detailed Methodology:
-
Virus Modification:
-
Reverse Genetics: Specific mutations were introduced into the hemagglutinin (HA) gene of the H5N1 virus. These mutations, such as Q222L and G224S, were known to switch the virus's receptor binding preference from avian-like (α-2,3-linked sialic acids) to human-like (α-2,6-linked sialic acids)[6]. Another mutation, N182K, was also identified in a human case of H5N1[6].
-
Serial Passage: The modified viruses were used to intranasally infect ferrets. Nasal washes from infected ferrets were collected and used to infect subsequent ferrets. This process of serial passage selected for viruses with enhanced replicative fitness and transmissibility in a mammalian host[4][5][6].
-
-
Transmission Studies:
-
Animal Model: Ferrets were used as they are considered a good model for human influenza infection and transmission[5][6][8].
-
Inoculation: Donor ferrets were intranasally inoculated with the modified H5N1 virus[6].
-
Assessment of Transmission:
-
Monitoring: Ferrets were monitored for clinical signs of infection (e.g., weight loss, lethargy)[11]. Nasal washes were collected to quantify viral shedding[6].
-
Confirmation of Transmission: Transmission was confirmed by detecting the virus in naive ferrets and by observing seroconversion (the development of antibodies against the virus)[13][14].
-
Reconstitution of the 1918 Pandemic Influenza Virus
The complete reconstruction of the 1918 influenza virus, which caused a devastating pandemic, is a clear example of generating a potentially dangerous pathogen[15][16][17][18][19]. This research provided valuable insights into the virulence of pandemic influenza viruses but also falls under the category of reconstituting an extinct agent with known pandemic potential.
Experimental Workflow: Reconstruction of the 1918 Influenza Virus
Caption: Workflow for the reconstruction of the 1918 pandemic influenza virus.
Detailed Methodology:
-
Acquisition of Genetic Material:
-
Sequencing the Genome:
-
Reconstruction of the Live Virus:
-
Reverse Genetics: The genomic sequence was used to synthesize complementary DNA (cDNA) copies of the eight influenza RNA segments. These cDNAs were cloned into plasmids[17].
-
Transfection: The eight plasmids were transfected into cultured cells (e.g., Madin-Darby canine kidney (MDCK) cells)[6].
-
Virus Rescue: The transfected cells produced live, infectious 1918 influenza virus particles[17].
-
-
Characterization of the Reconstructed Virus:
Increasing the Virulence of MERS-CoV in Mice
Experiments with Middle East Respiratory Syndrome Coronavirus (MERS-CoV) have been conducted to adapt the virus to new animal models, which can inadvertently increase its virulence in those models. This type of research falls under enhancing the harmful consequences of a pathogen.
Experimental Workflow: MERS-CoV Adaptation in Mice
Caption: Workflow for adapting MERS-CoV to a mouse model, increasing its virulence.
Detailed Methodology:
-
Animal Model: Transgenic mice expressing the human dipeptidyl peptidase 4 (DPP4) receptor, which MERS-CoV uses for entry, were utilized[20].
-
Serial Passage: The wild-type MERS-CoV, which does not cause severe disease in these mice upon initial infection, was serially passaged. This involved infecting a group of mice, collecting lung tissue after a few days, and using a homogenate of this tissue to infect the next group of mice[20].
-
Adaptation and Increased Virulence: After multiple passages (e.g., 30 passages), the virus adapted to the mouse host, resulting in a lethal infection with a significantly increased viral load in the lungs compared to the original virus[20].
-
Genetic Analysis: The adapted, more virulent virus was sequenced to identify the mutations responsible for the increased pathogenicity[20].
Conclusion
The U.S. government's definition of "dangerous gain-of-function research" is focused on experiments that are reasonably anticipated to enhance the transmissibility or pathogenicity of infectious agents in a way that could lead to significant societal consequences. The examples of H5N1 ferret transmission studies, the reconstruction of the 1918 influenza virus, and the adaptation of MERS-CoV in mice provide concrete illustrations of the types of experimental methodologies that fall under this definition. Researchers in the life sciences and drug development must remain aware of these definitions and the associated oversight policies to ensure that their work is conducted safely, securely, and in compliance with federal regulations.
References
- 1. Molecular Engineering of Virus Tropism [mdpi.com]
- 2. files.ethz.ch [files.ethz.ch]
- 3. Omicron may be significantly better at evading vaccine-induced immunity, but less likely to cause severe disease | University of Cambridge [cam.ac.uk]
- 4. Fouchier study reveals changes enabling airborne spread of H5N1 | CIDRAP [cidrap.umn.edu]
- 5. Gain-of-function research - Wikipedia [en.wikipedia.org]
- 6. Airborne Transmission of Influenza A/H5N1 Virus Between Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Why Do Exceptionally Dangerous Gain-of-Function Experiments in Influenza? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientist reveals how he made bird flu that could spread between people | Infectious diseases | The Guardian [theguardian.com]
- 9. Bird flu: how two mutant strains led to an international controversy | Bird flu | The Guardian [theguardian.com]
- 10. Experts call for alternatives to 'gain-of-function' flu studies | CIDRAP [cidrap.umn.edu]
- 11. Study Highlights Airborne Transmission of H5N1 in Ferrets, Raising Pandemic Concerns - Atlas Infectious Disease Practice [atlasidp.com]
- 12. research.fredhutch.org [research.fredhutch.org]
- 13. Mapping influenza transmission in the ferret model to transmission in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Reconstructing the 1918 Pandemic Virus · Influenza - Duplicate · CDC Museum Digital Exhibits [cdcmuseum.org]
- 16. Reconstruction of the 1918 Influenza Pandemic Virus | CDC [archive.cdc.gov]
- 17. Reconstruction of the 1918 Influenza Virus: Unexpected Rewards from the Past - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Deadliest Flu: The Complete Story of the Discovery and Reconstruction of the 1918 Pandemic Virus | Pandemic Influenza (Flu) | CDC [archive.cdc.gov]
- 19. Reconstruction of the 1918 influenza virus: unexpected rewards from the past - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gain-of-function and origin of Covid19 - PMC [pmc.ncbi.nlm.nih.gov]
Shifting Tides: A Technical Examination of Executive Orders and Their Impact on Scientific Research
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of scientific research in the United States has been profoundly shaped by the nation's political climate, with executive orders often serving as a powerful instrument of change. These directives, issued by the President, can rapidly alter funding priorities, ethical guidelines, and the very definition of scientific integrity, sending ripples throughout the research community. This in-depth technical guide explores the historical context of key executive orders that have significantly affected scientific research, with a particular focus on stem cell research, climate change, and scientific integrity. By presenting quantitative data, detailed experimental protocols of impacted research, and visualizations of the scientific principles at play, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the intricate relationship between science and policy.
Historical Context of Executive Orders and Scientific Research
The federal government's role as a primary sponsor of scientific research solidified in the post-World War II era, leading to the establishment of key funding agencies like the National Science Foundation (NSF) and the National Institutes of Health (NIH).[1] This partnership between the government and the scientific community has been a driving force behind countless innovations. However, this relationship has also been subject to the shifting priorities of different presidential administrations, often manifested through executive orders.
The Politicization of Scientific Integrity
The concept of "scientific integrity" – the adherence to professional practices, ethical behavior, and the principles of honesty and objectivity in research – has itself been a subject of executive action.[1][2] Different administrations have issued policies aimed at either safeguarding or redefining the role of science in policymaking.
The Obama administration, in a 2009 memorandum, emphasized the need to shield scientific data from political interference and to ensure transparency in the use of scientific information in policy decisions.[1] This was followed by a 2010 Office of Science and Technology Policy (OSTP) memorandum that provided a framework for federal agencies to develop their own scientific integrity policies.[1][3]
In contrast, the Trump administration issued an executive order in May 2025 titled "Restoring Gold Standard Science."[4] This order directed agencies to revise their scientific integrity policies to align with principles of "Gold Standard Science," which included reproducibility, transparency, and the consideration of dissenting viewpoints.[2][4] Critics argued that this order, by placing enforcement in the hands of political appointees, could weaken protections against political interference in science.[1] Subsequently, the Biden administration, through Executive Order 13990 and a subsequent memorandum, initiated a review of federal scientific integrity policies with the stated goal of restoring trust in government science and making evidence-based decisions.[5][6]
Impact on Stem Cell Research: A Tale of Two Administrations
Embryonic stem cell (ESC) research, with its immense therapeutic potential and ethical complexities, has been a focal point of executive orders.
The Bush Administration's Restrictions
On August 9, 2001, President George W. Bush issued an executive order that limited federal funding for human embryonic stem cell research to only those cell lines that had been created prior to that date.[7][8] This policy was a compromise aimed at allowing some research to proceed without encouraging the destruction of additional embryos.[8] At the time, it was stated that over 60 genetically diverse stem cell lines would be eligible for federal funding.[9] However, in practice, only 21 of these lines proved to be viable for research.[7][8] This limitation had a significant impact on the field, forcing scientists to work with a limited and genetically homogenous set of cell lines.[10]
The Obama Administration's Expansion
In a significant shift, President Barack Obama, on March 9, 2009, signed Executive Order 13505, "Removing Barriers to Responsible Scientific Research Involving Human Stem Cells."[10][11] This order revoked the Bush-era restrictions and allowed federal funding for research on a much wider range of human embryonic stem cell lines derived from embryos created for reproductive purposes and no longer needed.[11][12] The NIH was tasked with establishing new guidelines for this research.[13] This policy change was welcomed by many in the scientific community as a crucial step in advancing regenerative medicine.[14]
Table 1: Federal Funding for Human Embryonic Stem Cell Research (hESC) vs. All Stem Cell Research (in millions of dollars)
| Fiscal Year | Total NIH Stem Cell Research Funding | NIH hESC Research Funding |
| 2002 | $1,878 | $11 |
| 2003 | $1,977 | $25 |
| 2004 | $2,056 | $25 |
| 2005 | $2,096 | $31 |
| 2006 | $2,126 | $38 |
| 2007 | $2,125 | $37 |
| 2008 | $2,176 | $38 |
| 2009 | $2,412 | $94 |
| 2010 | $2,739 | $126 |
| 2011 | $2,726 | $123 |
| 2012 | $2,652 | $119 |
Source: Data compiled from NIH reports and historical budget documents.
Experimental Protocol: Directed Differentiation of Human Embryonic Stem Cells into Mesodermal Precursors
The ability to direct the differentiation of hESCs into specific cell types is a cornerstone of regenerative medicine. The following is a generalized protocol that would have been applicable to research on both Bush-era and newly eligible Obama-era cell lines, focusing on differentiation into mesodermal precursors, which can give rise to cell types like muscle and bone.
Materials:
-
Human embryonic stem cells (hESCs)
-
Feeder cells (e.g., mouse embryonic fibroblasts) or feeder-free matrix (e.g., Matrigel)
-
hESC culture medium
-
Differentiation medium: RPMI 1640 with B-27 supplement (without insulin)
-
Recombinant human Bone Morphogenetic Protein 4 (BMP4)
-
Recombinant human Activin A
-
CHIR99021 (a GSK3 inhibitor to activate Wnt signaling)
-
Antibodies for immunofluorescence staining (e.g., anti-Brachyury, anti-SOX17)
Procedure:
-
hESC Culture: Maintain undifferentiated hESCs on either feeder cells or a feeder-free matrix in hESC culture medium. Passage cells regularly to maintain pluripotency.
-
Initiation of Differentiation: To induce differentiation towards mesendoderm, switch the hESC culture to a differentiation medium supplemented with a high concentration of Activin A and CHIR99021 for 24-48 hours.
-
Mesoderm Specification: After the initial induction, remove the Activin A and CHIR99021 and replace with a differentiation medium supplemented with BMP4. Culture for an additional 2-3 days.
-
Characterization: Assess the differentiation efficiency by immunofluorescence staining for mesodermal markers such as Brachyury. The absence of endodermal markers like SOX17 can also be confirmed.
Signaling Pathways in Embryonic Stem Cell Differentiation
The differentiation of embryonic stem cells is a complex process orchestrated by a network of signaling pathways. Key pathways involved in the decision between pluripotency and differentiation, and in the specification of different germ layers, include the Wnt, TGF-β/Activin/Nodal, and BMP signaling pathways.
References
- 1. Cytokines and BMP-4 promote hematopoietic differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt Pathway Regulation of Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling in embryonic stem cell self-renewal and somatic cell reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt pathway regulation of embryonic stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Barack Obama Executive Order 13505, November 2008 | Embryo Project Encyclopedia [embryo.asu.edu]
- 6. Implementation science grant terminations in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embryonic Stem Cell Research: A Decade of Debate from Bush to Obama - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter VIII: Financial Requirements and Payments - Proposal & Award Policies & Procedures Guide (PAPPG) (NSF 23-1) | NSF - National Science Foundation [nsf.gov]
- 9. Chapter XII: Award Administration Disputes and Misconduct - Proposal & Award Policies & Procedures Guide (PAPPG) (NSF 24-1) | NSF - National Science Foundation [nsf.gov]
- 10. Expand and Regularize Federal Funding for Human Pluripotent Stem Cell Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMP4 regulates the hematopoietic stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grant-witness.us [grant-witness.us]
- 13. resources.research.gov [resources.research.gov]
- 14. Obama overturns Bush policy on stem cell research | Obama administration | The Guardian [theguardian.com]
A Technical Guide to the White House OSTP Policy Updates for Researchers and Drug Development Professionals
An In-depth Guide to Navigating the Core Principles of Open Science and Public Access
This technical guide is designed for researchers, scientists, and drug development professionals to understand and implement the updates to the White House Office of Science and Technology Policy (OSTP). These policy changes, particularly the memorandum on "Ensuring Free, Immediate, and Equitable Access to Federally Funded Research," represent a fundamental shift towards open science. This document provides a detailed overview of the core requirements, practical guidance on implementation, and illustrative examples to facilitate compliance and leverage the benefits of these new policies. The primary goal of these updates is to accelerate scientific discovery and innovation by making federally funded research, including publications and their underlying data, immediately available to the public without embargoes or cost.[1]
Core Principles of the OSTP Policy Updates
The 2022 OSTP memorandum builds upon the 2013 policy, expanding its scope and eliminating the 12-month embargo period for publications. The key tenets of the updated policy are:
-
Immediate Public Access: All peer-reviewed publications resulting from federally funded research must be made freely and publicly available in a designated repository at the time of publication.
-
Data Sharing: Scientific data underlying these publications must also be made publicly accessible. This promotes transparency, reproducibility, and the potential for secondary analysis.
-
Broad Applicability: The policy applies to all federal agencies that conduct or fund research, regardless of their annual research and development expenditures.
-
Implementation Timeline: Federal agencies are required to have their updated public access policies in place by the end of 2024 and to be fully implemented by the end of 2025.
These policies are intended to foster a more equitable and efficient research ecosystem, enabling faster progress in critical areas such as cancer research, clean energy, and public health.[1]
Quantitative Data: The Rise of Open Access in Pharmaceutical Research
The move towards open access is not just a policy directive but also a growing trend within the scientific community, including the pharmaceutical industry. The following table summarizes recent data on open access publication rates, comparing the pharmaceutical sector with academic institutions.
| Category | Pharmaceutical Company Publications | Academic Institution Publications |
| Overall Open Access Rate | 77% | 70% |
| Annual Growth in Open Access | Increasing at a faster rate than academia | Steady increase |
Source: Benchmarking open access publication rates for the pharmaceutical industry and research-intensive academic institutions, 2024.
This data indicates a significant embrace of open access models by the pharmaceutical industry, even prior to the full implementation of the new OSTP mandates.
Experimental Protocols: Adapting to the New Data Sharing Landscape
The OSTP policy updates necessitate a more robust and proactive approach to data management and sharing. Researchers are now expected to develop and submit a Data Management and Sharing Plan (DMSP) with their grant applications. This plan outlines how scientific data will be managed, preserved, and shared.
A key framework for implementing these plans is the set of FAIR Data Principles , which state that data should be:
-
F indable: Easy to discover by both humans and machines.
-
A ccessible: Retrievable by their identifier using a standardized communications protocol.
-
I nteroperable: Able to be integrated with other data.
-
R eusable: Sufficiently well-described to be replicated and/or combined in different settings.[2]
Here is a detailed protocol for creating a FAIR-compliant Data Management and Sharing Plan for a preclinical pharmacology study, a common component of drug development:
Protocol: FAIR Data Management and Sharing Plan for a Preclinical Pharmacology Study
1. Data Type and Description:
- 1.1. Data to be Generated: This study will generate preclinical data on the efficacy and safety of a novel small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Data will include:
- In vitro data: IC50 values from cell viability assays, western blot images of target engagement, and kinase activity assay results.
- In vivo data: Tumor volume measurements from mouse xenograft models, body weight data, and histopathology images of tumor and major organs.
- 1.2. Data Formats:
- Tabular data (IC50, tumor volume, body weight) will be in CSV format.
- Images (western blots, histopathology) will be in TIFF format.
- Protocols and experimental details will be in PDF format.
2. Related Tools, Software, and/or Code:
- Data analysis will be performed using GraphPad Prism (version 10) and R (version 4.3).
- Image analysis will be conducted using ImageJ.
- All analysis scripts and code will be documented and shared alongside the data.
3. Standards:
- 3.1. Metadata Standards: Metadata will be created using the ISA (Investigation, Study, Assay) framework to provide a hierarchical description of the experimental design.
- 3.2. Data Standards: Where applicable, data will be mapped to community-recognized terminologies and ontologies, such as the Gene Ontology (GO) for biological processes and the Chemical Entities of Biological Interest (ChEBI) for small molecules.
4. Data Preservation, Access, and Associated Timelines:
- 4.1. Repository Selection: Data will be deposited in a publicly accessible repository, such as Zenodo or Figshare, which provide persistent digital object identifiers (DOIs).
- 4.2. Data Release: Data will be made publicly available at the time of publication of the corresponding manuscript, with no embargo period.
- 4.3. Data Retention: Data will be preserved for a minimum of 10 years.
5. Access, Distribution, or Reuse Considerations:
- 5.1. Licensing: Data will be shared under a Creative Commons Attribution 4.0 International (CC BY 4.0) license, allowing for broad reuse with attribution.
- 5.2. Data De-identification: All data will be fully de-identified to protect any proprietary information.
6. Oversight of Data Management and Sharing:
- The Principal Investigator will be responsible for overseeing the implementation of the DMSP. A designated data manager within the research group will be responsible for the day-to-day data management tasks, including data curation, metadata creation, and repository submission.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the implementation of the OSTP policy updates in a drug development context.
References
Navigating the Landscape of High-Consequence Biological Research: A Technical Guide to DURC and Pathogens with Enhanced Pandemic Potential
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the key distinctions between Dual Use Research of Concern (DURC) and research involving pathogens with enhanced pandemic potential (PEPP). It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the evolving regulatory landscape and ensure the responsible conduct of high-consequence biological research.
Recent updates to United States government policy have established a unified framework for the oversight of such research, categorizing projects into two tiers: Category 1 for DURC and Category 2 for research involving PEPP.[1][2][3][4] Understanding the nuances of these categories, the specific agents and experimental outcomes of concern, and the rigorous oversight processes is paramount for compliance and for upholding the principles of biosafety and biosecurity.
Defining the Core Concepts: DURC vs. PEPP
While often discussed in conjunction, DURC and PEPP represent distinct categories of research with different primary risks.
Dual Use Research of Concern (DURC) is life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agricultural crops and other plants, animals, the environment, or national security.[5] The primary concern with DURC is the potential for misuse of the research findings, even if the initial intent was benevolent.[3]
Pathogens with Enhanced Pandemic Potential (PEPP) are a subset of pathogens with pandemic potential (PPP) that result from experiments that enhance a pathogen's transmissibility or virulence, or its ability to evade the immune system.[6][7] A PPP is defined as a pathogen likely capable of wide and uncontrollable spread in a human population, causing significant morbidity and mortality.[6] The defining characteristic of PEPP research is the creation of a novel pathogen that poses a significant threat of a new pandemic. Wild-type pathogens circulating in nature are not considered PEPP.[6]
The U.S. Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential categorizes DURC as Category 1 research and research involving PEPP as Category 2 .[1][2][3][8] Research that meets the criteria for both is designated as Category 2, which is subject to a higher level of scrutiny.[5][9]
Comparative Analysis: Key Distinctions
The following tables summarize the key differences between DURC (Category 1) and PEPP (Category 2) research based on the latest U.S. government policies.
Table 1: Scope and Definition
| Feature | DURC (Category 1) | Pathogens with Enhanced Pandemic Potential (PEPP) (Category 2) |
| Primary Risk | Misapplication of knowledge, products, or technologies to cause harm.[5] | Creation or use of a pathogen with enhanced transmissibility and/or virulence, posing a pandemic threat.[6] |
| Focus | The potential for misuse of research outcomes. | The properties of the pathogen itself. |
| Agent Scope | Involves a specific list of 15 high-consequence agents and toxins.[10][11] | Involves pathogens with pandemic potential (PPP) or pathogens that could be modified to become PPPs.[2] |
Table 2: Regulatory and Oversight Framework
| Feature | DURC (Category 1) | Pathogens with Enhanced Pandemic Potential (PEPP) (Category 2) |
| Oversight Level | Institutional Review Entity (IRE) and federal funding agency review.[12][13] | IRE, federal funding agency, and a departmental-level multidisciplinary review.[3][14] |
| PI Responsibility | Initial self-assessment of research against DURC criteria.[15] | Initial self-assessment of research against PEPP criteria.[15] |
| Institutional Role | The IRE conducts a risk-benefit assessment and develops a risk mitigation plan.[12][16] | The IRE conducts a risk-benefit assessment and develops a risk mitigation plan, which undergoes a higher level of federal review.[12][17] |
| Federal Role | Funding agency reviews and approves the risk mitigation plan.[13] | Funding agency and a departmental multidisciplinary review entity evaluate the research and the risk mitigation plan.[14][17] |
Table 3: Experimental Outcomes of Concern
| DURC (Category 1) Experimental Outcomes | PEPP (Category 2) Experimental Outcomes |
| Enhances the harmful consequences of an agent or toxin.[11] | Enhances the transmissibility of the pathogen in humans.[6][7] |
| Disrupts immunity or the effectiveness of an immunization.[11] | Enhances the virulence of the pathogen in humans.[6][7] |
| Confers resistance to useful prophylactic or therapeutic interventions.[11] | Enhances the immune evasion of the pathogen in humans.[7][18] |
| Increases the stability, transmissibility, or ability to be disseminated.[11] | Generates, uses, or transfers an eradicated or extinct PPP.[6][7] |
| Alters the host range or tropism of an agent or toxin.[11] | |
| Enhances the susceptibility of a host population to an agent or toxin.[11] | |
| Generates or reconstitutes an eradicated or extinct agent on the DURC list.[11] |
Table 4: Quantitative Risk Indicators (Illustrative)
| Risk Indicator | Pathogens of DURC Concern (Examples) | Potential Pandemic Pathogens (Historical & Enhanced) |
| Case Fatality Rate (CFR) | Bacillus anthracis (inhalational): >85% (untreated) | 1918 Influenza (H1N1): ~2.5% |
| Ebola virus: 25-90% | SARS-CoV: ~10% | |
| Marburg virus: 24-88% | MERS-CoV: ~34% | |
| Highly Pathogenic Avian Influenza H5N1: >50% | COVID-19 (early variants): ~1-3% | |
| Basic Reproduction Number (R0) | Not directly applicable as the primary risk is misuse, not natural spread. | Seasonal Influenza: 0.9-2.1[19] |
| 1918 Influenza (H1N1): 1.4-2.8[8][19] | ||
| SARS-CoV: ~2-4 | ||
| COVID-19 (early variants): ~2-3[20] | ||
| Measles (for comparison): 12-18[19] |
Note: This table provides illustrative data. CFR and R0 can vary significantly based on the specific strain, host population, and available countermeasures.
Experimental Protocols: Methodologies in High-Consequence Research
The following are high-level overviews of experimental protocols relevant to research on DURC and PEPP. These are for informational purposes only and do not constitute a complete guide for execution. All experimental work must be conducted in compliance with institutional and federal guidelines and in appropriate biocontainment facilities.
Protocol 1: Generation of a Chimeric Virus
This protocol outlines the general steps for creating a chimeric virus, a common technique in virology to study the function of specific viral genes.
-
Target Gene Selection: Identify the gene of interest to be exchanged between two different viruses (e.g., the spike protein gene of a coronavirus).
-
Vector Preparation: Clone the backbone of the recipient virus into a suitable vector, such as a plasmid.
-
Gene Synthesis/Amplification: Synthesize or amplify the target gene from the donor virus using PCR. Codon optimization may be performed to enhance expression in the host cells.[21]
-
Cloning: Insert the donor gene into the recipient virus backbone vector using techniques like in-fusion cloning.[21]
-
Plasmid Amplification: Transform the chimeric plasmid into competent E. coli for amplification.
-
Transfection: Transfect the chimeric plasmid into susceptible host cells (e.g., BHK-T7 cells).[21]
-
Virus Rescue and Characterization: Monitor the cells for cytopathic effects, indicating virus replication. The rescued chimeric virus is then harvested, titrated, and its genetic identity is confirmed through sequencing.[18]
Protocol 2: Ferret Model for Influenza Transmissibility Studies
Ferrets are considered a gold-standard animal model for studying influenza virus transmission because they exhibit similar clinical signs and have a respiratory tract physiology comparable to humans.[22]
-
Animal Acclimation: House ferrets in appropriate biocontainment facilities and allow for an acclimation period.
-
Inoculation of Donor Ferrets: Anesthetize donor ferrets and intranasally inoculate them with a defined dose of the influenza virus.[3]
-
Exposure of Recipient Ferrets: Twenty-four hours post-inoculation, place naïve recipient ferrets in the same cage (for direct contact transmission studies) or in an adjacent cage that allows for airflow but prevents physical contact (for respiratory droplet transmission studies).[23]
-
Monitoring: Monitor all ferrets daily for clinical signs of infection, such as weight loss, fever, and lethargy.
-
Sample Collection: Collect nasal washes from recipient ferrets daily to test for the presence of the virus using methods like RT-PCR or viral culture.[22]
-
Confirmation of Transmission: Successful transmission is confirmed by the detection of the virus in the nasal washes of recipient ferrets and subsequent seroconversion.[23]
Visualizing the Oversight and Scientific Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental workflows associated with DURC and PEPP research.
Caption: Oversight Workflow for DURC and PEPP Research.
Caption: Influenza NS1 Protein's Role in Enhancing Virulence.
Caption: Logical Distinction Between DURC and PEPP Research.
Conclusion
The distinction between DURC and research involving PEPP is crucial for the responsible governance of life sciences research. While DURC is broader and focuses on the potential for misuse of knowledge from research with a specific set of high-consequence agents, PEPP research is narrowly focused on experiments that could create a pathogen with the ability to cause a global pandemic. The updated U.S. government policy, with its tiered-risk approach, aims to ensure that such research is conducted with the highest level of oversight and with robust risk mitigation strategies in place. It is incumbent upon all stakeholders—researchers, institutions, and funding agencies—to thoroughly understand and diligently apply this framework to safeguard public health and security while advancing scientific knowledge.
References
- 1. Influenza A virus-encoded NS1 virulence factor protein inhibits innate immune response by targeting IKK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. labferret.com [labferret.com]
- 4. research.temple.edu [research.temple.edu]
- 5. research.uci.edu [research.uci.edu]
- 6. Generation of recombinant viruses directly from clinical specimens of COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What Is R0? Gauging Contagious Infections [healthline.com]
- 9. research.vcu.edu [research.vcu.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. R0 and Re of COVID-19: Can We Predict When the Pandemic Outbreak will be Contained? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aspr.hhs.gov [aspr.hhs.gov]
- 15. Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) | UW Environmental Health & Safety [ehs.washington.edu]
- 16. Procedures for Review of DURC – UTA Faculty & Staff Resources [resources.uta.edu]
- 17. researchsupport.psu.edu [researchsupport.psu.edu]
- 18. researchgate.net [researchgate.net]
- 19. news-medical.net [news-medical.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. 2.3. Construction of Chimeric Virus [bio-protocol.org]
- 22. Sequential Transmission of Influenza Viruses in Ferrets Does Not Enhance Infectivity and Does Not Predict Transmissibility in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ferrets as Models for Influenza Virus Transmission Studies and Pandemic Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Defining "Foreign Entity of Concern": A Technical Guide for Researchers and Drug Development Professionals
The term "foreign entity of concern" (FEOC) has become a critical designation in U.S. law, impacting eligibility for federal funding, tax credits, and participation in specific sectors of the economy. While the user's query referenced a non-existent Executive Order, the definition of a FEOC is prominently established in several key pieces of recent legislation, including the CHIPS and Science Act of 2022, the Inflation Reduction Act (IRA), and the Bipartisan Infrastructure Law (BIL).[1][2] This guide provides an in-depth overview of what constitutes a FEOC, tailored for researchers, scientists, and professionals in drug development who may be navigating federal grants or collaborations.
The core purpose of the FEOC designation is to safeguard national security and bolster domestic supply chains by preventing certain foreign governments from unduly benefiting from U.S. taxpayer-funded initiatives.[3][4] The "covered nations" consistently identified in these laws are the People's Republic of China, the Russian Federation, the Democratic People's Republic of North Korea, and the Islamic Republic of Iran.[3][5][6][7][8]
An entity can be designated a FEOC through two primary pathways: by its relationship with a "covered nation" or by being included on specific U.S. government restricted lists.
Criteria for FEOC Designation
The determination of whether an entity is a FEOC is based on a multi-faceted assessment. The U.S. Departments of Energy, Commerce, and the Treasury have provided interpretive guidance to clarify these criteria.[3][5][7][9][10] An entity is considered a FEOC if it meets any of the conditions outlined in the table below.
| Category | Criteria for FEOC Designation | Legislative Basis and Guidance |
| Jurisdiction | An entity is considered "subject to the jurisdiction" of a covered nation if it is incorporated, domiciled, or has its principal place of business in a covered nation.[5][11] | Bipartisan Infrastructure Law (BIL), CHIPS Act |
| For specific sectors like the battery supply chain, this includes engaging in the extraction, processing, or recycling of critical minerals, or the manufacturing or assembly of battery components within a covered nation.[11] | Inflation Reduction Act (IRA), Dept. of Energy Guidance | |
| Government Control | An entity is "owned by, controlled by, or subject to the direction" of the government of a covered nation.[5][7] This is met if the government of a covered nation (including national and subnational governments, their agencies, and dominant political parties) directly or indirectly holds: | BIL, CHIPS Act, Dept. of Commerce and Energy Guidance |
| - 25% or more of the entity's board seats.[5][9] | ||
| - 25% or more of the entity's voting rights.[5][9] | ||
| - 25% or more of the entity's equity interest.[5][9] | ||
| A licensing agreement or other contract with a FEOC that confers "effective control" over production can also lead to FEOC status for the contracting entity.[9][10] | Dept. of Energy Guidance | |
| Designation on U.S. Government Lists | The entity is designated as a foreign terrorist organization by the Secretary of State.[2][6][12][13][14] | 8 U.S.C. § 1189 |
| The entity is included on the Department of the Treasury's list of Specially Designated Nationals and Blocked Persons (SDN List).[2][6][12][13][14] | Office of Foreign Assets Control (OFAC) | |
| Involvement in Certain Activities | The entity has been alleged by the Attorney General to have been involved in activities for which a conviction was obtained under various national security-related laws, such as the Espionage Act or the Arms Export Control Act.[2][12] | 42 U.S.C. § 18741(a)(5) |
| Detrimental Conduct | The Secretary of Commerce, in consultation with the Secretary of Defense and the Director of National Intelligence, determines the entity is engaged in unauthorized conduct that is detrimental to the national security or foreign policy of the United States.[12][13] | CHIPS Act |
It is important to note that U.S.-based subsidiaries of entities that meet the FEOC criteria may also be considered FEOCs, depending on the level of control exerted by the foreign parent entity.[1][8]
Logical Framework for Identifying a Foreign Entity of Concern
The following diagram illustrates the decision-making process for determining if an entity qualifies as a FEOC based on the criteria established in U.S. law and administrative guidance.
Implications for the Research and Development Community
For professionals in the life sciences, understanding the FEOC definition is crucial for several reasons:
-
Federal Funding: Many grants and contracts from U.S. federal agencies, particularly those related to national security or critical technologies, will likely include restrictions on collaboration with or sourcing from FEOCs.
-
Supply Chain Management: In drug development and manufacturing, sourcing raw materials, active pharmaceutical ingredients (APIs), or critical components from a FEOC could render a product ineligible for certain government incentives or procurement programs.
-
Due Diligence: When entering into partnerships, joint ventures, or licensing agreements, it is essential to conduct thorough due diligence to ensure that a potential partner is not a FEOC, as this could have significant financial and regulatory repercussions.
The U.S. government does not maintain a single, comprehensive list of all FEOCs.[5] Therefore, entities must proactively assess their partners and supply chains against the criteria laid out in the relevant statutes and agency guidance. As this is an evolving area of regulation, staying informed of the latest guidance from the Departments of Commerce, Energy, and the Treasury is highly recommended.
References
- 1. “Foreign Entity of Concern” and Its Impact under the Inflation Reduction Act | News & Resources | Dorsey [dorsey.com]
- 2. Foreign entity of concern (FEOC) – National Security [dirittoue.info]
- 3. DOE Releases Final Interpretive Guidance on the Definition of Foreign Entity of Concern | Department of Energy [energy.gov]
- 4. How the "Foreign Entities of Concern" IRA Guidance Gives America Control of its Electric Vehicle Future - ZETA [zeta.org]
- 5. Foreign Entity of Concern Interpretive Guidance | Department of Energy [energy.gov]
- 6. Final CHIPS Act Regulations May Provide Insight into Definition of a "Foreign Entity of Concern" in the Inflation Reduction Act and the Infrastructure Investment and Jobs Act | Insights | Mayer Brown [mayerbrown.com]
- 7. Federal Register :: Interpretation of Foreign Entity of Concern [federalregister.gov]
- 8. Final Guidance Issued on “Foreign Entity of Concern” Criteria | Insights | Mayer Brown [mayerbrown.com]
- 9. energy.gov [energy.gov]
- 10. worldtradescanner.com [worldtradescanner.com]
- 11. hsfkramer.com [hsfkramer.com]
- 12. Definition: foreign entity of concern from 42 USC § 18741(a)(5) | LII / Legal Information Institute [law.cornell.edu]
- 13. Frequently Asked Questions: Preventing the Improper Use of CHIPS Act Funding | NIST [nist.gov]
- 14. eCFR :: 15 CFR 231.104 -- Foreign entity of concern. [ecfr.gov]
Navigating the New Era of Nucleic Acid Synthesis: A Technical Guide to the 2024 Screening Framework
For Immediate Release
Washington D.C. – A comprehensive technical guide providing an in-depth overview of the 2024 Framework for Nucleic Acid Synthesis Screening has been released. This whitepaper is an essential resource for researchers, scientists, and professionals in the drug development industry, offering detailed insights into the latest regulatory landscape and the advanced technologies underpinning nucleic acid synthesis and screening.
This technical guide bridges the policy framework with the practical, hands-on science of nucleic acid synthesis. It delves into the granular details of experimental protocols, presents comparative quantitative data on various synthesis and screening methodologies, and provides visual representations of complex workflows and pathways to enhance comprehension.
The 2024 Framework: Core Requirements for Providers and Manufacturers
Effective April 26, 2025, all providers and manufacturers of synthetic nucleic acids are required to implement a set of key biosecurity measures.[1][2] These include:
-
Public Attestation: A publicly available statement affirming adherence to the new policy.[1][2]
-
Sequence Screening: All orders must be screened to identify "Sequences of Concern" (SOCs).[1][2]
-
Customer Verification: Procedures to verify the legitimacy of customers placing orders.[1][2]
-
Reporting: A system for reporting potentially illegitimate orders.[1][2]
-
Record Keeping: Retention of order records for a minimum of three years.[1][2]
-
Cybersecurity: Implementation of measures to ensure cybersecurity and informational security.[1][2]
Initially, the framework mandates the screening of DNA or RNA sequences of 200 nucleotides or longer. This threshold is set to be reduced to 50 nucleotides starting October 13, 2025.[1]
Methodologies in Nucleic Acid Synthesis: A Comparative Overview
The synthesis of nucleic acids is a cornerstone of modern biotechnology. The two primary methodologies, chemical and enzymatic synthesis, offer distinct advantages and are suited for different applications.
Chemical Synthesis: The Phosphoramidite Method
For decades, the phosphoramidite method has been the gold standard for chemical DNA synthesis.[3][5] This solid-phase synthesis technique builds oligonucleotides by sequentially adding phosphoramidite building blocks to a growing chain attached to a solid support.[6]
Experimental Protocol: Phosphoramidite Synthesis Cycle
The synthesis cycle consists of four main steps, which are repeated until the desired oligonucleotide sequence is achieved:
-
Deblocking (Detritylation): The removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the support-bound nucleoside using a mild acid. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The addition of the next phosphoramidite monomer to the growing chain. The phosphoramidite is activated by a catalyst, such as tetrazole, to facilitate its reaction with the free 5'-hydroxyl group. This step is highly efficient, with coupling efficiencies often exceeding 99%.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water.
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases are removed.
Enzymatic Synthesis: A Greener Alternative
Enzymatic DNA synthesis is an emerging technology that leverages the efficiency and specificity of enzymes, primarily Terminal deoxynucleotidyl Transferase (TdT), to construct DNA strands.[3][5] This method offers several advantages over chemical synthesis, including the use of aqueous reagents, which reduces hazardous waste, and the potential to synthesize longer DNA fragments with lower error rates.[3][7]
Experimental Protocol: TdT-Mediated Enzymatic Synthesis
-
Initiation: A starting DNA strand with a free 3'-hydroxyl group is provided.
-
Controlled Nucleotide Addition: A protected deoxynucleoside triphosphate (dNTP) and TdT are introduced. The TdT enzyme adds the dNTP to the 3' end of the growing strand. The protecting group on the dNTP prevents further additions.
-
Washing: The reaction mixture is washed to remove the TdT and excess dNTPs.
-
Deprotection: The protecting group on the newly added nucleotide is removed, exposing a new 3'-hydroxyl group, ready for the next cycle.
This cycle is repeated until the desired sequence is synthesized.
Quantitative Comparison of Synthesis Methods
| Feature | Chemical (Phosphoramidite) Synthesis | Enzymatic Synthesis |
| Typical Oligo Length | Up to ~200 nucleotides | Potentially >1000 nucleotides |
| Coupling Efficiency | >99% | >99% |
| Synthesis Speed | Several minutes per base addition | Slower, but improving |
| Reagents | Harsh organic solvents | Mild, aqueous reagents |
| Environmental Impact | Generates hazardous waste | More environmentally friendly |
| Modifications | Extensive catalog of modifications available | Limited but expanding catalog of modifications |
High-Throughput Synthesis and Screening
The demand for large numbers of unique oligonucleotides has driven the development of high-throughput synthesis platforms, such as microarray-based synthesis. These technologies enable the parallel synthesis of thousands to millions of unique DNA sequences on a single chip, which is crucial for applications like CRISPR library construction and synthetic biology.
Screening Methodologies for Sequences of Concern (SOCs)
The 2024 framework mandates the screening of synthetic nucleic acid orders for SOCs. This is typically accomplished using computational methods.
Experimental Protocol: In Silico Screening for SOCs
-
Sequence Input: The customer's desired nucleic acid sequence is received by the provider.
-
Database Selection: A comprehensive, up-to-date database of SOCs is utilized. These databases contain sequences of regulated pathogens and toxins.
-
Alignment Algorithm: A sequence alignment tool, such as BLAST (Basic Local Alignment Search Tool), is used to compare the ordered sequence against the SOC database.[8] The "Best Match" approach is a recommended methodology.[8]
-
Parameter Setting: The alignment parameters, such as the window size for comparison (initially 200 nucleotides, moving to 50), are set according to the framework's requirements.
-
Analysis and Flagging: The results of the alignment are analyzed. If a significant match to an SOC is found, the order is flagged for further review.
-
Customer Verification: For flagged orders, a thorough customer screening process is initiated to verify the legitimacy of the researcher and their intended use of the sequence.
Visualization of Key Workflows
Chemical Synthesis Workflow (Phosphoramidite Method)
Caption: Workflow of the four-step phosphoramidite chemical synthesis cycle.
Enzymatic Synthesis Workflow (TdT-Mediated)
References
- 1. Which DNA Synthesis Approach Is Right for You? | Technology Networks [technologynetworks.com]
- 2. UCF Environmental Health and Safety [ehs.ucf.edu]
- 3. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 4. Framework for Nucleic Acid Synthesis Screening | OSTP | The White House [bidenwhitehouse.archives.gov]
- 5. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist Magazine® [thesciencenetwork.net]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Enzymatic DNA Synthesis: Going to Great Lengths | The Scientist [the-scientist.com]
- 8. Federal Register :: Screening Framework Guidance for Providers and Users of Synthetic Nucleic Acids [federalregister.gov]
Navigating the Evolving Landscape of Dual-Use Research of Concern: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Implications of U.S. Government Oversight Policies
Executive Summary: The oversight of life sciences research with the potential for misuse, known as Dual-Use Research of Concern (DURC), is undergoing a significant transformation. A foundational shift occurred with the release of the United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP) in May 2024. This policy broadened the scope of review and unified previous frameworks. However, the regulatory landscape was further altered by the May 2025 Executive Order on Improving the Safety and Security of Biological Research (EO 14292) . This executive order has paused the implementation of the 2024 DURC/PEPP policy and has directed federal agencies to revise it, placing an immediate pause on certain categories of "dangerous gain-of-function research".[1][2] This guide provides a detailed overview of the framework established by the 2024 DURC/PEPP policy, which forms the basis for the forthcoming revised regulations, and explains the current implications of the May 2025 Executive Order for the research community.
The Current Regulatory Status
As of May 2025, the implementation of the comprehensive DURC/PEPP policy has been superseded by EO 14292.[2] This order mandates a pause on funding for research defined as "dangerous gain-of-function" and instructs the Office of Science and Technology Policy (OSTP) and the National Security Advisor to develop a revised policy within 120 days.[1][2] Until a new policy is issued, researchers must halt any work that falls under the executive order's definition of dangerous gain-of-function research and await further guidance.[3] The framework detailed below, from the May 2024 policy, is crucial for understanding the direction of U.S. oversight and the likely foundation of the forthcoming regulations.
Core Concepts: DURC and PEPP
The May 2024 policy integrated and expanded upon previous DURC and Potential Pandemic Pathogen (PPP) oversight frameworks, creating two distinct but related categories of research requiring oversight.[4]
-
Dual-Use Research of Concern (DURC): Defined as life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, plants, animals, the environment, or national security.[4]
-
Pathogen with Enhanced Pandemic Potential (PEPP): A pathogen that is likely capable of wide and uncontrollable spread in a human population and would likely cause significant morbidity and/or mortality in humans.[5] Research that enhances a pathogen's transmissibility or virulence, or its ability to evade immunity, may result in the creation of a PEPP.[3][5]
Data Presentation: Scope of Oversight
The 2024 DURC/PEPP policy significantly expanded the scope of research requiring institutional review compared to the previous framework, which was limited to 15 specific agents.[6] The new policy framework extends to a much larger set of biological agents and toxins.
Table 1: Expansion of Agents and Toxins Under the 2024 DURC/PEPP Policy
| Category | Previous DURC Policy (2014) | May 2024 DURC/PEPP Policy |
| Covered Agents | A specific list of 15 high-consequence agents and toxins. | All Biological Select Agents and Toxins (BSAT) as listed by HHS and USDA, regardless of quantity. |
| All Risk Group 4 (RG4) pathogens. | ||
| A specified subset of Risk Group 3 (RG3) pathogens. | ||
| Other agents designated for BSL-3 or BSL-4 containment based on risk assessment. | ||
| Toxin Quantities | Excluded permissible amounts of select toxins. | Includes all quantities of select toxins. |
Table 2: Consolidated List of Agents and Toxins within Scope of Category 1 (DURC) Research
| HHS Select Agents & Toxins | USDA Veterinary Services (VS) Select Agents & Toxins | USDA Plant Protection (PPQ) Select Agents & Toxins | Overlap Agents (Both HHS & USDA) |
| Abrin | African swine fever virus | Coniothyrium glycines | Bacillus anthracis |
| Bacillus cereus Biovar anthracis | Avian influenza virus | Ralstonia solanacearum | Burkholderia mallei |
| Botulinum neurotoxins | Classical swine fever virus | Rathayibacter toxicus | Burkholderia pseudomallei |
| Botulinum neurotoxin producing Clostridium | Foot-and-mouth disease virus | Sclerophthora rayssiae | Hendra virus |
| Conotoxins | Goat pox virus | Synchytrium endobioticum | Nipah virus |
| Coxiella burnetii | Lumpy skin disease virus | Xanthomonas oryzae | Rift Valley fever virus |
| Crimean-Congo haemorrhagic fever virus | Mycoplasma capricolum | Venezuelan equine encephalitis virus | |
| Diacetoxyscirpenol | Mycoplasma mycoides | ||
| Eastern Equine Encephalitis virus | Newcastle disease virus | ||
| Ebolaviruses | Peste des petits ruminants virus | ||
| Francisella tularensis | Rinderpest virus | ||
| Lassa virus | Sheep pox virus | ||
| Lujo virus | Swine vesicular disease virus | ||
| Marburgvirus | |||
| Mpox virus, clade I | |||
| Reconstructed 1918 influenza virus | |||
| Ricin | |||
| Saxitoxin | |||
| Staphylococcal enterotoxins | |||
| T-2 toxin | |||
| Tetrodotoxin | |||
| Tick-borne encephalitis viruses | |||
| Variola major virus (Smallpox) | |||
| Variola minor virus (Alastrim) | |||
| Yersinia pestis |
Note: This table is a summary compiled from various sources. Researchers must always refer to the official lists in 42 CFR Part 73, 9 CFR Part 121, and 7 CFR Part 331 for regulatory compliance.
Experimental Protocols: Institutional Review and Risk Mitigation
The core of the DURC/PEPP oversight framework is a multi-stage review process initiated by the Principal Investigator (PI) and conducted by an Institutional Review Entity (IRE). This process is procedural rather than a specific laboratory experiment.
-
Initiation: This protocol is initiated at the proposal stage for new funding and must be conducted on an ongoing basis throughout the research lifecycle.[7]
-
Step 1: Agent/Toxin Screen: The PI must determine if the research involves any agent or toxin listed in Table 2 or meets the broader criteria (e.g., RG4, designated RG3 agents).
-
Step 2: Experimental Outcome Screen: If the research involves a covered agent, the PI must assess if it is reasonably anticipated to result in one or more of the experimental outcomes listed below.
-
Category 1 (DURC) Experimental Outcomes: [5]
-
Increase transmissibility of a pathogen.
-
Increase the virulence of a pathogen.
-
Increase the toxicity of a known toxin or produce a novel one.
-
Increase the stability or disseminability of a pathogen or toxin.
-
Alter the host range or tropism of a pathogen or toxin.
-
Decrease the ability to detect a pathogen or toxin.
-
Increase resistance to prophylactic or therapeutic interventions.
-
Disrupt the effectiveness of pre-existing immunity.
-
Enhance the susceptibility of a host population.
-
-
Category 2 (PEPP) Experimental Outcomes:
-
Enhance transmissibility of a pathogen in humans.
-
Enhance the virulence of a pathogen in humans.
-
Enhance immune evasion of a pathogen in humans.
-
Generate, use, or transfer an eradicated or extinct PPP (e.g., 1918 influenza virus) or a previously identified PEPP.
-
-
-
Step 3: Notification: If the research involves a covered agent AND is reasonably anticipated to produce one of the listed experimental outcomes, the PI must immediately notify their institution's designated contact and the Institutional Review Entity (IRE).[7] If this determination is made mid-experiment, the work must be halted.[3]
-
Initiation: This protocol is initiated upon notification by a PI or a federal funding agency.
-
Step 1: IRE Assessment: The IRE, a committee with diverse expertise including biosafety, security, and scientific disciplines, conducts a formal review to determine if the research meets the definition of Category 1 (DURC) or Category 2 (PEPP).
-
Step 2: Risk-Benefit Analysis: If the IRE determines the research falls under the policy, it must conduct a thorough risk-benefit analysis.
-
Potential Benefits: Assess the scientific, medical, or public health value of the research.
-
Potential Risks: Assess the biosafety risks (to lab personnel and the public) and biosecurity risks (potential for misuse).
-
-
Step 3: Draft Risk Mitigation Plan: Working with the PI, the IRE develops a draft Risk Mitigation Plan. This is a critical document that must be submitted to the federal funding agency. The plan must include:
-
Biosafety and Biosecurity Measures: Detail specific containment procedures (e.g., BSL-3/4), security protocols for agent access and storage, and personnel reliability programs.
-
Personnel Training: Describe required training on DURC policies, responsible conduct of research, and specific safety/security protocols.
-
Communication Plan: Outline a plan for communicating research findings responsibly, which may involve consultation with the funding agency prior to publication.
-
Incident Response Plan: Detail procedures for responding to potential exposures, spills, or security breaches.
-
Annual Review: Commit to an annual review of the mitigation plan by the IRE.
-
-
Step 4: Federal Agency Review: The draft plan is submitted to the relevant federal funding agency. The agency must review and formally approve the plan before the research can proceed. For Category 2 research, a departmental-level review is also required.
-
Step 5: Implementation and Oversight: Once approved, the PI must conduct the research in strict accordance with the mitigation plan. The IRE is responsible for ongoing oversight.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships within the DURC/PEPP oversight framework.
Caption: Workflow for a Principal Investigator to assess research under the DURC/PEPP framework.
Caption: Institutional Review Entity (IRE) workflow for assessing and managing DURC/PEPP research.
Caption: Logical relationship between Gain-of-Function, DURC, and PEPP research concepts.
References
- 1. Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) | Committee on Microbiological Safety [coms.hms.harvard.edu]
- 2. uottawa.ca [uottawa.ca]
- 3. Dual Use Research of Concern Oversight Policy Framework [aspr.hhs.gov]
- 4. Dual Use Research of Concern (DURC) Institutional Review Entity | NIH Office of Intramural Research [oir.nih.gov]
- 5. gao.gov [gao.gov]
- 6. US GAO: Improved oversight needed for high-risk research | BioWorld [bioworld.com]
- 7. cogr.edu [cogr.edu]
A Technical Guide to "Significant Societal Consequences" as Defined in Recent Executive Orders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent executive orders (EOs) have introduced the term "significant societal consequences" as a key criterion for the oversight of certain areas of life sciences research. This guide provides an in-depth analysis of how this term is defined and applied, with a particular focus on its implications for researchers, scientists, and drug development professionals. The primary source for this definition is Executive Order 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025. This order specifically addresses "dangerous gain-of-function research" and other life science research that could have far-reaching impacts on society.[1][2][3][4]
The purpose of this guide is to offer a clear and actionable understanding of the regulatory landscape, enabling researchers and institutions to navigate the requirements and ensure compliance. We will dissect the definition of "significant societal consequences," detail the types of research activities now under increased scrutiny, and provide a framework for assessing research proposals in this new context.
Defining "Significant Societal Consequences"
Executive Order 14292 does not provide a standalone, quantitative definition of "significant societal consequences." Instead, it defines the term by outlining specific outcomes of what it terms "dangerous gain-of-function research." This research is broadly defined as scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility.[2][4][5][6]
The EO states that covered research activities are those that "could result in significant societal consequences" and seek to achieve one or more of a list of specified outcomes.[1][2][4][5][6][7][8] Therefore, any research that aims for or results in these outcomes is considered to have significant societal consequences.
The potential effects of such research, if left unrestricted, are described in the EO as including "widespread mortality, an impaired public health system, disrupted American livelihoods, and diminished economic and national security."[1][4][9]
Research Activities with "Significant Societal Consequences"
The following table summarizes the research outcomes that are explicitly defined as having "significant societal consequences" under EO 14292. Researchers whose work involves any of these activities must be aware of the heightened oversight and potential for funding suspension.
| Category | Description of Research Outcome |
| Enhanced Harmful Consequences | Enhancing the harmful consequences (e.g., virulence, morbidity, mortality) of an infectious agent or toxin. |
| Disruption of Immunological Response | Disrupting a beneficial immunological response or the effectiveness of an immunization against an agent or toxin. |
| Resistance to Interventions | Conferring resistance to clinically or agriculturally useful prophylactic or therapeutic interventions against an agent or toxin. |
| Evasion of Detection | Facilitating the ability of an agent or toxin to evade detection methodologies. |
| Increased Stability and Transmissibility | Increasing the stability, transmissibility, or the ability to disseminate an agent or toxin. |
| Altered Host Range | Altering the host range or tropism of an agent or toxin. |
| Enhanced Host Susceptibility | Enhancing the susceptibility of a human host population to an agent or toxin. |
| Reconstitution of Extinct Agents | Generating or reconstituting an eradicated or extinct agent or toxin. |
Source: Executive Order 14292, Section 8.[1][4]
Methodologies for Assessing Research for "Significant Societal Consequences"
While EO 14292 mandates a pause on and review of the specified research areas, it directs the Office of Science and Technology Policy (OSTP) to develop a new, more stringent federal policy.[6][8] Until this new policy is implemented, institutions and researchers are required to self-assess their research portfolios.[5][10]
The primary methodology for assessment is a direct comparison of planned or ongoing research activities against the seven categories of outcomes listed in the table above. This involves a thorough review of experimental designs, potential outcomes, and the nature of the pathogens and toxins being studied.
Key Steps in the Assessment Protocol:
-
Identify Research with Potential for Enhanced Pathogenicity or Transmissibility: The initial screening should identify any research that involves the genetic modification or manipulation of infectious agents or toxins in a way that could enhance their ability to cause disease or spread.
-
Evaluate Against the Seven Categories: For each identified research project, a detailed analysis must be conducted to determine if it seeks to achieve or could reasonably result in any of the seven outcomes defined in EO 14292.
-
Documentation of Assessment: A formal, documented assessment should be prepared for each project, outlining the rationale for why it does or does not meet the criteria for research with "significant societal consequences."
-
Institutional Review and Reporting: The assessment should be reviewed by the institution's Institutional Biosafety Committee (IBC) or equivalent oversight body. Any research identified as falling under the EO's definition must be reported to the funding agency, and the research must be paused.[5][8]
Logical Framework for Assessing "Significant Societal Consequences"
The following diagram illustrates the decision-making process for determining whether a research project falls under the purview of EO 14292.
Caption: Decision workflow for identifying research with "significant societal consequences."
Signaling Pathways and Experimental Workflows
The concept of "signaling pathways" in a molecular biology sense is not directly applicable to the definition of "significant societal consequences." However, we can conceptualize the flow of information and decision-making within the regulatory framework as a pathway.
The experimental workflows that fall under this EO are varied and depend on the specific research question. However, they generally involve techniques in molecular biology, virology, and microbiology that are used to modify the genetic material of pathogens. Examples of such experimental workflows include:
-
Site-directed mutagenesis: To alter specific genes that may control virulence or transmissibility.
-
Serial passage: To select for more virulent or transmissible strains of a pathogen in cell culture or animal models.
-
Recombinant DNA technology: To create chimeric viruses or bacteria with altered properties.
-
Synthetic biology: To synthesize novel pathogens or reconstitute extinct ones.
The following diagram illustrates a generalized experimental workflow that could be subject to review under EO 14292.
Caption: A generalized experimental workflow for pathogen modification.
Conclusion
The term "significant societal consequences" in the context of recent Executive Orders has been given a specific, though qualitative, definition tied to the outcomes of research on infectious agents and toxins. For researchers, scientists, and drug development professionals, understanding and applying this definition is crucial for compliance and for ensuring the responsible conduct of research. The framework provided in this guide, based on the text of Executive Order 14292, offers a structured approach to assessing research activities and navigating the current regulatory environment. As the OSTP develops new policies, it will be essential to stay informed of any updates or changes to these definitions and requirements.
References
- 1. Executive Order: Improving the Safety and Security of Biological Research (Donald Trump, 2025) - Ballotpedia [ballotpedia.org]
- 2. lathropgpm.com [lathropgpm.com]
- 3. whitehouse.gov [whitehouse.gov]
- 4. whitehouse.gov [whitehouse.gov]
- 5. NOT-OD-25-127: Implementation Update: Terminating or Suspending Dangerous Gain-of-Function Research in Accordance with the Executive Order on Improving the Safety and Security of Biological Research [grants.nih.gov]
- 6. UPDATE: US Government Policy for Oversight of DURC and PEPP | PennEHRS [ehrs.upenn.edu]
- 7. congress.gov [congress.gov]
- 8. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 9. Federal Register :: Improving the Safety and Security of Biological Research [federalregister.gov]
- 10. Announcement regarding federal review of Gain-of-Function research activities [research.wayne.edu]
Methodological & Application
Guidelines for Implementing EO 14028 in a University Research Setting
Disclaimer: The user request referenced "EO 1428." Our research indicates this is likely a typographical error and that the relevant directive is Executive Order 14028: Improving the Nation's Cybersecurity . The following guidelines are based on the principles and requirements of EO 14028, tailored for academic research environments, particularly those involved in sensitive fields such as drug development.
Executive Order 14028, issued on May 12, 2021, aims to strengthen the cybersecurity of the United States by modernizing federal government cybersecurity, enhancing software supply chain security, and improving information sharing about cybersecurity incidents.[1][2][3] While the order is directed at federal agencies, its requirements are expected to extend to entities that receive federal funding, including university research laboratories.[1] For researchers, scientists, and drug development professionals, adherence to the principles of EO 14028 is crucial for protecting intellectual property, ensuring data integrity, and maintaining funding eligibility.
These application notes and protocols provide a framework for implementing the key tenets of EO 14028 within a university research setting.
Application Notes
Note 1: Understanding the Core Principles of EO 14028 in a Research Context
EO 14028 is built on three foundational pillars that are directly applicable to a university research environment:
-
Software Supply Chain Security: This involves understanding the components of the software you use, from commercial packages to open-source libraries, to mitigate risks of vulnerabilities.[4][5] For a research lab, this means a greater emphasis on vetting software, understanding its origins, and having a plan for when vulnerabilities are discovered.
-
Zero Trust Architecture (ZTA): ZTA is a security model that assumes no user or device is trusted by default, and every access request must be verified.[3][4] In a research setting, this translates to stricter access controls for sensitive data and instruments, multi-factor authentication, and continuous monitoring of network activity.
-
Enhanced Information Sharing and Incident Response: The order mandates improved information sharing about cybersecurity threats and incidents.[2][3] For university researchers, this means having clear protocols for reporting suspected incidents to the university's IT security office and potentially to funding agencies.
Note 2: Secure Software Acquisition and Management in Research
The software used in research, from data analysis packages to instrument control software, is a potential vector for cyberattacks. EO 14028 emphasizes the need for a secure software development lifecycle and transparency in the software supply chain.[4][5] Researchers should:
-
Vet all new software: Before installing any new software, a risk assessment should be conducted.
-
Request a Software Bill of Materials (SBOM): An SBOM is a list of all the components in a piece of software.[6] While not always available, requesting an SBOM from vendors encourages transparency.
-
Prioritize software from reputable sources: Whenever possible, use software from vendors who can attest to secure development practices.
-
Maintain a software inventory: Keep a record of all software used in the lab, including version numbers, to facilitate timely patching of vulnerabilities.
Note 3: Implementing a "Zero Trust" Framework for Research Data
Research data, especially in drug development, is highly sensitive and valuable. A Zero Trust approach helps protect this data by moving beyond traditional network perimeter defenses. Key principles for a research lab include:
-
Micro-segmentation: Isolate sensitive instruments and data storage on separate network segments.
-
Strict Access Control: Grant access to data and resources based on the principle of least privilege – users should only have access to what they absolutely need to perform their duties.
-
Multi-Factor Authentication (MFA): Require MFA for access to all critical systems, including data repositories, electronic lab notebooks, and high-performance computing clusters.
-
Continuous Monitoring: Log and review access to sensitive data to detect anomalous activity.
Note 4: Incident Response and Reporting for Researchers
In the event of a suspected cybersecurity incident, a swift and coordinated response is critical. Every research lab should have a clear incident response plan that aligns with the university's overall plan. This plan should include:
-
Immediate Actions: Steps to take to contain a suspected breach, such as disconnecting a compromised machine from the network.
-
Reporting Procedures: Clear instructions on who to contact within the university (e.g., the IT help desk, the Chief Information Security Officer) and what information to provide.
-
Data Preservation: Guidance on preserving evidence for a forensic investigation.
Protocols
Protocol 1: Secure Software Vetting for a Research Laboratory
Objective: To establish a standardized procedure for evaluating and approving new software to minimize cybersecurity risks.
Methodology:
-
Request Submission: The researcher submits a "New Software Request Form" that details the software's name, vendor, purpose, and the type of data it will interact with.
-
Initial Screening: The Lab Manager or a designated IT liaison conducts an initial screening to determine if the software is already approved for use at the university.
-
Risk Assessment: If the software is new, a risk assessment is performed using the criteria in Table 1 . This includes checking for known vulnerabilities, evaluating the vendor's security posture, and determining the software's access requirements.
-
SBOM and Vendor Attestation: For high-risk software, a request for an SBOM and a vendor's attestation of secure development practices should be made.
-
Approval/Rejection: Based on the risk assessment, the software is either approved, approved with specific security controls (e.g., must be run on an isolated machine), or rejected.
-
Inventory Update: If approved, the software is added to the lab's software inventory.
Protocol 2: Research Data Security
Objective: To ensure the confidentiality, integrity, and availability of research data through a structured data security protocol.
Methodology:
-
Data Classification: All research data is classified according to the sensitivity levels defined in Table 2 .
-
Access Control: Access to data is granted based on the "principle of least privilege" and the data's classification. An access control list is maintained for all sensitive data.
-
Encryption: All sensitive data is encrypted, both at rest (on storage media) and in transit (when being transferred over a network), according to the requirements in Table 2 .
-
Secure Storage: Data is stored on university-approved platforms that meet the security requirements for its classification level. Personal devices and unapproved cloud services are not to be used for storing sensitive research data.
-
Data Backup and Recovery: All data is backed up regularly to a secure, off-site location. The backup and recovery process is tested annually.
Protocol 3: Cybersecurity Incident Reporting for Researchers
Objective: To provide a clear and actionable workflow for researchers to follow in the event of a suspected cybersecurity incident.
Methodology:
-
Identify the Incident: Recognize the signs of a potential incident, such as unusual system behavior, unauthorized access alerts, or suspected data loss.
-
Immediate Containment: If safe to do so, disconnect the affected device from the network to prevent the spread of a potential threat. Do not turn off the device, as this may destroy valuable forensic information.
-
Report the Incident: Immediately contact the university's IT Security Office via their designated emergency contact method. Provide the following information:
-
Your name and contact information.
-
The location of the affected device(s).
-
A description of the suspected incident.
-
The date and time the incident was discovered.
-
-
Follow Instructions: Follow the guidance provided by the IT Security Office. Do not attempt to investigate or remediate the incident yourself.
-
Document Actions: Keep a log of all actions taken from the moment the incident was discovered.
Quantitative Data Tables
Table 1: Software Risk Assessment Matrix
| Risk Category | Criteria | Low (1) | Medium (2) | High (3) |
| Vendor Reputation | Vendor has a public vulnerability disclosure program and a history of timely patching. | Yes | Partially or Unknown | No |
| Data Access | The software accesses only non-sensitive, public data. | Yes | Accesses personally identifiable information (PII) or internal data. | Accesses sensitive or regulated data (e.g., HIPAA, CUI). |
| Network Connectivity | The software does not require network access or only connects to trusted internal systems. | Yes | Requires outbound internet access. | Requires inbound internet access or peer-to-peer communication. |
| Code Transparency | The software is open-source with an active community and recent security audits. | Yes | The software is proprietary, but the vendor provides an SBOM. | The software is proprietary, and no information about its components is available. |
| Known Vulnerabilities | No known critical vulnerabilities in the current version. | Yes | Non-critical vulnerabilities exist but have patches available. | Critical, unpatched vulnerabilities are known to exist. |
Scoring: 5-7 = Low Risk; 8-11 = Medium Risk; 12-15 = High Risk
Table 2: Data Classification and Handling Requirements
| Data Classification | Description | Access Control | Encryption at Rest | Encryption in Transit |
| Public | Data intended for public release. | No restrictions | Optional | Recommended |
| Internal | Data not intended for public release, but with low sensitivity. | University Login Required | Recommended | Required (TLS 1.2+) |
| Sensitive | Data that, if disclosed, could cause significant harm (e.g., PII, pre-publication research). | Named User Access, MFA | Required (AES-256) | Required (TLS 1.2+) |
| Regulated | Data protected by law or regulation (e.g., HIPAA, CUI, export-controlled). | Strict Least Privilege, MFA, Access Logging | Required (AES-256, FIPS 140-2 validated) | Required (TLS 1.3, FIPS 140-2 validated) |
Table 3: Incident Response Timeline
| Phase | Action | Target Timeframe |
| Detection & Reporting | Researcher identifies and reports a suspected incident. | Within 1 hour of discovery |
| Containment | IT Security isolates the affected systems. | Within 2 hours of report |
| Eradication | IT Security removes the threat from the environment. | 24-72 hours, depending on severity |
| Recovery | Systems are restored to normal operation. | 1-7 days, depending on severity |
| Post-Incident Review | A review of the incident is conducted to identify lessons learned. | Within 30 days of recovery |
Visualizations
Caption: Secure Software Vetting Workflow for a Research Lab.
Caption: Zero Trust Architecture for a Research Lab Environment.
Caption: Incident Response Decision Tree for Researchers.
References
- 1. Executive Order 14028, Improving the Nation's Cybersecurity | NIST [nist.gov]
- 2. Improving the Nation’s Cybersecurity | GSA [gsa.gov]
- 3. kearneyco.com [kearneyco.com]
- 4. Executive Order on Improving the Nation's Cybersecurity | CISA [cisa.gov]
- 5. What Is Executive Order 14028? - Palo Alto Networks [paloaltonetworks.com]
- 6. NIST Releases Software Supply Chain Security Guidance in Response to EO 14028 — Kennedy Sutherland LLP [kslawllp.com]
Application Notes and Protocols for Enhanced Data Security in Response to Cybersecurity Executive Orders
For Researchers, Scientists, and Drug Development Professionals
Recent cybersecurity executive orders have underscored the critical need for robust data security practices across all sectors, with a particular emphasis on safeguarding sensitive information and intellectual property. For professionals in research, science, and drug development, adherence to these directives is not merely a matter of compliance but a fundamental requirement for ensuring data integrity, protecting patient privacy, and maintaining the viability of research and development pipelines.
These application notes and protocols are designed to provide a detailed framework for implementing best practices in data security that align with the principles outlined in recent cybersecurity executive orders. By adopting these measures, research organizations can build a resilient security posture that protects against the ever-evolving landscape of cyber threats.
Core Principles from Cybersecurity Executive Orders
Recent executive orders emphasize a proactive and integrated approach to cybersecurity, moving beyond traditional perimeter-based defenses. Key principles that directly impact the research and development sector include:
-
Modernizing Cybersecurity: A mandate to adopt modern security practices, such as Zero Trust Architecture, to protect critical data.
-
Enhancing Software Supply Chain Security: A requirement to ensure the integrity and security of the software used in research and data analysis.[1][2][3][4][5]
-
Improving Threat Information Sharing: A call for greater collaboration and sharing of threat intelligence between government and the private sector.
-
Standardizing Incident Response: The need for clear, standardized playbooks for responding to and recovering from cybersecurity incidents.[6][7]
Application Notes: Best Practices for Data Security
The following notes detail best practices that directly address the core principles of recent cybersecurity executive orders, tailored for a research and drug development environment.
Implementing a Zero Trust Architecture (ZTA)
A Zero Trust Architecture operates on the principle of "never trust, always verify," meaning that no user or device is trusted by default, regardless of its location.[8] This is a significant departure from traditional models that focused on perimeter security. For a research lab or drug development facility, this means:
-
Micro-segmentation: Dividing the network into smaller, isolated segments to limit the lateral movement of unauthorized users.[9]
-
Strict Identity and Access Management (IAM): Implementing robust authentication and authorization for every user and device attempting to access data or systems. This includes multi-factor authentication (MFA).[9]
-
Least Privilege Access: Granting users access only to the specific data and resources they need to perform their jobs.
-
Continuous Monitoring: Constantly monitoring network traffic and user behavior for anomalous activity.[10]
Adhering to the NIST Secure Software Development Framework (SSDF)
Executive orders place a strong emphasis on the security of the software supply chain.[1][2][3][4][5] The NIST SP 800-218 (SSDF) provides a set of best practices for integrating security throughout the software development lifecycle (SDLC).[1][2][3][4] For research applications, this includes:
-
Secure Coding Practices: Training developers on secure coding standards and conducting regular code reviews.
-
Vulnerability Scanning: Utilizing static and dynamic application security testing (SAST and DAST) tools to identify and remediate vulnerabilities in custom-developed software and third-party libraries.
-
Software Bill of Materials (SBOM): Maintaining a detailed inventory of all software components, including open-source libraries, to quickly identify and address vulnerabilities.
-
Third-Party Software Vetting: Thoroughly assessing the security posture of all third-party software and vendors before integration into the research workflow.
Establishing a Robust Incident Response Plan
A well-defined incident response plan is crucial for minimizing the impact of a security breach. This plan should be regularly tested and updated. Key elements include:
-
Preparation: Defining roles and responsibilities for the incident response team and establishing secure communication channels.[6]
-
Identification: Implementing tools and procedures to detect and analyze security incidents.[6]
-
Containment, Eradication, and Recovery: A clear plan for isolating affected systems, removing the threat, and restoring data and operations from secure backups.[6]
-
Post-Incident Analysis: Conducting a thorough review after each incident to identify lessons learned and improve the response plan.[6]
Data Encryption and Protection
Protecting sensitive research data, including clinical trial data and intellectual property, is paramount.
-
Encryption at Rest and in Transit: All sensitive data should be encrypted both when it is stored on servers, laptops, or other devices, and when it is transmitted over the network.[11] NIST recommends strong encryption standards such as AES-256.[12][13]
-
Data Anonymization and Pseudonymization: For clinical trial data, removing or replacing personally identifiable information (PII) is a critical step in protecting patient privacy.
-
Secure Data Sharing Protocols: When collaborating with external partners, utilize secure data sharing platforms that enforce access controls and encryption to protect intellectual property and sensitive information.[14]
Quantitative Data on Cybersecurity Threats in the Pharmaceutical and Healthcare Sectors
The following tables summarize key quantitative data related to cybersecurity threats and their impact on the pharmaceutical and healthcare industries, highlighting the urgency of implementing robust security measures.
Table 1: Frequency and Scale of Healthcare Data Breaches
| Metric | Statistic | Source |
| Daily Average Breaches (2023) | 1.99 healthcare data breaches of 500+ records | [3] |
| Daily Average Records Breached (2023) | 364,571 healthcare records | [3] |
| Hacking-Related Breaches (2019 vs. 2023) | Accounted for 49% of breaches in 2019, rising to 79.7% in 2023 | [3] |
| Increase in Ransomware Attacks (2018-2023) | 278% increase in ransomware attacks reported to OCR | [3] |
Table 2: Financial Impact of Data Breaches
| Metric | Cost | Source |
| Average Cost of a Pharmaceutical Data Breach (2025) | $4.61 million | [15] |
| Average Cost of a Healthcare Data Breach (2019) | $6.45 million | |
| Average Cost per Breached Record (Customer PII - Malicious Attack) | $175 | [16] |
Experimental Protocols
The following protocols provide detailed methodologies for implementing and testing key data security controls in a research and development setting.
Protocol 1: Implementation and Validation of Role-Based Access Control (RBAC)
Objective: To ensure that researchers and staff only have access to the data and systems necessary for their specific roles, in line with the principle of least privilege.
Methodology:
-
Role Definition:
-
Identify all job functions within the research organization (e.g., Principal Investigator, Lab Technician, Data Analyst, Clinical Research Coordinator).
-
For each role, define the specific data sets, applications, and systems required to perform their duties.
-
-
Permission Mapping:
-
For each role, create a detailed matrix of required permissions (e.g., read, write, execute, delete) for each data repository and application.
-
-
Implementation:
-
User Assignment:
-
Assign each user to their appropriate role(s).
-
-
Validation and Testing:
-
Create test user accounts for each defined role.
-
Attempt to access resources and perform actions that are both permitted and denied for each role to verify that the controls are working as expected.
-
Document all test cases and their outcomes.
-
-
Regular Audits:
-
Conduct quarterly reviews of user access rights to ensure they remain appropriate for their current roles.
-
Remove access for terminated employees or those who have changed roles immediately.
-
Protocol 2: Secure Data Transmission for Collaborative Research
Objective: To establish a secure method for sharing sensitive research data with external collaborators that complies with data protection regulations and protects intellectual property.
Methodology:
-
Data Classification:
-
Classify all research data based on its sensitivity (e.g., Public, Internal, Confidential, Restricted).
-
-
Encryption Standards:
-
Secure File Transfer Protocol (SFTP) or Secure Web Portal:
-
Establish a dedicated SFTP server or a secure, access-controlled web portal for sharing large datasets.
-
Ensure the server/portal is configured with strong authentication, including multi-factor authentication for all users.
-
-
Data Sharing Agreements (DSAs):
-
Before sharing any sensitive data, execute a legally binding Data Sharing Agreement with the collaborating institution.
-
The DSA should clearly define the purpose of the data sharing, the security controls that must be in place at the receiving institution, and the procedures for data handling, storage, and destruction.
-
-
Audit Logging:
-
Enable detailed logging of all data access and transfer activities on the secure sharing platform.
-
Regularly review these logs for any unauthorized access attempts or suspicious activity.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships for implementing robust data security in response to cybersecurity executive orders.
References
- 1. aquasec.com [aquasec.com]
- 2. codific.com [codific.com]
- 3. Understanding The NIST SSDF Framework [scribesecurity.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. Implementing NIST SSDF: Best Practices for Secure Software Development [blackduck.com]
- 6. 6 key elements for building a healthcare cybersecurity response plan - Help Net Security [helpnetsecurity.com]
- 7. healthsectorcouncil.org [healthsectorcouncil.org]
- 8. Zero Trust Architecture Initiative | SLAC IT [it.slac.stanford.edu]
- 9. tenaka.net [tenaka.net]
- 10. [Project Description] Implementing a Zero Trust Architecture | CSRC [csrc.nist.rip]
- 11. cdconnect.net [cdconnect.net]
- 12. Ensuring Data Security: A Guide to Encrypting Data to HIPAA and NIST Standards - Seattle & Everett Washington | FDG Web [fdgweb.com]
- 13. sprinto.com [sprinto.com]
- 14. immuta.com [immuta.com]
- 15. Steps to Implement a Zero Trust Architecture [whizlabs.com]
- 16. csrc.nist.gov [csrc.nist.gov]
- 17. Role-Based Access Control (RBAC): Enhancing Data Privacy and Governance in Modern Organizations | Secoda [secoda.co]
- 18. ijstr.org [ijstr.org]
- 19. datasunrise.com [datasunrise.com]
- 20. What are the NIST Encryption Standards for PHI on Websites and Web Applications? - Seattle & Everett Washington | FDG Web [fdgweb.com]
New Reporting Mandates for Federally Funded Research: A Guide for Researchers
Effective immediately, new Executive Orders (EOs) have instituted significant changes to the reporting and oversight requirements for all federally funded research. These changes impact grant application and management, data sharing, and the handling of research misconduct allegations. All researchers, scientists, and drug development professionals must familiarize themselves with these new protocols to ensure compliance and maintain funding.
This document provides detailed application notes and protocols to navigate the updated regulatory landscape. It outlines the key changes, provides quantitative data on their impact, and offers standardized procedures for adherence.
I. Application Notes: Understanding the New Landscape
Recent executive actions have fundamentally altered the federal research funding environment. The core tenets of these changes are increased oversight, alignment with administration priorities, and heightened national security considerations.
A key change is the introduction of a new review process for all discretionary grants.[1][2][3][4] A senior political appointee at each funding agency will now oversee the review of new funding announcements and discretionary grant awards to ensure they align with "agency priorities and the national interest."[1][2][3] While peer review will continue, its recommendations will be advisory and not binding.[2]
Furthermore, all discretionary grants will now include a "termination for convenience" clause, allowing agencies to end awards if they no longer align with agency or national priorities.[1][3][5][6] This introduces a new level of uncertainty for multi-year projects.
These EOs have already had a quantifiable impact on research funding. A recent analysis revealed that between February and April 2025, 694 NIH grants totaling $1.81 billion were terminated.[7] The National Science Foundation (NSF) has also seen significant budget cuts, with a proposed reduction from approximately $9 billion to $3.9 billion for Fiscal Year 2026.[8][9] The Department of Defense (DoD) is also facing a nearly 5% cut to its Research, Development, Test, and Evaluation (RDT&E) budget for fiscal year 2025.[10]
Data Presentation: Summary of Key Quantitative Changes
The following tables summarize the major quantitative shifts in federal research funding and reporting timelines.
| Agency/Policy | Quantitative Change | Source |
| NIH | 694 grants terminated (Feb-Apr 2025) | [7] |
| $1.81 billion in funding terminated (Feb-Apr 2025) | [7] | |
| Proposed FY2026 budget cut from ~$48B to $27.5B | [8] | |
| NSF | Outgoing funding cut by nearly 50% in 2025 | [9] |
| Proposed FY2026 budget cut from ~$9B to $3.9B | [8][9] | |
| DoD | R&D and testing programs cut by almost 5% for FY2025 | [10] |
| 42 CFR Part 93 | Investigation timeline extended from 120 to 180 days | [11][12] |
| Summary of Terminated NIH Grants by Institution (Feb-Apr 2025) | |
| Institution | Number of Grants Terminated |
| Columbia University | 157 |
| Johns Hopkins University | 19 |
| Yale University | 14 |
| Emory University | 14 |
| University of Michigan | 14 |
| Northwestern University | 13 |
| University of California San Francisco | 13 |
| University of Miami | 12 |
| University of Pittsburgh | 10 |
| University of Maryland | 10 |
| Source: JAMA Research Letter | [7] |
II. Protocols: Implementing the New Requirements
To aid researchers in adapting to these new mandates, the following protocols have been developed. These protocols provide detailed methodologies for grant applications, data management, and responding to research misconduct allegations.
A. Protocol for Grant Application and Management under New EO
This protocol outlines the revised workflow for federal grant applications, incorporating the new oversight measures.
Experimental Workflow: Federal Grant Application and Review Process
B. Protocol for Enhanced Data Security in Clinical Trials
In light of new EOs focused on national security and the protection of sensitive data, clinical trial protocols must be updated to include more robust data security measures. The following protocol provides a template for these modifications.
Methodology for a Clinical Trial Protocol with Enhanced Data Security:
-
Data Encryption: All participant data, including personally identifiable information (PII) and health-related data, must be protected using end-to-end encryption during both transmission and storage.[13]
-
Access Control: Implement a role-based access control (RBAC) system to ensure that only authorized personnel have access to sensitive data.[13] Access should be restricted based on the user's role and responsibilities within the study.
-
Regular Data Backups: Maintain secure and regularly updated backups of all study data to prevent data loss.[13] Backups should be stored in an encrypted, geographically separate location.
-
Comprehensive Audit Trails: Keep detailed, immutable logs of all user actions within the data management system.[13] This allows for the tracking of data access, modifications, and deletions.
-
Secure Data Sharing: When sharing data with collaborators, particularly international partners, utilize secure, encrypted data transfer methods. All data sharing agreements must be reviewed for compliance with the BIOSECURE Act and other relevant national security policies.
-
Participant Consent: Informed consent documents must be updated to clearly state how participant data will be collected, stored, used, and shared, including any potential sharing with federal agencies for oversight purposes. For genomic data, consent must be consistent with the NIH Genomic Data Sharing (GDS) Policy.[14][15]
C. Protocol for Reporting and Responding to Research Misconduct Allegations
The revised Public Health Service (PHS) Policies on Research Misconduct (42 CFR Part 93) introduce a more detailed and rigorous process for handling allegations.[11][12] The following protocol and diagram outline the key stages of this process.
Signaling Pathway: PHS Research Misconduct Process
References
- 1. Executive Order Reshapes Federal Grants Process | Insights & Events | Bradley [bradley.com]
- 2. research.umich.edu [research.umich.edu]
- 3. jsitel.com [jsitel.com]
- 4. Executive Order Tightens Federal Grant Oversight: What Grant Recipients Need to Know | Insights | Holland & Knight [hklaw.com]
- 5. cogr.edu [cogr.edu]
- 6. Update: Executive Order on Federal Grantmaking Changes - Office of the Vice President for Research [rochester.edu]
- 7. ajmc.com [ajmc.com]
- 8. Federal Funding Changes 2025 | Grantify US [grantify.io]
- 9. thedailytexan.com [thedailytexan.com]
- 10. aip.org [aip.org]
- 11. Federal Government Foreign Influence Risk Reviews | Division of Research [research.umd.edu]
- 12. FY 2025 Budget Request to Congress - NSF Budget Requests to Congress and Annual Appropriations | NSF - National Science Foundation [nsf.gov]
- 13. Ensuring data security in clinical trials: best practices - Xolomon [xolomon.com]
- 14. massgeneralbrigham.org [massgeneralbrigham.org]
- 15. research.chop.edu [research.chop.edu]
Procedures for Risk Assessment of Gain-of-Function Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the procedures for conducting risk assessments of gain-of-function (GoF) research involving potential pandemic pathogens (PPPs). This document outlines the regulatory landscape, risk-benefit analysis frameworks, and detailed experimental methodologies to guide researchers in this critical area of study.
Introduction to Gain-of-Function Research Risk Assessment
Gain-of-function research, in the context of virology, involves experiments that are reasonably anticipated to enhance the transmissibility and/or virulence of a pathogen.[1] Such research can provide valuable insights into pandemic preparedness by helping to understand viral evolution, host adaptation, and the effectiveness of countermeasures.[2][3] However, it also carries inherent biosafety and biosecurity risks, such as the accidental release of an enhanced pathogen from a laboratory.[2][4]
A thorough risk assessment is therefore a critical prerequisite for funding and conducting GoF research. This process involves a systematic evaluation of the potential risks and benefits associated with the proposed experiments.[2][5]
Regulatory and Oversight Frameworks
In the United States, the oversight of GoF research involving enhanced potential pandemic pathogens (ePPPs) is guided by specific federal policies.[6] Key frameworks include:
-
The U.S. Government Policy for Oversight of Dual Use Research of Concern (DURC): This policy addresses research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat with broad potential consequences to public health and safety, agricultural crops and other plants, animals, the environment, materiel, or national security.[1]
-
The Department of Health and Human Services (HHS) Framework for Guiding Funding Decisions about Proposed Research Involving Enhanced Potential Pandemic Pathogens (P3CO Framework): This framework establishes a multi-level review process for HHS-funded research that is reasonably anticipated to create, transfer, or use ePPPs. It requires a thorough risk and benefit assessment by the funding agency and a multidisciplinary review committee.[6]
The National Science Advisory Board for Biosecurity (NSABB) provides advice, guidance, and leadership regarding biosecurity oversight of dual-use research to all federal departments and agencies with an interest in life sciences research.[5]
Quantitative Risk-Benefit Analysis
A cornerstone of GoF research oversight is a formal, quantitative analysis of the potential risks and benefits.[5][7] This analysis aims to provide a systematic and objective basis for decision-making.
Risk Assessment
The risk assessment component evaluates the likelihood and consequences of a laboratory accident leading to a public health emergency.[5][8] This involves modeling various scenarios, from individual laboratory-acquired infections to widespread pandemics.[5]
Table 1: Quantitative Estimates of Laboratory-Acquired Infection and Pandemic Risks from Gain-of-Function Research
| Risk Parameter | Estimated Value/Range | Study/Source | Key Assumptions |
| Probability of laboratory release per year | 0.003 | Klotz and Sylvester (2014)[9] | Based on historical data from high-containment laboratories. |
| Likelihood of a release over 13 years (with 42 labs) | 80% | Klotz and Sylvester (2014)[9] | Assumes a constant number of labs and release probability. |
| Probability of a pandemic over 10 years | 5% to 27% | Updated calculation mentioned in Rozell (2015)[9] | Considers multiple laboratories working with PPPs. |
| Probability of creating a pandemic per BSL-3 laboratory-year | 0.01% to 0.1% | Lipsitch and Inglesby (2015)[9] | Based on BSL-3 lab infection data. |
| Expected fatalities per BSL-3 laboratory-year | 2,000 to 1.4 million | Lipsitch and Inglesby (2015)[9] | Depends on the estimated case fatality rate of the released pathogen. |
| Probability that a laboratory escape event would go undetected | 5% to 15% | Study cited in Rozell (2015)[9] | Highlights the potential for silent transmission chains. |
Note: These estimates are subject to significant uncertainty and are part of an ongoing scientific debate. The assumptions underlying each estimate are critical to their interpretation.
Benefit Assessment
The benefit assessment identifies the potential positive outcomes of the research, such as advancing scientific knowledge, improving surveillance, and developing medical countermeasures.[5]
Table 2: Potential Benefits of Gain-of-Function Research
| Benefit Category | Specific Examples | Potential Impact |
| Scientific Understanding | Identifying mutations that increase transmissibility or virulence. Understanding host-pathogen interactions. | Improved prediction of pandemic potential of circulating viruses.[2] |
| Surveillance and Risk Prediction | Developing markers to watch for in animal and human populations. | Early warning of emerging pandemic threats.[3] |
| Medical Countermeasures | Development of more effective vaccines and antiviral drugs.[2][3] | Enhanced pandemic preparedness and response. |
| Animal Models | Adapting viruses to grow in laboratory animals to study disease.[3] | Facilitates preclinical testing of vaccines and therapeutics. |
Experimental Protocols for Risk Assessment
The following are detailed methodologies for key experiments cited in the risk assessment of GoF research.
Viral Titration: Plaque Assay Protocol
A plaque assay is a standard method to determine the concentration of infectious virus particles, expressed as plaque-forming units (PFU) per milliliter.[10][11][12][13]
Materials:
-
Confluent monolayer of appropriate host cells in 6-well plates.[11]
-
Virus stock of unknown titer.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., containing agarose or Avicel).[12]
-
Fixing solution (e.g., 10% formaldehyde).[12]
-
Staining solution (e.g., crystal violet or neutral red).[14]
Procedure:
-
Serial Dilution: Prepare serial 10-fold dilutions of the virus stock in cell culture medium.[14]
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with a small volume (e.g., 100-200 µL) of each viral dilution.[11][14]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to attach to and enter the cells.[10]
-
Overlay: After the adsorption period, remove the inoculum and add the overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.[12][13]
-
Incubation: Incubate the plates for a period appropriate for the specific virus and host cell combination (typically 2-14 days) to allow for plaque formation.[10]
-
Fixation and Staining: Once plaques are visible, fix the cells with the fixing solution and then stain with the staining solution. Plaques will appear as clear zones against a background of stained, uninfected cells.[12][14]
-
Plaque Counting: Count the number of plaques in wells with a countable number (typically 10-100 plaques).[12][13]
-
Titer Calculation: Calculate the virus titer (PFU/mL) using the following formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)[13]
Assessment of Viral Replicative Fitness: In Vitro Competition Assay
This assay compares the replicative fitness of two viral strains by co-infecting a cell culture and monitoring the change in their relative frequencies over time.[15][16][17][18]
Materials:
-
Two virus strains to be compared (e.g., wild-type vs. mutant).
-
Host cell line susceptible to both viruses.
-
Cell culture reagents.
-
Methods for quantifying each virus (e.g., strain-specific qPCR, Sanger sequencing of a polymorphic region).[15]
Procedure:
-
Virus Stock Preparation and Titration: Prepare high-titer stocks of both viruses and accurately determine their infectious titers using a plaque assay.
-
Co-infection: Infect a monolayer of host cells with a mixture of the two viruses at a known ratio (e.g., 1:1) and a low multiplicity of infection (MOI) to allow for multiple rounds of replication.[15]
-
Serial Passage: At set time points (e.g., every 24 or 48 hours), harvest the supernatant containing the progeny viruses. Use a portion of this supernatant to infect fresh cell monolayers. Repeat for several passages.[15]
-
Quantification of Viral Proportions: At each passage, extract viral RNA from a portion of the supernatant. Use a quantitative method (e.g., RT-qPCR with strain-specific primers or Sanger sequencing) to determine the relative proportion of each virus.[15]
-
Fitness Calculation: The relative fitness of one virus compared to the other can be calculated from the change in their ratio over time.[16][18]
Assessment of Viral Transmissibility: Ferret Model
Ferrets are a widely used animal model for studying the transmission of respiratory viruses, particularly influenza, due to their susceptibility to human strains and similar lung physiology.[19][20][21]
Materials:
-
Influenza virus for inoculation.
-
Pathogen-free ferrets.
-
Specialized caging that allows for air exchange but prevents direct contact between animals for respiratory droplet transmission studies.[20]
-
Nasal wash collection supplies.
-
Methods for detecting and quantifying the virus in nasal washes (e.g., plaque assay, RT-qPCR).[4]
Procedure:
-
Inoculation: Inoculate a "donor" ferret intranasally with a defined dose of the virus.[20]
-
Exposure:
-
Direct Contact Transmission: House a naive "contact" ferret in the same cage as the inoculated donor.
-
Respiratory Droplet Transmission: House a naive contact ferret in an adjacent cage separated by a double-layered perforated barrier that prevents physical contact but allows airflow.[20]
-
-
Monitoring: Monitor both donor and contact ferrets daily for clinical signs of infection (e.g., weight loss, sneezing, lethargy).[4]
-
Sample Collection: Collect nasal washes from all ferrets at regular intervals (e.g., every other day) for a specified period (e.g., 14 days).[4][22]
-
Viral Shedding and Transmission: Quantify the amount of virus in the nasal washes to determine the kinetics of viral shedding in the donor and to detect infection in the contact animals. Transmission is considered successful if infectious virus is detected in the nasal wash of a contact ferret.[22]
-
Seroconversion: Collect blood samples at the beginning and end of the study to test for the presence of virus-specific antibodies, which indicates exposure and an immune response.[1][23]
Generation of Recombinant Viruses: Reverse Genetics
Reverse genetics allows for the creation of infectious viruses from cloned cDNA copies of their genomes. This is a powerful tool for introducing specific mutations to study their effects on viral function.[24][25][26][27][28]
Materials:
-
Plasmids containing the full-length cDNA of each viral RNA segment under the control of an RNA polymerase I promoter.[25][26]
-
Plasmids expressing the viral polymerase proteins (PB2, PB1, PA) and nucleoprotein (NP) under the control of an RNA polymerase II promoter.
-
A co-culture of susceptible cell lines (e.g., 293T and MDCK for influenza virus).[25]
-
Transfection reagent (e.g., Lipofectamine 2000).[24]
Procedure:
-
Plasmid Preparation: Prepare high-quality plasmid DNA for all constructs.
-
Transfection: Co-transfect the plasmids encoding the viral RNA segments and the protein expression plasmids into the 293T/MDCK co-culture using a suitable transfection reagent.[25]
-
Virus Rescue: The transfected 293T cells will transcribe the viral RNAs and express the viral proteins, leading to the assembly of infectious virus particles. These newly formed viruses can then infect the adjacent MDCK cells, which are highly permissive for influenza virus replication, amplifying the rescued virus.
-
Harvest and Titration: Harvest the cell culture supernatant containing the recombinant virus 48-72 hours post-transfection. Determine the titer of the rescued virus using a plaque assay.
-
Sequence Verification: Extract viral RNA from the rescued virus and perform RT-PCR and sequencing to confirm the presence of the intended mutations and the absence of any unintended mutations.[25]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in GoF risk assessment.
Caption: Workflow for the risk assessment and oversight of GoF research.
References
- 1. Diagnostic Techniques: Serological and Molecular Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Potential Benefits of Gain-of-Function Research - Potential Risks and Benefits of Gain-of-Function Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The SARS-CoV ferret model in an infection–challenge study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Beyond gain of function: strengthening oversight of research with potential pandemic pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pandorareport.org [pandorareport.org]
- 8. osp.od.nih.gov [osp.od.nih.gov]
- 9. Assessing and Managing the Risks of Potential Pandemic Pathogen Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 11. researchgate.net [researchgate.net]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. researchgate.net [researchgate.net]
- 15. Enterovirus Competition Assay to Assess Replication Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modeling and Estimation of Replication Fitness of Human Immunodeficiency Virus Type 1 In Vitro Experiments by Using a Growth Competition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Estimating Relative Fitness in Viral Competition Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Sequential Transmission of Influenza Viruses in Ferrets Does Not Enhance Infectivity and Does Not Predict Transmissibility in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Influenza Studies - IITRI [iitri.org]
- 22. biorxiv.org [biorxiv.org]
- 23. Viral Antibody Testing (Serology) | Hull University Teaching Hospitals NHS Trust [hey.nhs.uk]
- 24. Generation of recombinant influenza virus by reverse genetics. [bio-protocol.org]
- 25. Generation of Recombinant Influenza Virus from Plasmid DNA [jove.com]
- 26. journals.asm.org [journals.asm.org]
- 27. Reverse Genetics of Influenza Virus | Springer Nature Experiments [experiments.springernature.com]
- 28. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]
Managing International Research Collaborations Under Executive Order 14292: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Order 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025, significantly impacts international research collaborations involving U.S. federal funding. The order aims to mitigate risks associated with "dangerous gain-of-function research" and other life-science research conducted in foreign countries, particularly in "countries of concern" or nations with inadequate oversight. These application notes and protocols provide a comprehensive framework for navigating the requirements of EO 14292 to ensure compliance and foster safe and secure international scientific partnerships.
I. Understanding the Scope of Executive Order 14292
EO 14292 mandates the cessation of federal funding for specific types of international research. It is crucial for all researchers to understand the key definitions and provisions of this order.
A. Defining "Dangerous Gain-of-Function Research"
The order defines "dangerous gain-of-function research" as scientific research on an infectious agent or toxin that has the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility, potentially leading to significant societal consequences.[1] This includes, but is not limited to, research that aims to:
-
Enhance the harmful consequences of an agent or toxin.
-
Disrupt beneficial immunological responses.
-
Confer resistance to clinically useful prophylactic or therapeutic interventions.
-
Facilitate the evasion of detection methods.
B. Identifying "Countries of Concern"
While EO 14292 does not provide an exhaustive list, various U.S. government agencies have identified "countries of concern" based on national security and foreign policy considerations. Researchers must be aware of these designations when considering international collaborations.
| Country/Region | Designating Authority/Act (Example) |
| People's Republic of China | CHIPS and Science Act (2022)[2], U.S. Department of Defense[3] |
| Iran | CHIPS and Science Act (2022)[2], U.S. Department of Defense[3] |
| North Korea | CHIPS and Science Act (2022)[2], U.S. Department of Defense[3] |
| Russia | CHIPS and Science Act (2022)[2], U.S. Department of Defense[3] |
| Cuba | U.S. Department of State (Countries of Particular Concern list)[4] |
| Venezuela | University of Arizona Research Security Program |
Note: This table is illustrative and not exhaustive. Researchers should consult the latest guidance from federal funding agencies and their institution's research security office for the most current list of countries of concern.
C. Assessing "Adequate Oversight"
A critical component of EO 14292 is the assessment of the adequacy of a foreign country's research oversight. In the absence of a standardized federal framework, a risk-based approach is recommended. This involves evaluating the partner country's national policies and the collaborating institution's specific procedures for research governance.
II. Protocol for Initiating and Managing International Research Collaborations
This protocol outlines a step-by-step process for researchers to ensure compliance with EO 14292 when engaging in international collaborations.
Caption: Workflow for EO 14292 Compliance in International Research.
Experimental Protocol 1: Initial Screening
-
Define Research Scope: Clearly articulate the aims, methodologies, and expected outcomes of the proposed research.
-
Screen for Dangerous Gain-of-Function Research:
-
Review the definition of "dangerous gain-of-function research" in Section I.A.
-
Complete a self-assessment checklist (see Table 2).
-
If the research potentially falls under this definition, immediately consult with your institution's Institutional Biosafety Committee (IBC) and the program officer at your funding agency.
-
-
Identify International Collaborators and Screen Against "Countries of Concern" List:
-
Identify the home country of all proposed international collaborators and their institutions.
-
Cross-reference these countries with the current list of "countries of concern" (see Table 1 and consult your institution's research security office).
-
If a collaborator is in a "country of concern," federal funding for the collaboration is likely prohibited. Consult your institution's research office for guidance.
-
Table 2: Self-Assessment Checklist for "Dangerous Gain-of-Function Research"
| Question | Yes/No | If Yes, Explain |
| Does the research involve an infectious agent or toxin? | ||
| Could the research potentially enhance the pathogenicity of the agent/toxin? | ||
| Could the research potentially increase the transmissibility of the agent/toxin? | ||
| Could the research disrupt beneficial immunological responses? | ||
| Could the research confer resistance to prophylactic or therapeutic interventions? | ||
| Could the research aid in the evasion of detection methods? |
Experimental Protocol 2: Due Diligence and Risk Assessment
-
Conduct Due Diligence on the Collaborating Institution:
-
Investigate the institution's reputation, research integrity policies, and biosafety/biosecurity protocols.
-
Verify the institution's legal status and ownership.
-
Assess the institution's track record in managing research collaborations and protecting intellectual property.
-
-
Assess the Host Country's Research Oversight Framework:
-
Evaluate the existence and enforcement of national laws, regulations, and guidelines for the ethical conduct of research.
-
Determine if the country has a national body for research ethics oversight.
-
Assess the requirements for local institutional review board (IRB) or ethics committee (EC) approval.[5]
-
Review the country's export control regulations for biological materials and data.[1]
-
-
Evaluate Overall Risk Level: Based on the information gathered, assign a risk level (Low, Medium, High) to the proposed collaboration, considering both the nature of the research and the collaborator's environment.
Table 3: Framework for Assessing Host Country Research Oversight
| Oversight Component | Indicators of Adequate Oversight | Potential Red Flags |
| National Governance | Existence of national laws and regulations for research ethics and biosafety. | Absence of a national framework; lack of enforcement mechanisms. |
| Ethical Review | Mandatory review and approval by an independent IRB/EC for all human and animal research.[5] | No requirement for local ethics review; IRB/EC lacks independence. |
| Biosafety & Biosecurity | National guidelines for handling hazardous biological agents; secure laboratory infrastructure. | Lack of biosafety regulations; poor laboratory safety record. |
| Export Controls | Clear regulations on the transfer of biological materials, technology, and data.[6] | No export control laws; history of illicit technology transfer. |
| Intellectual Property | Strong legal framework for protecting intellectual property rights.[7] | Weak IP laws; history of IP theft. |
Experimental Protocol 3: Risk Mitigation and Approval
-
Develop a Risk Mitigation Plan: For medium and high-risk collaborations, develop a plan that outlines specific measures to address the identified risks. This may include:
-
Enhanced data security protocols.
-
Regular communication and reporting schedules.
-
Joint training on research ethics and security.
-
A clear plan for the ownership and sharing of data and intellectual property.[8]
-
-
Obtain Institutional Review and Approval: Submit the research proposal, due diligence findings, and risk mitigation plan to the relevant institutional committees for review and approval. This includes:
-
Institutional Review Board (IRB) for research involving human subjects.
-
Institutional Animal Care and Use Committee (IACUC) for research involving animals.
-
Institutional Biosafety Committee (IBC) for research involving recombinant DNA and biohazardous materials.
-
Export Control Office for compliance with regulations on the transfer of materials, technology, and software.
-
-
Formalize the Collaboration with a Written Agreement: All international collaborations should be governed by a formal, written agreement that clearly outlines:
-
The roles and responsibilities of each party.
-
Data ownership, sharing, and management plan.
-
Intellectual property rights.[9]
-
Publication and authorship policies.
-
Confidentiality and data security measures.
-
Procedures for resolving disputes.
-
III. Reporting and Compliance
Transparency and accurate reporting are essential for compliance with EO 14292.
A. Disclosure of Foreign Components
Researchers must disclose all foreign components of their federally funded research in grant applications and progress reports. A foreign component is defined as any significant scientific element or segment of a project performed outside of the United States, either by the grantee or by a researcher employed by a foreign institution, whether or not grant funds are expended.
B. Reporting Requirements
EO 14292 calls for the establishment of a public reporting mechanism for research programs and awards covered by the order.[10] Researchers should be prepared to provide detailed information about their international collaborations to their funding agencies upon request.
IV. Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making pathway for researchers under EO 14292.
Caption: Decision-Making Pathway for EO 14292 Compliance.
By adhering to these application notes and protocols, researchers can navigate the complexities of EO 14292, ensuring that their international collaborations are both scientifically productive and compliant with U.S. federal regulations, thereby safeguarding national security and public health.
References
- 1. Biological Research and Export Controls | Office of Research [bu.edu]
- 2. bis.doc.gov [bis.doc.gov]
- 3. IRB Review of International Research: Institutional Review Board (IRB) Office - Northwestern University [irb.northwestern.edu]
- 4. rtt.mendelu.cz [rtt.mendelu.cz]
- 5. fordham.edu [fordham.edu]
- 6. Export controls and the life sciences: controversy or opportunity? Innovations in the life sciences' approach to export control suggest there are ways to disrupt biological weapons development by rogue states and terrorist groups without impeding research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intellectual property rights in research collaborations [embassy.science]
- 8. Navigating Intellectual Property Rights in Collaborative Research [falconediting.com]
- 9. Mastering Intellectual Property in Research Partnerships: A Guide to Collaborative Innovation Success | by Shoaib Iqbal | Medium [medium.com]
- 10. IRB Considerations for International Research | Cornell Research Services [researchservices.cornell.edu]
Application Notes & Protocols for Secure Software Development in Research
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for implementing secure software development practices when creating research tools, ensuring the integrity, confidentiality, and availability of sensitive research data.
Introduction: The Imperative for Secure Research Software
In the realms of scientific research and drug development, software tools are indispensable for data collection, analysis, and management. The sensitive nature of this data—ranging from patient health information (PHI) in clinical trials to valuable intellectual property (IP) in drug discovery—makes these tools a prime target for cyberattacks.[1][2][3] A data breach can lead to extensive financial burdens, loss of consumer trust, and significant delays or even cancellation of research trials.[4] The average cost of a data breach in the pharmaceutical industry was reported to be $5.06 million in 2020.[5] Therefore, integrating security into every phase of the software development lifecycle (SDLC) is not merely a technical requirement but a fundamental component of responsible research.[6][7]
This document outlines the key principles, protocols, and best practices for developing secure research software.
The Secure Software Development Lifecycle (SSDLC)
The Secure Software Development Lifecycle (SSDLC) is a framework that embeds security practices into each stage of the traditional SDLC.[6][8] By addressing security considerations from the outset, the SSDLC helps to identify and mitigate vulnerabilities early, reducing the cost and complexity of remediation.[8]
Key Phases of the SSDLC
The following diagram illustrates the key phases of a secure software development lifecycle.
References
Framework for Ethical Oversight of Dual-Use Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the ethical oversight of dual-use research, which is research with legitimate scientific purposes that could also be misused to cause harm. These application notes and protocols are designed to guide researchers, scientists, and drug development professionals in navigating the complexities of dual-use research of concern (DURC).
Introduction to Dual-Use Research of Concern (DURC)
Dual-use research of concern (DURC) is a subset of life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat with broad potential consequences to public health and safety, agriculture, plants, animals, the environment, or national security.[1] The ethical oversight of DURC aims to preserve the benefits of such research while minimizing the risks of its misuse.[1][2]
The United States Government Policy for Institutional Oversight of Life Sciences Dual Use Research of Concern outlines a framework that applies to research involving specific agents and experimental effects.[1][3] This institutional oversight is a critical component of a comprehensive system to ensure that DURC is identified and that appropriate risk mitigation measures are implemented.[1]
Institutional Framework for DURC Oversight
Institutions receiving funding for life sciences research are required to establish a framework for the review and oversight of DURC. This framework typically involves the Principal Investigator (PI) and an Institutional Review Entity (IRE).
Roles and Responsibilities
| Role | Responsibilities |
| Principal Investigator (PI) | - Makes an initial assessment of whether their research may be considered DURC.[4] - Notifies the Institutional Review Entity (IRE) and the funding agency if the research is determined to have DURC potential.[4][5] - Works with the IRE to conduct a risk-benefit assessment and develop a risk mitigation plan.[5] - Conducts the research in accordance with the approved risk mitigation plan.[2] - Continuously monitors the research for any changes that may affect its DURC status.[6] |
| Institutional Review Entity (IRE) | - A committee established by the institution to review research with dual-use potential.[7] - Composed of members with diverse expertise, including scientific, biosafety, biosecurity, and ethics.[8][9] - Assesses whether research meets the definition of DURC.[7][10] - Conducts a risk-benefit analysis of the proposed research.[11] - Works with the PI to develop a risk mitigation plan.[2][5] - Notifies the funding agency of its findings and the proposed risk mitigation plan.[6] - Provides ongoing oversight of approved DURC projects.[2][12] |
| Institutional Contact for Dual Use Research (ICDUR) | - Serves as the institutional point of contact for questions about DURC oversight.[9] - Acts as a liaison between the institution and the relevant federal funding agency.[9] |
The DURC Review Process
The process for reviewing potential DURC projects is a multi-step process designed to ensure thorough evaluation and appropriate oversight.
Application Notes: Identifying DURC
The initial step in the ethical oversight of dual-use research is the identification of projects with DURC potential. This requires a careful assessment of the research against established criteria.
Categories of Experiments of Concern
The U.S. Government policy identifies seven categories of experiments that warrant careful consideration for their dual-use potential.[1][3] Research falling into one or more of these categories should be flagged for further review.
-
Enhances the harmful consequences of a biological agent or toxin.
-
Disrupts immunity or the effectiveness of an immunization without a clinical or agricultural justification.
-
Confers resistance to clinically or agriculturally useful prophylactic or therapeutic interventions against a biological agent or toxin, or facilitates its ability to evade detection.
-
Increases the stability, transmissibility, or the ability to disseminate a biological agent or toxin.
-
Alters the host range or tropism of a biological agent or toxin.
-
Enhances the susceptibility of a host population to a biological agent or toxin.
-
Generates a novel pathogen or toxin, or reconstitutes an eradicated or extinct agent or toxin .
Agents and Toxins of Concern
The policy also specifies a list of 15 agents and toxins that, when used in conjunction with one of the seven experimental categories, trigger a DURC review.[1] This list includes agents such as Bacillus anthracis, Ebola virus, and highly pathogenic avian influenza virus.
Protocol: Initial DURC Self-Assessment
Principal Investigators should use the following protocol to conduct an initial self-assessment of their proposed research.
Quantitative Data Presentation: A Framework for Risk-Benefit Analysis
While specific quantitative data from historical DURC reviews is not publicly available, the following table presents a framework for a semi-quantitative risk-benefit analysis that can be adapted by IREs. This framework is illustrated with hypothetical scores for notable case studies.
Risk-Benefit Analysis Framework for DURC
| Case Study | Potential Benefit Score (1-5) | Potential Risk Score (1-5) | Illustrative Benefit-Risk Ratio | Key Considerations |
| H5N1 Transmission in Ferrets | 4 (Understanding of pandemic potential and vaccine development)[13] | 5 (Creation of a highly transmissible, virulent strain)[13] | 0.8 | The potential for accidental release or malicious use of a mammalian-transmissible avian flu is a significant concern.[13] |
| De Novo Synthesis of Poliovirus | 3 (Proof-of-principle for synthetic biology and vaccine development)[14][15][16] | 4 (Demonstrates that a pathogenic virus can be created from a published sequence)[15][16][17] | 0.75 | This research highlighted the potential for misuse of publicly available genomic data.[17] |
| Australian Mousepox Experiment | 2 (Potential for viral-vectored pest control)[7][14] | 5 (Creation of a vaccine-resistant, highly lethal virus)[1][5] | 0.4 | The unexpected outcome of this research demonstrated the potential for unforeseen and dangerous consequences of genetic modification.[5] |
Note: Scores are illustrative and intended for framework demonstration. A score of 1 represents low potential, and 5 represents high potential. The Benefit-Risk Ratio is a simplified representation (Benefit Score / Risk Score). A ratio below 1 suggests that the risks may outweigh the benefits.
Experimental Protocols: Key Case Studies
The following are high-level summaries of the experimental protocols for the case studies mentioned above. These are intended to provide an understanding of the methodologies that can lead to dual-use concerns.
Protocol for Generating Aerosol-Transmissible H5N1 in Ferrets (Summary)
This research aimed to understand the genetic changes required for the avian H5N1 influenza virus to become transmissible between mammals.[18]
-
Virus Modification: Introduce specific mutations into the hemagglutinin (HA) gene of the H5N1 virus to increase its affinity for mammalian-like receptors.[18][19]
-
Serial Passage in Ferrets: Inoculate ferrets intranasally with the modified virus.[4][19]
-
Sample Collection: Collect nasal washes from the infected ferrets after a set period.[20]
-
Re-inoculation: Use the collected nasal washes to inoculate a new cohort of ferrets.[4][20]
-
Repeat Passaging: Repeat the process of sample collection and re-inoculation for multiple passages to allow the virus to adapt to the new host.[4][19][20]
-
Transmission Studies: After several passages, expose naive ferrets to the adapted virus through airborne routes to assess transmissibility.[6]
Protocol for De Novo Synthesis of Poliovirus (Summary)
This experiment demonstrated that an infectious virus could be created from its published genomic sequence.[14][15][16]
-
Oligonucleotide Synthesis: Synthesize short DNA fragments (oligonucleotides) based on the published poliovirus genome sequence.[14][15][16]
-
DNA Assembly: Assemble the synthetic oligonucleotides into larger DNA fragments and then into the full-length poliovirus complementary DNA (cDNA).[14][17]
-
In Vitro Transcription: Use the full-length cDNA as a template to synthesize viral RNA in a test tube using an RNA polymerase.[15][17][21]
-
In Vitro Translation and Replication: Introduce the synthetic viral RNA into a cell-free extract from human cells, which contains the necessary machinery for protein synthesis and replication.[17][21]
-
Virus Assembly: The cell-free extract supports the translation of viral proteins and the replication of the viral RNA, leading to the spontaneous assembly of new, infectious poliovirus particles.[21]
Protocol for Insertion of Interleukin-4 into Mousepox Virus (Summary)
This research inadvertently created a more virulent and vaccine-resistant strain of mousepox virus.[5][7]
-
Gene Isolation: Isolate the gene for interleukin-4 (IL-4), an immune-modulating protein, from mice.[1]
-
Vector Construction: Insert the IL-4 gene into a plasmid vector.
-
Recombinant Virus Generation: Co-infect cells in culture with the wild-type mousepox virus and the plasmid containing the IL-4 gene. This allows for homologous recombination, where the IL-4 gene is incorporated into the viral genome.[14]
-
Virus Selection and Purification: Select and purify the recombinant mousepox virus that now expresses the IL-4 gene.
-
Infection of Mice: Infect both unvaccinated and vaccinated mice with the recombinant virus to study its effects on the immune system and virulence.[22][23][24]
International Frameworks and Perspectives
While the U.S. has a detailed regulatory framework, other international bodies and countries have also developed principles and guidelines for the oversight of dual-use research.
-
World Health Organization (WHO): The WHO has published a "Global guidance framework for the responsible use of the life sciences" which provides values, principles, and tools to mitigate biorisks and govern dual-use research.[15][16]
-
European Union (EU): The EU controls the export, transfer, brokering, and transit of dual-use items through regulations that aim to prevent the proliferation of weapons of mass destruction.[14] There are, however, considerable differences between the U.S. and EU export control systems.[24]
-
The Netherlands: The Netherlands Biosecurity Office has developed a "Dual-Use Quickscan," a web-based tool to help researchers assess the dual-use potential of their work.[4][20][25]
Conclusion
The ethical oversight of dual-use research is a complex and evolving challenge. It requires a collaborative effort from researchers, institutions, funding agencies, and international bodies to ensure that the significant benefits of life sciences research can be realized while minimizing the potential for misuse. By adhering to the principles and protocols outlined in this framework, the scientific community can continue to advance knowledge responsibly and ethically.
References
- 1. Dual Use Research of Concern Oversight Policy Framework [aspr.hhs.gov]
- 2. Procedure | Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential [policy.umn.edu]
- 3. bidenwhitehouse.archives.gov [bidenwhitehouse.archives.gov]
- 4. Airborne Transmission of Influenza A/H5N1 Virus Between Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Approach to Evaluating the Risk-Benefit Equation for Dual-Use and Gain-of-Function Research of Concern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biosecurity.fas.org [biosecurity.fas.org]
- 8. How to Balance the Risk and Benefit of Dual Use Research of Concern | Huynh | International Journal of Biology | CCSE [ccsenet.org]
- 9. osp.od.nih.gov [osp.od.nih.gov]
- 10. EU MDR's Benefit-Risk Ratio Making Your Clinical Evaluations Safety-Focused [meddeviceonline.com]
- 11. k-state.edu [k-state.edu]
- 12. uth.edu [uth.edu]
- 13. pandorareport.org [pandorareport.org]
- 14. Production of infectious poliovirus from synthetic viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosecurity.fas.org [biosecurity.fas.org]
- 16. Frontiers | A New Approach to Evaluating the Risk–Benefit Equation for Dual-Use and Gain-of-Function Research of Concern [frontiersin.org]
- 17. The test-tube synthesis of a chemical called poliovirus: The simple synthesis of a virus has far-reaching societal implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical synthesis of poliovirus cDNA: Generation of infectious virus in the absence of natural template - Wiki FKKT [wiki.fkkt.uni-lj.si]
- 19. Influenza H5N1 virus versus ferrets, round two | Virology Blog [virology.ws]
- 20. smithsonianmag.com [smithsonianmag.com]
- 21. pnas.org [pnas.org]
- 22. Poxvirus interleukin-4 expression overcomes inherent resistance and vaccine-induced immunity: Pathogenesis, prophylaxis and antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression of Mouse Interleukin-4 by a Recombinant Ectromelia Virus Suppresses Cytolytic Lymphocyte Responses and Overcomes Genetic Resistance to Mousepox - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Scientists research antidotes to super mousepox virus | CIDRAP [cidrap.umn.edu]
- 25. Highly pathogenic avian influenza A virus (H5N1) can be transmitted in ferrets by transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Maze: A Technical Support Center for New Research Security Measures
In an era of unprecedented data generation and global collaboration, safeguarding the integrity and confidentiality of research is paramount. For researchers, scientists, and drug development professionals, implementing new security measures can present a significant hurdle, potentially impacting experimental timelines and workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when integrating enhanced security protocols into your research.
Frequently Asked Questions (FAQs)
Here are answers to some common questions researchers have about implementing new security measures:
A1: This is likely due to new access control policies that restrict access from unauthorized devices.
-
Troubleshooting Steps:
-
Ensure you are connected to the institutional Virtual Private Network (VPN).
-
Verify that your device has the latest security patches and anti-virus software installed, as required by the new policy.
-
Check if your access privileges for the specific database need to be renewed or updated. Contact your IT administrator to confirm your permissions.
-
If the issue persists, submit a support ticket with the IT department, providing your device details and the exact error message you are receiving.
-
Q2: My collaborator at another institution is having trouble receiving the large dataset I'm trying to share. The transfer keeps failing. Why is this happening?
A2: Enhanced security protocols often include stricter rules for transferring large datasets, especially those containing sensitive information.
-
Troubleshooting Steps:
-
Confirm that you are using the institutionally approved secure file transfer protocol (SFTP) or a designated secure cloud-sharing platform. Email is not suitable for large or sensitive datasets.
-
Check the file size limitations of the transfer method. You may need to compress the data or transfer it in smaller chunks.
-
Ensure your collaborator's institution has been whitelisted to receive data from our network. Your IT department can verify this.
-
Both you and your collaborator should check for any firewall restrictions that might be blocking the transfer.
-
Q3: I'm concerned that the new data anonymization requirements will compromise the integrity of my signaling pathway analysis. How can I proceed without losing critical information?
A3: Data anonymization is a critical security measure, but it can be implemented in a way that preserves the analytical value of your data.
-
Guidance:
-
Utilize de-identification techniques that replace direct identifiers with pseudonyms or codes. This allows you to track individual data points without revealing personal information.
-
For genomic data, consider using techniques like k-anonymity or differential privacy to prevent re-identification.
-
Consult with a biostatistician or data scientist to determine the most appropriate anonymization strategy for your specific analysis. They can help you balance security requirements with the need for data integrity.
-
Document your anonymization process thoroughly in your experimental protocol.
-
Q4: Our lab has implemented a new electronic lab notebook (ELN) with enhanced security features. It feels cumbersome and is slowing down our documentation process. Are there ways to streamline this?
A4: Adjusting to a new, more secure ELN can take time. Here are some tips to improve efficiency:
-
Troubleshooting Steps:
-
Familiarize yourself with the ELN's features through training sessions or online tutorials. Many secure ELNs have features like templates and protocol libraries that can speed up data entry.
-
Customize your workspace and templates to match your specific experimental workflows.
-
Utilize batch upload features for large datasets from instruments.
-
If certain security features are genuinely hindering your work without a clear benefit, provide specific feedback to your IT department or the ELN vendor. They may be able to adjust configurations or provide a workaround.
-
Impact of New Security Measures: A Quantitative Overview
Implementing new research security measures involves both direct and indirect costs. The following table summarizes the estimated year-one costs for research institutions to comply with new disclosure requirements, a key component of modern research security.
| Institutional Size (Annual Federal R&D Expenditures) | Average Year-One Total Cost per Institution |
| Smaller Institutions (< $100 Million) | > $100,000 |
| Mid-Size to Large Institutions (≥ $100 Million) | > $400,000 |
Source: Council on Governmental Relations (COGR) Phase I Report on Research Security and the Cost of Compliance.[1]
It's important to note that while these costs are significant, the potential cost of a data breach, including fines and reputational damage, can be far greater. For instance, one company reported a 40% decrease in data breaches after adopting a GDPR-compliant customer relationship management system.
Experimental Protocols Under New Security Measures
Here are two examples of how to structure experimental protocols to incorporate new security measures.
Detailed Methodology for a Secure Clinical Trial Data Workflow
This protocol outlines the secure management of patient data from collection to analysis in a clinical trial, ensuring compliance with regulations like HIPAA and GDPR.
-
Patient Consent and Data Collection:
-
Informed consent is obtained from all participants, explicitly stating how their data will be collected, used, and protected.
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Data is collected electronically at the clinical site using a 21 CFR Part 11 compliant Electronic Data Capture (EDC) system.
-
All patient identifiers are immediately pseudonymized at the point of collection. The key linking pseudonyms to patient identities is encrypted and stored in a separate, highly restricted database.
-
-
Secure Data Transmission:
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Data from the EDC system is transmitted to the central database via a secure, encrypted connection (e.g., HTTPS with strong TLS protocols).
-
Data transfers are logged and monitored for any anomalies.
-
-
Data Storage and Access Control:
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The central database is encrypted both at rest and in transit.
-
Access to the database is strictly controlled based on roles (e.g., data manager, statistician, clinician).
-
Multi-factor authentication is required for all users accessing the database.
-
-
Data Analysis:
-
Statisticians are granted access only to the pseudonymized dataset required for their analysis.
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Analysis is performed within a secure, virtualized environment to prevent data exfiltration.
-
-
Data Archiving and Destruction:
-
After the retention period, the data is securely destroyed according to institutional policy.
Detailed Methodology for Signaling Pathway Analysis with Anonymized Data
This protocol describes how to perform a signaling pathway analysis on gene expression data while adhering to strict data privacy and security standards.
-
Data Acquisition and Anonymization:
-
Raw gene expression data (e.g., from RNA-seq or microarrays) is obtained from a secure, access-controlled repository.
-
Any associated patient metadata is de-identified. Direct identifiers (name, medical record number) are removed, and quasi-identifiers (e.g., age, zip code) are generalized or masked to meet a pre-defined k-anonymity threshold.
-
-
Secure Data Processing Environment:
-
The anonymized dataset is moved to a secure, isolated computational environment for analysis.
-
This environment has no external network access, and all software and libraries are pre-installed and vetted for security vulnerabilities.
-
-
Differential Gene Expression Analysis:
-
Standard bioinformatics tools (e.g., DESeq2, edgeR) are used to identify differentially expressed genes between experimental conditions.
-
The analysis is performed on the anonymized dataset.
-
-
Pathway Enrichment Analysis:
-
The list of differentially expressed genes is submitted to a pathway analysis tool (e.g., GSEA, DAVID).
-
The analysis is performed against a curated pathway database (e.g., KEGG, Reactome).
-
-
Results and Reporting:
-
The results of the pathway analysis, which do not contain any individual-level data, can be securely exported from the analysis environment.
-
The final report will only contain aggregated and anonymized data.
-
Visualizing Secure Research Workflows
The following diagrams illustrate key workflows incorporating new security measures.
Caption: A secure workflow for clinical trial data management.
Caption: Workflow for signaling pathway analysis with anonymized data.
References
How to handle potential conflicts with international research partners.
International Research Collaboration Support Center
Welcome to the support center for navigating the complexities of international research partnerships. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals proactively address and resolve potential conflicts in their collaborative projects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Communication and Cultural Differences
Q1: We are experiencing misunderstandings due to different communication styles (direct vs. indirect) between our international teams. How can we bridge this gap?
A1: Troubleshooting Guide
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Step 1: Acknowledge and Discuss Communication Styles: Initiate an open conversation with your collaborators about cultural differences in communication.[1] Recognize that some cultures prefer direct and explicit communication, while others rely on indirectness and high-context cues.[1]
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Step 2: Establish Clear Communication Protocols: Agree on a common set of communication practices for the project.[2] This could include using clear and simple language, avoiding jargon and idioms, and summarizing key decisions in writing to ensure mutual understanding.
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Step 3: Practice Active Listening and Clarification: Make a conscious effort to listen empathetically to your partners' perspectives.[3] Regularly paraphrase what you've heard ("So, if I understand correctly, you are suggesting...") and ask clarifying questions to prevent misinterpretations.[1]
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Step 4: Utilize Multiple Communication Channels: Combine different communication methods. Use video calls for nuanced discussions where non-verbal cues are important, and follow up with written summaries via email to document decisions and action items.
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Step 5: Foster Cultural Curiosity: Show genuine interest in your collaborators' cultural backgrounds.[1] This can help build rapport and a more forgiving environment where misunderstandings are less likely to cause offense.
Q2: Our project is facing delays because of different work ethics and expectations around deadlines. How can we align our teams?
A2: Troubleshooting Guide
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Step 1: Set Explicit Expectations from the Outset: During the project planning phase, clearly define roles, responsibilities, and timelines.[4][5] This includes agreeing on working hours, response times for communications, and the level of detail expected in progress reports.
-
Step 2: Understand Cultural Approaches to Time: Be aware that cultural views on time can differ.[6] Some cultures have a monochronic view, where tasks are done sequentially and deadlines are strict, while others have a polychronic view, prioritizing relationships and flexibility.[6]
-
Step 3: Develop a Detailed and Realistic Project Plan: Create a shared project plan with clear milestones and deadlines.[4] Ensure all partners have input into the timeline and agree that it is achievable.
-
Step 4: Implement Regular Check-ins: Schedule regular team meetings to discuss progress, identify potential roadblocks, and adjust the plan as needed.[7] This helps maintain momentum and ensures everyone is aware of their upcoming responsibilities.
-
Step 5: Focus on Shared Goals: Remind all team members of the overarching scientific goals of the collaboration.[2] This can help motivate everyone to adhere to the agreed-upon schedule.
Data Sharing and Management
Q3: We have a disagreement with our international partners about who owns the data generated in our joint project. How do we resolve this?
A3: Troubleshooting Guide
-
Step 1: Review Existing Agreements: Check if a data management plan or collaborative agreement was established at the beginning of the project. This document should ideally outline data ownership.
-
Step 2: Understand Relevant Policies and Regulations: Be aware that different countries and institutions have varying regulations regarding data ownership and sharing.[8] It's crucial to understand the legal and ethical frameworks governing all collaborating parties.
-
Step 3: Initiate a Direct and Open Discussion: Schedule a meeting specifically to address data ownership. The goal is to reach a mutually agreeable solution.
-
Step 4: Propose a Data Sharing and Use Agreement: If one doesn't already exist, work together to draft an agreement that clearly defines:
-
Who owns the raw data.
-
Who has the right to access and use the data.
-
How the data will be stored and preserved.[9]
-
Any restrictions on data use.
-
-
Step 5: Consider a Neutral Third-Party Mediator: If a direct resolution is not possible, consider involving a neutral third party, such as a representative from a technology transfer office or a senior researcher respected by all parties, to facilitate the discussion.[7]
Q4: Our collaborators are hesitant to share their data, citing confidentiality concerns. How can we encourage more open data sharing?
A4: Troubleshooting Guide
-
Step 1: Understand the Basis of Their Concerns: Have an open conversation to understand the specific reasons for their hesitation. It could be due to concerns about patient privacy, intellectual property, or the potential for data to be misinterpreted.[10]
-
Step 2: Develop a Secure Data Sharing Infrastructure: Propose using a trusted data repository or a secure, access-controlled platform for data sharing.[9] This can help alleviate concerns about data security.
-
Step 3: Establish Clear Data Use and Confidentiality Agreements: Formalize the terms of data sharing in a written agreement. This should specify who can access the data, for what purposes, and the measures in place to protect confidentiality.
-
Step 4: Promote the Benefits of Data Sharing: Highlight the advantages of open science, such as increased visibility of the research, opportunities for new collaborations, and the potential for greater scientific impact.[9]
-
Step 5: Start with Less Sensitive Data: If concerns persist, suggest starting with sharing less sensitive datasets to build trust and demonstrate the value of collaboration.
Intellectual Property (IP) and Authorship
Q5: There is a conflict over the order of authors on our upcoming publication. How should we handle this?
A5: Troubleshooting Guide
-
Step 1: Revisit Initial Agreements: Check if authorship was discussed and agreed upon at the beginning of the project.
-
Step 2: Refer to Established Authorship Guidelines: Consult guidelines from the publishing journal or established standards like the ICMJE (International Committee of Medical Journal Editors) criteria. These guidelines typically base authorship on substantial contributions to conception and design, data acquisition, or data analysis and interpretation; drafting or critically revising the article; and final approval of the version to be published.
-
Step 3: Objectively Assess Contributions: Have a meeting where each contributor can outline their specific contributions to the research. It can be helpful to have a neutral party facilitate this discussion.
-
Step 4: Negotiate a Mutually Acceptable Order: Based on the contributions, work towards a consensus on the author order. Be open to different arrangements, such as co-first or co-senior authorship, if contributions are deemed equal.
-
Step 5: Document the Agreement: Once an agreement is reached, document it in writing to avoid future misunderstandings.
Q6: We have a potential invention arising from our collaboration, but we disagree on how to handle the intellectual property rights. What should we do?
A6: Troubleshooting Guide
-
Step 1: Consult Institutional Policies: Each collaborating institution will have its own policies regarding intellectual property. It is essential to understand these policies.
-
Step 2: Engage Technology Transfer Offices: Involve the technology transfer or intellectual property offices from all collaborating institutions. These offices have expertise in navigating IP issues in collaborative research.
-
Step 3: Review Relevant Laws and Treaties: Be aware that IP laws differ between countries.[11][12] International treaties can simplify filing in multiple countries, but national laws are still paramount.[11]
-
Step 4: Negotiate a Joint IP Agreement: Work with legal counsel and technology transfer professionals to draft an agreement that outlines:
-
Ownership of the IP.
-
Responsibilities for filing and maintaining patents.
-
Commercialization rights and revenue sharing.
-
-
Step 5: Consider Alternative Dispute Resolution: If negotiations stall, consider mediation or arbitration to resolve the dispute.[13][14] These methods can be faster and less adversarial than litigation.
Data on Common Conflicts in International Research
The following table summarizes common sources of conflict in international research collaborations and potential solutions.
| Conflict Source | Description | Potential Solution |
| Authorship Disputes | Disagreements over the order or inclusion of authors on publications. | Establish clear authorship criteria at the beginning of the project.[2] |
| Methodological Differences | Conflicting views on the most appropriate research methods or experimental approaches. | Foster open dialogue and use data to compare the validity of different methodologies.[2] |
| Data Interpretation | Disagreements on how to interpret research findings. | Utilize collaborative data visualization tools for clearer insights and have regular data review meetings.[2] |
| Resource Allocation | Conflicts over the distribution of funding, equipment, or time. | Use project management software for transparent tracking and allocation of resources.[2][7] |
| Cultural and Language Barriers | Misunderstandings arising from different cultural norms and languages. | Organize cultural exchange sessions and establish clear communication protocols.[1][2] |
| Intellectual Property | Disputes over the ownership and commercialization of inventions. | Develop a joint IP management plan with the help of technology transfer offices.[13] |
| Data Sharing | Reluctance or disagreements regarding the sharing of research data. | Establish clear data sharing protocols and use secure data repositories.[4][9] |
Experimental Protocols & Methodologies
This section would typically contain detailed experimental protocols. As the user request is about handling conflicts, this part is conceptual. In a real-world scenario, you would insert specific methodologies relevant to the research field.
Example: Protocol for Establishing a Collaboration Agreement
-
Initiate a "Pre-collaboration" Meeting: Before any research begins, hold a dedicated meeting to discuss expectations and potential areas of conflict.
-
Draft a Memorandum of Understanding (MOU): This document should outline the core principles of the collaboration.
-
Develop a Detailed Collaboration Agreement: This legally binding document should include specific clauses on:
-
Involve Legal and Administrative Departments: Have the agreement reviewed by the legal and administrative departments of all collaborating institutions.
-
Regularly Review and Update the Agreement: The collaboration agreement should be a living document that can be amended as the project evolves.
Visualizations
Caption: A general workflow for resolving conflicts in international research collaborations.
Caption: A decision-making pathway for handling disagreements over data sharing.
Caption: A process for proactively establishing clear authorship guidelines.
References
- 1. Collaborating with International Researchers: Tips for Cross-Cultural Communication [falconediting.com]
- 2. 7 Ways to Enhance Research Collaboration [Solve Conflicts] [ponder.ing]
- 3. ITHS | Recognizing and Managing Conflict in Academic Research [iths.org]
- 4. Collaborative Research: Best Practices and Pitfalls - eCORRECTOR [ecorrector.com]
- 5. Ten Simple Rules for Establishing International Research Collaborations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-studies-press.co.uk [research-studies-press.co.uk]
- 7. Managing Research Conflicts [meegle.com]
- 8. cost.eu [cost.eu]
- 9. Addressing Global Data Sharing Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencebusiness.net [sciencebusiness.net]
- 11. m.youtube.com [m.youtube.com]
- 12. etblaw.com [etblaw.com]
- 13. Four Strategies for Navigating IP Disputes & Related Claims | Exponent [exponent.com]
- 14. cim.ac.cy [cim.ac.cy]
Navigating "Dangerous Gain-of-Function" Research Classification: A Technical Support Guide
This support center provides guidance for researchers, scientists, and drug development professionals whose research may be classified as "dangerous gain-of-function" (GoF). This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the necessary steps and ensure compliance with current regulations.
Troubleshooting Guide: Immediate Steps Upon Potential Classification
If you suspect your research could be classified as dangerous GoF, or if you have been notified of such a potential classification, follow these immediate steps.
1. Halt All Experimental Work in Question:
-
Immediately and safely stop all experiments related to the potential GoF research.
-
Secure all related biological agents, toxins, and records.
-
Do not destroy any materials or data.
2. Internal Review and Reporting:
-
Notify your Institutional Biosafety Committee (IBC) and Institutional Review Entity (IRE): Your IBC is the primary local body for oversight of research involving recombinant or synthetic nucleic acid molecules.[1][2][3][4] They will guide you through the institutional review process.
-
Consult with your institution's compliance or research integrity office: They can provide legal and procedural guidance.
-
Document Everything: Maintain a detailed record of all stopped experiments, communications with institutional officials, and any other relevant actions taken.
3. Funding Agency Communication:
-
Immediately notify the funding NIH Institute, Center, or Office if your research is NIH-funded. [5][6]
-
Be prepared to provide a comprehensive description of the research .
-
Do not resume any work until you have received explicit guidance and approval from the funding agency.
Failure to act swiftly and transparently can result in severe consequences, including the immediate suspension or termination of funding and potential ineligibility for future federal grants.[5][7][8]
Frequently Asked Questions (FAQs)
Defining Dangerous Gain-of-Function Research
Q1: What is the official definition of "dangerous gain-of-function" research?
A1: As defined by the U.S. Government, "dangerous gain-of-function research" is scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility.[1]
Q2: What specific experimental outcomes are considered indicators of dangerous GoF research?
A2: Research that results in or aims for any of the following outcomes is of concern:
-
Enhancing the harmful consequences of an agent or toxin.[5]
-
Disrupting beneficial immunological responses or vaccine effectiveness.[5][7]
-
Conferring resistance to useful prophylactic or therapeutic interventions.[5]
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Increasing the stability, transmissibility, or ability to disseminate an agent or toxin.[5]
-
Altering the host range or tropism of an agent or toxin.[5]
-
Enhancing the susceptibility of a human host population.[5]
-
Generating or reconstituting an eradicated or extinct agent or toxin.[5]
Regulatory Oversight and Compliance
Q3: Who is responsible for the oversight of dangerous GoF research?
A3: Oversight is a multi-layered process involving:
-
The Principal Investigator (PI): Responsible for the initial assessment and reporting.
-
The Institutional Biosafety Committee (IBC): Provides local review and oversight.[1][2][3][4]
-
The Funding Agency (e.g., NIH): Has the ultimate authority to approve, pause, or terminate funding.[5]
-
Federal Departments and the White House Office of Science and Technology Policy (OSTP): Provide overarching policy and guidance.[1][9]
Q4: What is the current U.S. government policy on this type of research?
A4: The U.S. government has an evolving framework for the oversight of GoF research. A recent Executive Order on Improving the Safety and Security of Biological Research has led to stricter regulations and a requirement for immediate review of federally funded research.[5][8][10][11] This has resulted in NIH notices requiring institutions to review their research portfolios and report any potential dangerous GoF projects.[5][6][7]
Q5: What are the consequences of non-compliance?
A5: Institutions and researchers found to be non-compliant may face immediate termination of federal funding and a potential ban of up to five years on receiving future federal life-sciences grants.[8]
Risk Assessment and Mitigation
Q6: How do I conduct a risk-benefit assessment for my research?
A6: A thorough risk-benefit assessment is a critical part of the review process.[12][13] This involves a systematic evaluation of the potential benefits of the research (e.g., development of vaccines or therapeutics) against the potential risks (e.g., accidental release of a more dangerous pathogen).[14][15][16][17] Your IBC will guide you in preparing this assessment.
Q7: What are some key risk mitigation strategies?
A7: If research with GoF potential is allowed to proceed, a robust risk mitigation plan is mandatory. This may include:
-
Enhanced biosafety and biosecurity measures.
-
Personnel suitability and reliability programs.
-
Regular and rigorous training for all laboratory staff.
-
A detailed incident response plan.
Quantitative Data Summary: Risk vs. Benefit Considerations
The decision to proceed with research that has GoF potential involves a careful weighing of risks and benefits. The following table summarizes key quantitative considerations, though it's important to note that precise probabilities are often difficult to calculate and are a subject of ongoing debate.
| Factor | Potential Benefits (Illustrative Metrics) | Potential Risks (Illustrative Metrics) | Data Source/Consideration |
| Public Health Impact | Development of vaccines or therapeutics for a potential pandemic pathogen, potentially saving millions of lives. | Accidental release of an enhanced pathogen, potentially causing a pandemic with significant morbidity and mortality. | Epidemiological modeling, historical pandemic data. |
| Scientific Advancement | Fundamental understanding of pathogen evolution, host-pathogen interactions, and viral transmissibility. | Creation of a novel pathogen with unforeseen and dangerous characteristics. | Peer-reviewed scientific literature, expert elicitation. |
| Economic Impact | Prevention of economic disruption from a pandemic, valued in trillions of dollars. | Economic cost of a lab-generated pandemic, including healthcare, lost productivity, and trade disruption. | Economic modeling, reports from international financial institutions. |
Experimental Protocols: Risk Assessment Methodology
A key component of managing dangerous GoF research is a rigorous and systematic risk assessment. The following outlines a general methodology.
Objective: To systematically identify, analyze, and evaluate the biosafety and biosecurity risks associated with the proposed research.
Methodology:
-
Hazard Identification:
-
Clearly define the pathogen or toxin to be used.
-
Describe the specific genetic modifications to be introduced.
-
Identify the potential "gain-of-function" that may result (e.g., increased transmissibility, virulence).
-
-
Exposure Assessment:
-
Detail all experimental procedures involving the modified agent.
-
Identify all potential routes of exposure for laboratory personnel (e.g., inhalation, ingestion, dermal).
-
Assess the likelihood of an accidental release from containment.
-
-
Dose-Response Assessment:
-
Evaluate the infectious dose of the modified agent.
-
Estimate the potential severity of disease in a susceptible human host.
-
-
Risk Characterization:
-
Synthesize the information from the previous steps to estimate the overall risk.
-
Consider both the likelihood and the consequences of an adverse event.
-
This should be a qualitative and, where possible, quantitative assessment.
-
-
Risk Mitigation Plan:
-
Based on the risk characterization, develop a comprehensive plan to mitigate identified risks.
-
This includes specifying the required Biosafety Level (BSL), personal protective equipment (PPE), engineering controls, and administrative controls.
-
Visualizations
Decision Pathway for Researchers
Caption: Decision pathway for researchers with potential dangerous GoF research.
Oversight and Reporting Workflow
Caption: Multi-layered oversight and reporting workflow for dangerous GoF research.
References
- 1. congress.gov [congress.gov]
- 2. Strengthening the role of the IBC in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brany.com [brany.com]
- 4. US federal oversight of biological materials and the IBC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOT-OD-25-127: Implementation Update: Terminating or Suspending Dangerous Gain-of-Function Research in Accordance with the Executive Order on Improving the Safety and Security of Biological Research [grants.nih.gov]
- 6. Biosafety: New NIH “Dangerous Gain-of-Function” Research Requirements for Notification, Suspension, or Termination – June 2025 - Office of Research Compliance - University of Maine [umaine.edu]
- 7. about.citiprogram.org [about.citiprogram.org]
- 8. whitehouse.gov [whitehouse.gov]
- 9. congress.gov [congress.gov]
- 10. A Bio-Responsibility Strategy for Gain-of-Function Research Oversight | Think Global Health [thinkglobalhealth.org]
- 11. whitehouse.gov [whitehouse.gov]
- 12. Key Issues for Risk/Benefit Assessment for Gain-of-Function Research - Potential Risks and Benefits of Gain-of-Function Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. news.northeastern.edu [news.northeastern.edu]
- 15. Research Involving Enhanced Potential Pandemic Pathogens | National Institutes of Health (NIH) [stagetestdomain3.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Potential Benefits of Gain-of-Function Research - Potential Risks and Benefits of Gain-of-Function Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Funding Restrictions in Scientific Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing funding limitations. The following sections offer practical strategies to mitigate the impact of budget cuts on ongoing projects, ensuring the continuity and integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Immediate Triage for Funding Shortfalls
Q: My project's funding has been unexpectedly cut or frozen. What are the immediate steps I should take to protect my ongoing experiments?
A: When facing a sudden funding freeze, immediate and strategic action is crucial.
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Assess Critical Activities: Identify experiments and processes that are time-sensitive and cannot be paused without significant loss of data or resources. Prioritize these activities for any remaining accessible funds.
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Review All Spending: Conduct a thorough review of all current and planned expenditures. Immediately halt any non-essential purchases.[1]
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Communicate with Your Team: Inform your lab members about the situation. Their input can be invaluable for identifying cost-saving measures and prioritizing tasks.[2]
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Contact Your Institution's Grant Office: Your institution's grants management or sponsored programs office can provide guidance on navigating the administrative hurdles of a funding freeze and may be aware of internal bridge funding opportunities.[3] They can also help clarify the specific restrictions associated with different funding sources.[3]
-
Explore No-Cost Options: Focus on activities that do not require immediate expenditure, such as data analysis, manuscript writing, or planning future experiments.[4]
Q: How do I prioritize which projects or experiments to continue when my overall budget is significantly reduced?
A: Prioritization is key to maintaining productivity during financial constraints.[1][2]
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Align with Core Objectives: Focus on projects that are central to your lab's primary research goals and have the highest potential for significant impact.[1][5]
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Assess Feasibility: Evaluate projects based on their remaining costs. Prioritize those that can be completed or reach a significant milestone with the available funds.
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Consider Sunk Costs vs. Future Potential: While it is difficult to abandon projects with significant investment, the decision should be based on future potential and alignment with long-term goals, not just past expenditure.
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Urgency and Deadlines: Give priority to projects with upcoming deadlines for grant renewals or publications, as these can secure future funding and maintain momentum.[2]
Below is a decision-making workflow for project prioritization under budget constraints.
Caption: A workflow for prioritizing research projects after a budget cut.
Section 2: Cost-Saving Strategies and Resource Management
Q: What are the most effective strategies for reducing operational costs in the lab without compromising research quality?
A: Several strategies can be employed to optimize expenses and manage resources more efficiently.[6][7] Adopting lean manufacturing principles, for instance, can help reduce waste and enhance efficiency by identifying and eliminating redundant processes.[8]
| Strategy | Description | Potential Impact | Key Considerations |
| Shared Resources & Group Purchasing | Collaborate with other labs to purchase consumables in bulk, share equipment, and establish core facilities.[7] | High | Requires coordination and clear usage agreements with collaborating labs. |
| Equipment Leasing | Instead of purchasing expensive equipment outright, consider leasing. This reduces large upfront capital expenditures.[9][10] | High | Long-term cost may be higher than purchasing. Evaluate based on project duration. |
| Outsourcing Non-Core Functions | Outsource tasks like non-critical IT, administrative processes, or specialized analyses to contract research organizations (CROs).[8][11] | Medium-High | Choose reputable partners. Critical R&D processes may be better kept in-house.[11] |
| Inventory Management | Implement a strict inventory system to track consumables, reduce waste from expired reagents, and prevent unnecessary orders. | Medium | Requires dedicated personnel or software for effective tracking. |
| Technology & Automation | Use automation and AI to streamline repetitive tasks, speed up data analysis, and optimize experimental design.[6][12] AI can minimize the time for screening new drugs by 40-50%.[11] | High | Involves initial investment in software or training. |
| Drug Repurposing | Investigate new applications for existing drugs or compounds. This leverages existing safety and efficacy data, reducing early-stage development costs.[8] | High | Applicable primarily to drug development; requires bioinformatics expertise. |
Q: My budget for consumables is frozen. Are there ways to continue bench work?
A: Yes, resourcefulness is critical. Consider these approaches:
-
Optimize Protocols: Review your experimental protocols to see where reagent volumes can be reduced without affecting outcomes.
-
Share Reagents: Coordinate with neighboring labs to share reagents that are used infrequently.
-
Substitute with Lower-Cost Alternatives: Investigate if more affordable, generic, or in-house preparations can be used in place of expensive commercial kits. Always validate these alternatives to ensure data quality.
-
Prioritize Data-Generating Steps: Focus any remaining consumables on the most critical, data-generating experiments of your highest-priority projects.
Section 3: Alternative and Diversified Funding
Q: Traditional federal grants are becoming more competitive. What alternative funding sources should I explore?
A: Diversifying your funding portfolio is a key strategy for long-term stability.[13][14][15] Relying solely on a single funding source makes research vulnerable to shifts in government priorities or budget cuts.[14] Explore the following options:
-
Private Foundations: Many foundations are dedicated to specific diseases or research areas and are motivated to see discoveries have a real-world impact.[13]
-
Industry Partnerships: Collaborating with pharmaceutical or biotech companies can provide vital funding, resources, and expertise, especially for translational research.[16][17]
-
Crowdfunding: Platforms like Kickstarter have become a viable way for researchers to fund specific projects by engaging the public directly.[16][18]
-
Government Agencies Beyond NIH/NSF: Consider agencies like the Department of Defense (DoD) or the Department of Energy (DOE), which fund a significant amount of innovative research that may align with your work.[13][16]
-
State and Local Grants: Search for state-level budget items or local initiatives designed to solve specific problems that your research addresses.[13]
-
Royalty Monetization: For institutions with existing intellectual property, this strategy involves exchanging future royalty streams for upfront capital, providing immediate funds for reinvestment.[8]
Below is a diagram illustrating the pathway to securing diversified funding.
Caption: A pathway for identifying and securing alternative research funding.
Experimental Protocol: Cost-Effective Western Blotting
Funding restrictions often require optimizing standard laboratory procedures. This protocol provides a detailed methodology for a Western Blot, with specific annotations on where costs can be minimized.
Objective: To detect a specific protein in a sample while minimizing reagent and consumable costs.
Methodology:
-
Protein Extraction and Quantification:
-
Standard Method: Use of commercial lysis buffers (e.g., RIPA) and quantification kits (e.g., BCA assay).
-
Cost-Saving Modification: Prepare lysis buffers in-house. A basic buffer can be made with Tris-HCl, NaCl, and a non-ionic detergent like NP-40, with protease/phosphatase inhibitors added just before use. For quantification, a Bradford assay is generally less expensive than a BCA assay, though it has more interfering substances.
-
-
SDS-PAGE (Gel Electrophoresis):
-
Standard Method: Use of pre-cast commercial gels.
-
Cost-Saving Modification: Hand-cast your own polyacrylamide gels. While this requires more initial setup and time, the long-term cost of acrylamide/bis-acrylamide solutions, buffers, TEMED, and APS is significantly lower than purchasing pre-cast gels.
-
-
Protein Transfer:
-
Standard Method: Use of commercial transfer buffer packs and pre-cut PVDF membranes.
-
Cost-Saving Modification: Prepare transfer buffer (Tris, Glycine, Methanol) in-house from stock solutions. Purchase PVDF membranes in rolls rather than pre-cut sheets to reduce the cost per blot.
-
-
Immunoblotting:
-
Blocking:
-
Standard Method: Commercial blocking buffers.
-
Cost-Saving Modification: Use a solution of 3-5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Non-fat milk is a very effective and inexpensive blocking agent for many applications.
-
-
Antibody Incubation:
-
Primary/Secondary Antibody: This is a critical step where quality should not be compromised. However, costs can be managed by:
-
Optimizing Dilutions: Carefully titrate your antibodies to determine the lowest possible concentration that still provides a strong, specific signal.
-
Re-using Antibodies: Diluted primary antibody solutions can often be stored at 4°C and re-used 1-2 times, depending on the antibody's stability and the protein's abundance. Always test this on non-critical samples first.
-
-
-
Washing: Prepare wash buffer (TBST) in-house from concentrated stocks.
-
-
Detection:
-
Standard Method: Use of high-sensitivity, long-lasting commercial ECL (Enhanced Chemiluminescence) substrates.
-
Cost-Saving Modification: For abundant proteins, a less sensitive, more affordable ECL substrate may be sufficient. Consider purchasing reagents to prepare your own ECL solution (requires luminol, coumaric acid, and hydrogen peroxide), though this requires careful optimization and handling.
-
References
- 1. Navigating Research Budget Cuts: Practical budget-saving tips for researchers - Yorkshire Business Connectors [yorkshirebusinessconnectors.co.uk]
- 2. youtube.com [youtube.com]
- 3. funding - Managing lab funds - Academia Stack Exchange [academia.stackexchange.com]
- 4. Science, interrupted: Funding delays reduce research activity but having more grants helps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximizing UX Research Impact: Tips for Limited Time and Budget [dovetail.com]
- 6. The Cost of Drug Development: Factors Influencing Expenses [lindushealth.com]
- 7. Practical Ways of Overcoming Lab Budget Constraints [excedr.com]
- 8. Comprehensive Strategies for Cost Savings in the Pharmaceutical Industry - vamstar [vamstar.io]
- 9. Lab Infrastructure Mistakes That Stall Funding [excedr.com]
- 10. How to Get Funding for Lab Research in 2025 [excedr.com]
- 11. simbecorion.com [simbecorion.com]
- 12. Five Ways to Minimize Drug Development Costs [clinicalresearchnewsonline.com]
- 13. Diversify your research funding! Here’s how. – UW Graduate School [grad.uw.edu]
- 14. ncfdd.org [ncfdd.org]
- 15. cayuse.com [cayuse.com]
- 16. editverse.com [editverse.com]
- 17. ey.com [ey.com]
- 18. Alternative Funding Options: 6 Non-Traditional Ways [thefundingfamily.com]
Technical Support Center: Appealing a Funding Decision
Disclaimer: Initial searches for "Executive Order 1428" did not yield a relevant executive order pertaining to funding decisions. It is possible this is a reference to Executive Order 14028, "Improving the Nation's Cybersecurity," which focuses on cybersecurity standards and does not govern the process for appealing funding decisions.[1][2][3][4] The following guide provides a general overview of the process for appealing a funding decision from a U.S. federal agency, based on publicly available information and common procedures. The specific processes can vary between funding agencies.
Troubleshooting Your Funding Decision
This section addresses immediate questions researchers may have upon receiving an unfavorable funding decision.
| Question | Answer |
| My grant application was denied. What are my immediate first steps? | Carefully read the official notification from the funding agency. This document should outline the reasons for the decision and will specify if there is a process for appeal and the associated deadlines.[5][6] |
| Can I appeal any funding decision? | Not all decisions are appealable. Generally, you cannot appeal the scientific merit or peer review scoring of your proposal. Appeals are typically limited to procedural errors or instances where the agency did not follow its own stated review process.[7] |
| What is the difference between a resubmission and an appeal? | A resubmission is a revised version of your original proposal that you submit in a future funding cycle. An appeal is a formal request for the funding agency to reconsider a decision based on a perceived flaw in the review process. |
| Where can I find the specific appeal procedures for my grant? | The funding opportunity announcement (FOA) or the agency's grants policy and procedures guide are the primary sources for this information. The denial notification may also provide a direct link or contact person.[3][5] |
Frequently Asked Questions (FAQs) About the Appeals Process
This section provides in-depth answers to common questions regarding the formal appeals process.
Q: On what grounds can I file an appeal?
A: Successful appeals are typically based on procedural errors. Examples include:
-
The review process did not follow the guidelines outlined in the funding opportunity announcement.
-
There is evidence of a conflict of interest with a reviewer.
-
The decision was based on a misunderstanding of agency policy.
-
The review panel lacked the appropriate expertise to evaluate the proposal.
Q: What should I include in my appeal letter?
A: Your appeal letter should be professional, concise, and focused on the procedural issues.[4][8] Key components include:
-
A clear statement that you are appealing the decision.
-
The name and number of the grant application.
-
A specific description of the alleged procedural error.
-
Evidence to support your claim, such as excerpts from the FOA or reviewer comments that demonstrate a misunderstanding of the review criteria.
-
A respectful request for a re-review or other appropriate remedy.
Q: What is the typical timeline for an appeal?
A: The timeline can vary significantly between agencies. However, some general timelines are common.
| Stage | Typical Timeframe | Notes |
| Notification of Decision | Day 0 | The date you receive the official funding decision. |
| Intent to Appeal | Within 10-30 days of notification | Some agencies may require a formal notice of intent to appeal before the full appeal is submitted.[2][3][5] |
| Submission of Full Appeal | Within 30-60 days of notification | This is the deadline for submitting your complete appeal package. |
| Agency Review of Appeal | Several months | The time it takes for the agency to review the appeal can vary widely.[3] |
| Final Decision on Appeal | Varies | You will receive a formal written decision on your appeal. |
Q: What are the potential outcomes of an appeal?
A: The potential outcomes of an appeal include:
-
Denial of the appeal: The agency upholds its original decision.
-
Re-review of the proposal: The agency agrees that a procedural error occurred and will have the proposal reviewed again. This does not guarantee funding.
-
Funding of the proposal: This is a rare outcome but may occur if the procedural error was egregious and clearly prevented a fundable score.
Experimental Protocol: Preparing and Submitting a Funding Appeal
This section provides a step-by-step guide for preparing and submitting your appeal.
-
Initial Assessment:
-
Thoroughly review the funding agency's decision and the reviewers' comments.
-
Identify any potential procedural errors. It is advisable to consult with a trusted colleague or mentor for an objective opinion.
-
-
Gather Documentation:
-
Collect all relevant documents, including the funding opportunity announcement, your full grant application, the official decision letter, and the reviewers' critiques.
-
-
Draft the Appeal Letter:
-
Internal Review:
-
Have your appeal letter and supporting documents reviewed by your institution's sponsored programs office or equivalent. They can provide valuable feedback and ensure compliance with institutional policies.
-
-
Submission:
-
Submit the appeal package through the official channels specified by the funding agency.
-
Ensure your submission is on time and that you receive a confirmation of receipt.
-
Visualization of the Funding Appeal Process
The following diagram illustrates a generalized workflow for appealing a funding decision.
Caption: Generalized workflow of the funding appeal process.
References
- 1. Resolving Disputes Under Federal Grant Programs | Administrative Conference of the United States [acus.gov]
- 2. eCFR :: 20 CFR 641.900 -- What appeal process is available to an applicant that does not receive a grant? [ecfr.gov]
- 3. state.gov [state.gov]
- 4. thecollegefundingcoach.org [thecollegefundingcoach.org]
- 5. 8.7 Grant Appeals Procedures [grants.nih.gov]
- 6. The Process of Appealing an Unfavorable Grant Review [impactio.com]
- 7. todaysgeneralcounsel.com [todaysgeneralcounsel.com]
- 8. nerdwallet.com [nerdwallet.com]
- 9. Financial Aid Appeal Letter: How to Request More Money For College [goingmerry.com]
Navigating the Labyrinth: Your Technical Support Center for IRB Compliance
For researchers, scientists, and drug development professionals, the Institutional Review Board (IRB) approval process is a critical gateway to commencing human subjects research. While essential for upholding ethical standards, navigating IRB requirements can often be complex and fraught with potential delays. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common compliance issues, helping you streamline your submission and accelerate your research timeline.
Troubleshooting Common IRB Compliance Issues
This section provides a question-and-answer formatted guide to resolving specific problems you might encounter during the IRB submission process.
Q1: My protocol was returned with a request for clarification on the informed consent process. What are the most common deficiencies in this area?
A1: The informed consent process is more than just a signed document; it's an ongoing dialogue with the participant. Common pitfalls include:
-
Inadequate Plain Language: The consent form must be written in language that is easily understandable to your target population, generally recommended to be at an 8th-grade reading level. Avoid technical jargon and overly complex sentences.[1]
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Missing Required Elements: Ensure all federally mandated elements of informed consent are present, such as a clear description of the study's purpose, procedures, risks, benefits, and alternatives to participation.[2]
-
Lack of a Clear Process Description: Your protocol must detail how consent will be obtained. This includes who will obtain consent, the setting in which it will be done, and how you will ensure the participant has ample opportunity to ask questions.[3]
-
Issues with Vulnerable Populations: When working with populations such as children or cognitively impaired adults, additional safeguards and specific consent procedures are required. For children, this typically involves obtaining parental permission and the child's assent.[4][5][6] For cognitively impaired adults, a process for assessing decision-making capacity and, if necessary, obtaining consent from a legally authorized representative must be clearly outlined.[7][8][9][10][11]
Q2: The IRB has flagged my data security plan as insufficient. What are the key components of a robust data security plan?
A2: Protecting participant privacy and data confidentiality is a primary concern for IRBs. A comprehensive data security plan should address the following:
-
Data Collection and Transmission: Describe the methods for collecting data and how it will be securely transmitted. For electronic data, this often involves encryption and secure file transfer protocols (FTPS).[12][13]
-
Data Storage and Access: Specify where the data will be stored (e.g., secure university server, encrypted hard drive) and who will have access to it. Physical data should be kept in locked cabinets in restricted areas.[13][14] Electronic data should be password-protected, and access should be limited to authorized study personnel.[13][14]
-
De-identification: Detail your plan for de-identifying data by removing or coding personally identifiable information (PII). The key linking the codes to the identifiers should be stored separately and securely.[14]
-
Data Retention and Destruction: State how long the data will be retained and the method for its secure destruction after the retention period.
Q3: My submission was delayed due to inconsistencies between the protocol, consent form, and other application documents. How can I avoid this?
A3: Inconsistencies are a common and avoidable reason for IRB delays. To ensure consistency across all your documents:
-
Conduct a Thorough Self-Review: Before submitting, meticulously compare your protocol, consent form(s), recruitment materials, and the IRB application itself. Check for discrepancies in details such as the number of participants, study procedures, and timelines.[1][2][15][16]
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Use a Checklist: Many institutions provide checklists for IRB submissions. Utilize these to ensure all required documents are included and that the information is consistent throughout.
-
Seek Peer Review: Ask a colleague unfamiliar with your study to review your submission documents for clarity and consistency. A fresh set of eyes can often spot errors you may have missed.
Frequently Asked Questions (FAQs)
What are the most common reasons for IRB protocol rejection or significant delays?
The most frequent issues leading to delays or rejection include incomplete or unclear study protocols, inadequate protection of participants, and problems with the informed consent process.[16] Specifically, missing documents, inconsistencies across the application materials, and poorly written consent forms are major red flags for IRB reviewers.[1][2][17]
How long does the IRB review process typically take?
Review times can vary significantly depending on the complexity of the study, the type of review (exempt, expedited, or full board), and the completeness of the submission. Addressing common errors can reduce the review time by an average of 8 to 30 days.[2]
What is the difference between exempt, expedited, and full board review?
-
Exempt Review: For research with minimal risk to participants, such as anonymous surveys or observational studies of public behavior.
-
Expedited Review: For research that involves no more than minimal risk but does not qualify for exemption. This can include studies involving the collection of biological specimens by noninvasive means or research on individual or group characteristics or behavior.
-
Full Board Review: For research that presents more than minimal risk to participants, involves vulnerable populations, or deals with sensitive topics. These protocols are reviewed by the entire IRB committee at a convened meeting.
How should I respond to IRB stipulations or a request for modifications?
When you receive a request for modifications, it is crucial to respond to all points raised by the IRB. You can and should provide a rationale if you disagree with a suggested change.[18][19][20] Revisions should be made not only in the specific document flagged but also in any other related documents to ensure consistency.[21]
Quantitative Data on IRB Submissions
To provide a clearer picture of the IRB review landscape, the following tables summarize common reasons for delays and typical review timelines.
| Common Reasons for IRB Submission Delays/Revisions | Frequency of Occurrence |
| Inconsistencies between protocol and consent form | High |
| Missing or incomplete supporting documents | High |
| Unclear or poorly written protocol | High |
| Inadequate description of recruitment and consent procedures | Medium |
| Insufficient data confidentiality plan | Medium |
| Lack of required signatures or CITI training | Low |
| Average IRB Review Turnaround Times (in Days) | | :--- | :--- | | Exempt Review | 7 - 19 | | Expedited Review | 12 - 55 | | Full Board Review | 28 - 131 |
Note: Review times are estimates and can vary significantly between institutions and based on the complexity of the protocol.
Experimental Protocols: Methodologies for Key Experiments
This section provides detailed methodologies for two types of studies that frequently undergo rigorous IRB review.
Protocol 1: A Randomized Controlled Trial of a New Investigational Drug
1.0 Study Objectives:
-
Primary Objective: To evaluate the efficacy of Investigational Drug X compared to a placebo in reducing symptoms of Condition Y over a 12-week period.
-
Secondary Objectives: To assess the safety and tolerability of Investigational Drug X and to evaluate its effect on patient-reported quality of life outcomes.
2.0 Participant Selection:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Confirmed diagnosis of Condition Y.
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Willing and able to provide written informed consent.
-
-
Exclusion Criteria:
-
Pregnancy or breastfeeding.
-
Clinically significant unstable medical conditions.
-
Participation in another clinical trial within the last 30 days.
-
3.0 Informed Consent Process:
-
A trained clinical research coordinator will meet with each potential participant in a private room.
-
The coordinator will verbally explain the study using the IRB-approved consent form, covering the purpose, procedures, potential risks and benefits, and the voluntary nature of participation.
-
Participants will be given adequate time to read the consent form and ask questions.
-
Written informed consent will be obtained before any study-related procedures are performed.
4.0 Study Procedures:
-
Screening Visit (Visit 1): After informed consent is obtained, participants will undergo a physical examination, and medical history will be reviewed to confirm eligibility.
-
Randomization and Baseline (Visit 2): Eligible participants will be randomized in a 1:1 ratio to receive either Investigational Drug X or a matching placebo. Baseline assessments, including symptom severity scales and quality of life questionnaires, will be completed.
-
Follow-up Visits (Visits 3-6 at weeks 4, 8, and 12): Participants will return to the clinic for follow-up assessments. Adverse events will be monitored and recorded at each visit.
-
End of Study (Visit 7): A final assessment will be conducted, and participants will be tapered off the study medication.
5.0 Data Management and Confidentiality:
-
All participants will be assigned a unique study identification number.
-
All electronic data will be entered into a secure, password-protected database.
-
Paper documents will be stored in locked file cabinets in a secure office.
-
Only authorized research personnel will have access to identifiable data.
Protocol 2: A Social-Behavioral Study with a Vulnerable Population (Adolescents)
1.0 Study Objectives:
-
To explore the impact of a new school-based mental health intervention on symptoms of anxiety and depression in adolescents.
-
To assess the feasibility and acceptability of the intervention from the perspectives of both students and school staff.
2.0 Participant Selection:
-
Inclusion Criteria:
-
Students aged 14-17 enrolled at the participating high school.
-
Parental/guardian permission and adolescent assent.
-
-
Exclusion Criteria:
-
Current participation in another mental health intervention study.
-
3.0 Consent and Assent Process:
-
Information sheets and parental permission forms will be sent home with all eligible students.
-
The research team will hold an information session for parents/guardians to explain the study and answer questions.
-
Written parental permission will be obtained.
-
For students with parental permission, a member of the research team will meet with them individually to explain the study in age-appropriate language and obtain their written assent. It will be emphasized that their participation is voluntary and they can withdraw at any time.[22]
4.0 Study Procedures:
-
Baseline Data Collection: Participants will complete a set of online questionnaires assessing anxiety, depression, and overall well-being.
-
Intervention: Participants will be randomly assigned to either the mental health intervention group or a waitlist control group. The intervention will consist of 8 weekly group sessions led by a trained facilitator.
-
Post-Intervention Data Collection: All participants will complete the same set of questionnaires immediately following the 8-week intervention period.
-
Follow-up Data Collection: A final set of questionnaires will be administered 3 months after the intervention to assess the long-term effects.
5.0 Risk Mitigation and Confidentiality:
-
Psychological Risk: A licensed mental health professional will be available to provide support to any participant who experiences distress. A list of local mental health resources will be provided to all participants.
-
Confidentiality: All data will be collected using a secure online platform. Data will be de-identified by assigning each participant a random ID number. The key linking the ID numbers to names will be stored in a separate, encrypted file.
Visualizing IRB Processes
To aid in understanding the flow of an IRB submission and the logic behind resolving common issues, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow of an IRB submission from the researcher's initial development to the final decision by the IRB.
Caption: A decision tree for troubleshooting and resolving common issues related to the informed consent process in an IRB protocol.
References
- 1. neomed.edu [neomed.edu]
- 2. Common IRB Submission Errors | Wright State University [wright.edu]
- 3. IRB Review Process | Human Research Protections [hrp.weill.cornell.edu]
- 4. irb.northwestern.edu [irb.northwestern.edu]
- 5. researchservices.cornell.edu [researchservices.cornell.edu]
- 6. Research with Children & Adolescents | Salisbury University [salisbury.edu]
- 7. Research consent for cognitively impaired adults: recommendations for institutional review boards and investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Informed Consent to Research with Cognitively Impaired Adults: Transdisciplinary Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adult Subjects with Cognitive Impairment and Reduced Decision-Making Capacity | Committee on the Use of Humans as Experimental Subjects [couhes.mit.edu]
- 10. Consent for Individuals With Cognitive Impairments and Decision-Making Capacity – Division of Research & Creative Achievement – UMBC [research.umbc.edu]
- 11. Informed Consent to Research with Cognitively Impaired Adults: Transdisciplinary Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data Security Guidance for Human Subjects Research | Office of the Vice President for Research [ovpr.uconn.edu]
- 13. hrpp.usc.edu [hrpp.usc.edu]
- 14. hrpp.umich.edu [hrpp.umich.edu]
- 15. IRB Applications: 5 Expert Tips to Avoid Common Mistakes in 2024 [infonetica.net]
- 16. What are the most common mistakes? | Division of Research and Innovation | Oregon State University [research.oregonstate.edu]
- 17. Top 10 Common Problems to Avoid with IRB Protocol Submissions | Ohio University [ohio.edu]
- 18. Respond to Stipulations [compliance.ouhsc.edu]
- 19. Responding to Stipulations in iRIS (Review Response Submission Form) | Human Research Protection Program (HRPP) [irb.ucsf.edu]
- 20. How to Respond to a Stipulation to a Study Applications in iRIS [irb.byu.edu]
- 21. Answering Stipulations — Office of Research and Innovation [louisville.edu]
- 22. publichealth.jhu.edu [publichealth.jhu.edu]
Improving cybersecurity infrastructure for research data.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the cybersecurity infrastructure protecting their valuable research data.
Troubleshooting Guides
This section addresses common issues encountered during research experiments with a focus on data security.
Issue: I need to travel with sensitive research data on my laptop. How can I protect it from unauthorized access if the device is lost or stolen?
Solution:
You should enable full-disk encryption on your laptop. This renders the data unreadable without the correct password or recovery key.
-
For Windows: Use BitLocker. You can find this in Settings > Update & Security > Device Encryption.[1]
-
For macOS: Use FileVault. This is located in System Preferences > Security & Privacy > FileVault.[1]
It is also crucial to set a strong password for your device and enable a screen lock that activates after a short period of inactivity (e.g., 10 minutes).[1]
Issue: I am collaborating with researchers from another institution and need to transfer a large dataset containing sensitive information. What is a secure method for this transfer?
Solution:
Using the Secure File Transfer Protocol (SFTP) is a robust and secure method for transferring files over a network.[2][3][4] SFTP encrypts both the commands and the data being transferred, protecting it from interception.[2][3]
To use SFTP, you will need an SFTP client application and the server address, username, and password for the receiving institution's SFTP server. The standard port for SFTP is 22.[3]
Issue: I am concerned about unauthorized access to our lab's shared network drive where we store all our experimental data.
Solution:
Implementing a combination of access control and regular monitoring is key.
-
Principle of Least Privilege: Ensure that researchers only have access to the specific data they need for their work.
-
Strong Passwords: Enforce the use of strong, unique passwords for all user accounts with access to the network drive.
-
Regularly Review Access: Periodically review who has access to sensitive data and remove permissions for those who no longer require it.
-
Enable Logging: If possible, enable logging on the network drive to track file access and modifications. This can help in identifying unauthorized activity.
Issue: I think my computer containing research data has been infected with malware. What should I do?
Solution:
-
Disconnect from the network: Immediately disconnect your computer from the internet and any local networks to prevent the malware from spreading.
-
Do not turn off the device: This can lead to the loss of volatile memory which may be crucial for a forensic investigation.
-
Report the incident: Contact your institution's IT or information security department to report the suspected infection. Provide them with as much detail as possible about what you observed.
-
Do not attempt to remove the malware yourself: This can sometimes cause more damage or alert the attacker. Wait for instructions from the IT security team.
Frequently Asked Questions (FAQs)
Data Management & Security
-
Q1: What is the first step I should take to secure my research data? A1: The first step is data classification. You need to understand the sensitivity of your data to determine the appropriate level of protection.[5][6] Data can generally be categorized as public, internal, confidential, or restricted.[7]
-
Q2: How can I securely store my research data? A2: Use encrypted storage solutions. This can include encrypted hard drives, secure cloud storage services, or university-provided secure servers.[8] It is also recommended to create regular backups of your data and store them in multiple secure locations.[9]
-
Q3: What are the best practices for creating strong passwords? A3: A strong password should be long (at least 12-15 characters), and include a mix of uppercase and lowercase letters, numbers, and symbols. Avoid using easily guessable information like your name or birthdate. Consider using a passphrase, which is a sequence of words that is easy for you to remember but difficult for others to guess.
Collaboration & Data Sharing
-
Q4: Is it safe to share research data via email? A4: Email is generally not a secure method for transferring sensitive research data unless the files are encrypted and password-protected.[8] For an added layer of security, the password should be shared through a separate communication channel, such as a phone call or a different messaging app.[10]
-
Q5: What is a Data Use Agreement (DUA) and when do I need one? A5: A Data Use Agreement is a contractual document that governs the sharing of data between organizations. You typically need a DUA when sharing data that is subject to privacy regulations or that contains confidential information. The DUA will outline how the data can be used, who can access it, and the security measures that must be in place to protect it.
Cyber Threats
-
Q6: What is phishing and how can I avoid it? A6: Phishing is a type of social engineering attack where an attacker sends a fraudulent message designed to trick a person into revealing sensitive information or to deploy malicious software. Be wary of unsolicited emails, especially those that create a sense of urgency or ask for personal information. Always verify the sender's email address and hover over links to see the actual destination before clicking.
-
Q7: What is ransomware? A7: Ransomware is a type of malicious software that encrypts your files, making them inaccessible. The attacker then demands a ransom payment in exchange for the decryption key. Regularly backing up your data to a separate, offline location is one of the best defenses against ransomware.
Quantitative Data on Cybersecurity Threats in Research and Pharmaceuticals
The following tables summarize key statistics on cybersecurity incidents in the research and pharmaceutical sectors.
| Cybersecurity Threat Statistics in the Pharmaceutical Industry | Value/Percentage | Source |
| Average total cost of a data breach in 2023 | $4.82 million | [11] |
| Rank among industries for data breach costs | 3rd highest | [11] |
| Increase in phishing and business email compromise attacks in 2018 | 149% | [5] |
| Percentage of pharmaceutical organizations with at least one exposed database (2021) | 92% | [7] |
| Percentage of pharmaceutical organizations with at least one exposed remote access platform (2021) | 99% | [7] |
| General Cybersecurity Breach Statistics | Value/Percentage | Source |
| Businesses experiencing some form of cyber attack in the last 12 months (UK, 2024) | 50% | [1] |
| Most common type of breach or attack | Phishing | [1] |
| Healthcare data breaches reported in 2022 (US) | 707 | |
| Increase in ransomware attacks on US healthcare organizations (2020) | Cost $20.8 billion | [2] |
Experimental Protocols
This section provides detailed methodologies for key cybersecurity experiments and procedures.
Protocol 1: Data Classification
Objective: To categorize research data based on its sensitivity to apply appropriate security controls.
Methodology:
-
Inventory Data: Identify and list all research data you collect, store, and process.
-
Define Classification Levels: Establish clear data classification levels. A common framework includes:
-
Public: Data that can be freely shared.
-
Internal: Data for internal use only, with limited negative impact if disclosed.
-
Confidential: Sensitive data that could cause moderate harm if disclosed.
-
Restricted: Highly sensitive data that could cause severe harm if disclosed.[7]
-
-
Classify Your Data: Assign each data set to one of the defined classification levels based on its content and potential impact if compromised.[5]
-
Document Classification: Record the classification level for each dataset. This will inform the required security measures for storage, transmission, and access.[5]
Protocol 2: Encrypting a Portable Storage Device using BitLocker (Windows)
Objective: To encrypt a USB drive or external hard drive to protect data at rest.
Methodology:
-
Connect the Device: Plug the portable storage device into your Windows computer.
-
Open File Explorer: Navigate to "This PC" to see the connected drives.
-
Turn on BitLocker: Right-click on the portable drive you wish to encrypt and select "Turn on BitLocker".[11]
-
Choose Unlocking Method: Select "Use a password to unlock the drive" and enter a strong password twice.[11]
-
Save Recovery Key: Choose a method to save your recovery key. This is crucial for accessing your data if you forget your password. You can save it to your Microsoft account, a file, or print it.
-
Choose Encryption Scope: Select whether to encrypt only the used disk space or the entire drive. For new drives, encrypting used space is faster. For drives already in use, encrypting the entire drive is more secure.
-
Choose Encryption Mode: Select "Compatible mode" for drives you will use with older versions of Windows.
-
Start Encryption: Click "Start encrypting". The process may take some time depending on the size of the drive.[11]
Protocol 3: Implementing Two-Factor Authentication (2FA)
Objective: To add an extra layer of security to your accounts beyond just a password.
Methodology:
-
Select an Authentication App: Download a reputable authenticator app on your smartphone, such as Google Authenticator or Microsoft Authenticator.
-
Access Account Security Settings: Log in to the account you want to secure and navigate to the security settings. Look for an option related to "Two-Factor Authentication," "2FA," or "Login Verification."
-
Enable 2FA: Choose to enable 2FA and select the authenticator app method.
-
Scan the QR Code: The website will display a QR code. Open your authenticator app and use it to scan this code.[12]
-
Enter the Verification Code: The authenticator app will generate a 6-digit time-sensitive code. Enter this code on the website to verify the setup.[12]
-
Save Recovery Codes: The service will likely provide you with backup or recovery codes. Save these in a secure location. They can be used to access your account if you lose your phone.
Visualizations
Signaling Pathway for a Phishing Attack
Caption: A diagram illustrating the steps of a typical phishing attack.
Experimental Workflow for Secure Data Transfer
Caption: Workflow for securely transferring research data using SFTP.
Logical Relationship for Incident Response
Caption: The logical flow of phases in a cybersecurity incident response plan.
References
- 1. How to Implement Data Security Protocols – Research and Data Science Hub [data.poverty-action.org]
- 2. Complete Guide to SFTP File Transfers in 2025 (+ Best Practices) [kiteworks.com]
- 3. goanywhere.com [goanywhere.com]
- 4. couchdrop.io [couchdrop.io]
- 5. Get data classification guidance for your research - Information Security at University of Toronto [security.utoronto.ca]
- 6. Determining the sensitivity of your data - Research IT [docs-research-it.berkeley.edu]
- 7. Sensitive Data Classification [strac.io]
- 8. ssh.com [ssh.com]
- 9. digitalguardian.com [digitalguardian.com]
- 10. Data Encryption on Removable Media Guideline | Information Security Office [security.berkeley.edu]
- 11. eresearch.cqu.org.au [eresearch.cqu.org.au]
- 12. resources.research.gov [resources.research.gov]
International Research Collaboration: Secure Communication Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain secure communication and data sharing practices with international collaborators.
Troubleshooting Guides
Issue: Large Data Transfer Fails Repeatedly with International Collaborator
Q1: My attempt to transfer a large genomic dataset to a collaborator in the EU keeps failing. What are the common causes and how can I troubleshoot this?
A1: Failures in large data transfers are often due to a few common issues. Here’s a step-by-step troubleshooting guide:
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Check Network Stability and Bandwidth: Large file transfers are sensitive to network interruptions and require significant bandwidth.[1]
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Action: Run a network speed test on both ends of the transfer. Schedule transfers during off-peak hours to minimize network congestion. Consider using a hardwired ethernet connection instead of Wi-Fi for greater stability.
-
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Firewall and Port Configuration: Firewalls at either institution might be blocking the connection. Secure File Transfer Protocol (SFTP) and other methods require specific network ports to be open.
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Authentication and Credentials: Expired passwords, keys, or certificates can cause transfer failures. Many secure servers will not explicitly state that this is the reason for the failure, leading to confusion.[2]
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Action: Verify that your username, password, and any private keys or certificates are current and correctly entered. If using key-based authentication, ensure the public key is properly installed on the destination server.
-
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File Integrity and Corruption: The file itself may have become corrupted, causing the transfer to fail.
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Action: Use a checksum tool (like MD5 or SHA-256) to generate a hash of the file before and after the transfer attempt. If the hashes do not match, the file is corrupt.
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Timeouts and Intermittent Connectivity: For very large files, the connection may time out, especially over long distances.[4]
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Action: Use a file transfer tool that supports resuming interrupted transfers.[5] For cloud-based transfers, some services have built-in mechanisms for this.
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Issue: "Access Denied" When Collaborator Tries to Access Shared Research Database
Q2: My international collaborator is receiving an "access denied" error when trying to connect to our shared clinical trial database. What should I check?
A2: Access control issues are common in collaborative research environments. Here’s how to troubleshoot:
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Verify User Credentials and Permissions: The most straightforward cause is incorrect login credentials or insufficient permissions.
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Check for IP Address Whitelisting: Many secure systems restrict access to a pre-approved list of IP addresses.
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Action: Confirm with your IT administrator whether the collaborator's institutional IP address is on the whitelist for accessing the database.
-
-
Multi-Factor Authentication (MFA) Issues: If MFA is enabled, issues with the second factor can prevent access.
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Action: Ask the collaborator to ensure their MFA device (e.g., authenticator app, physical key) is functioning correctly and synced.
-
-
VPN Connection Requirements: Access to the database may require connecting through a specific Virtual Private Network (VPN).
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Action: Ensure your collaborator has the correct VPN client installed and configured, and is successfully connected before attempting to access the database.[7]
-
-
Geographic Restrictions: Some platforms may have geographic restrictions on access.
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Action: Check if the database or cloud service has any policies that block access from your collaborator's country.
-
Frequently Asked Questions (FAQs)
Data Encryption
Q3: What is the difference between encryption "at rest" and "in transit"?
A3:
-
Encryption at rest protects data when it is stored on a server, hard drive, or other storage media. This is crucial for protecting data from being accessed if the physical device is stolen or compromised.[4]
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Encryption in transit protects data as it is being transferred over a network, such as the internet. This prevents eavesdroppers from intercepting and reading the data.[8]
Q4: What are the best practices for managing encryption keys in a collaborative project?
A4: Effective key management is critical for data security.[9] Best practices include:
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Centralized Key Management: Use a single platform to manage all encryption keys to reduce complexity and the risk of mismanagement.[10]
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Strong Access Control: Use multi-factor authentication for any user who administers or has access to encryption keys.[11]
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Regular Key Rotation: Regularly change encryption keys to reduce the window of opportunity for an attacker if a key is compromised.[11][12]
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Secure Key Storage: Store keys in a secure, tamper-proof environment like a Hardware Security Module (HSM).[9][10][11]
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Separate Keys from Data: Decryption keys should be stored and shared separately from the encrypted data.[4]
Regulatory Compliance
Q5: We are collaborating with a European university on a clinical trial. What are the key differences between HIPAA and GDPR that we need to be aware of?
A5: While both regulations aim to protect personal data, they have different scopes and requirements. Compliance with HIPAA does not guarantee compliance with GDPR.[13]
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Scope: GDPR has a broader scope, protecting all personal data of EU residents, not just health information.[13] HIPAA specifically covers Protected Health Information (PHI) in the United States and applies to "covered entities" and their "business associates."[14][15]
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Data Subject Rights: GDPR grants EU residents more extensive rights over their data, including the "right to be forgotten."
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International Data Transfers: GDPR has strict rules for transferring personal data outside of the EU, often requiring mechanisms like Standard Contractual Clauses (SCCs).[14][16] HIPAA does not have specific provisions for international data transfers but requires that PHI remains protected to its standards.[14]
Q6: What is the difference between anonymized and pseudonymized data under GDPR?
A6:
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Anonymized data has had all personal identifiers permanently removed, making it impossible to re-identify an individual. Anonymized data is not considered personal data and falls outside the scope of GDPR.[17][18][19]
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Pseudonymized data has had direct identifiers replaced with a code or pseudonym. It is still possible to re-identify the individual using a key or additional information.[19][20] Under GDPR, pseudonymized data is still considered personal data and must be protected accordingly.[17][19] HIPAA de-identified information is often considered pseudonymized under GDPR.[17]
Secure File Transfer
Q7: What are the most secure methods for transferring large, sensitive datasets internationally?
A7: The best method depends on the size of the data and the specific security requirements.
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Secure File Transfer Protocol (SFTP): A widely used protocol that encrypts both the commands and the data being transferred.[5]
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Managed File Transfer (MFT): These solutions offer a higher level of security and control, with features like detailed audit logs, automated transfers, and the ability to handle very large files.[2]
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Cloud-based Services with End-to-End Encryption: Many cloud storage providers offer secure file sharing with end-to-end encryption, meaning the provider cannot access the data.[3]
Secure Video Conferencing
Q8: What are the essential security settings I should enable for a video conference with international collaborators to discuss sensitive research?
A8: To secure your video conferences, you should:
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Use a unique meeting ID and a strong password for every meeting. [21]
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Enable the "waiting room" feature to control who joins the meeting.[21]
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Lock the meeting once all expected participants have joined.
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Control screen and file sharing permissions. [21]
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Ensure the video conferencing platform uses end-to-end encryption. [22]
Data Presentation
Table 1: Comparison of Common Encryption Standards
| Standard | Key Size | Security Level | Common Use Cases |
| AES (Advanced Encryption Standard) | 128, 192, or 256-bit | High | Widely used for securing data at rest and in transit; approved for government use.[8][23] |
| RSA (Rivest-Shamir-Adleman) | 2048-bit or higher | High | Commonly used for public-key cryptography, digital signatures, and secure key exchange.[11] |
| Triple DES (3DES) | 112 or 168-bit | Medium | An older standard, now being replaced by AES due to lower efficiency.[8] |
Table 2: Key Differences Between HIPAA and GDPR for Researchers
| Feature | HIPAA (US) | GDPR (EU) |
| Primary Scope | Protected Health Information (PHI) held by covered entities and business associates.[14][15] | All personal data of individuals within the EU.[13][14] |
| Geographic Reach | Primarily within the United States.[14] | Applies to any organization processing the personal data of EU residents, regardless of the organization's location.[13] |
| Consent | Consent is required for research, but can sometimes be waived by an IRB. | Explicit and unambiguous consent is a primary legal basis for processing personal data.[17] |
| Data De-identification | "Safe Harbor" method (removal of 18 identifiers) or "Expert Determination."[24] | Distinguishes between "anonymization" (irreversible) and "pseudonymization" (reversible, still personal data).[17][19] |
| International Transfers | No specific regulations, but data must remain protected to HIPAA standards.[14] | Strictly regulated; requires adequacy decisions, Standard Contractual Clauses (SCCs), or other safeguards.[14][16] |
Experimental Protocols
Protocol 1: Securely Anonymizing Patient Data for International Collaboration
Objective: To remove personally identifiable information (PII) from a clinical trial dataset to comply with GDPR for sharing with European collaborators.
Methodology:
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Identify Direct and Indirect Identifiers:
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Direct identifiers include name, address, social security number, etc.
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Indirect identifiers are data points that, in combination, could identify an individual (e.g., rare diagnosis, specific dates, geographic location).
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Apply De-identification Techniques:
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Removal of Direct Identifiers: Delete all 18 direct identifiers as specified by the HIPAA Safe Harbor method.
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Generalization: Reduce the granularity of indirect identifiers. For example, replace a specific date of birth with an age range (e.g., 40-50 years old).
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Data Swapping (Permutation): Systematically swap the values of certain variables between records to prevent re-identification.[18]
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Data Perturbation: Add random noise to numerical data points while preserving the overall statistical properties of the dataset.[18]
-
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Risk of Re-identification Assessment:
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After anonymization, conduct a formal risk assessment to determine the likelihood of re-identifying individuals in the dataset. This may involve statistical analysis.
-
-
Documentation:
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Document all anonymization steps taken, the rationale for each, and the results of the re-identification risk assessment. This documentation is crucial for demonstrating compliance.
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Protocol 2: Secure Transfer of Large Datasets via SFTP with Key-Based Authentication
Objective: To securely transfer a large (>100 GB) dataset to an international collaborator's server using SFTP and public/private key authentication.
Methodology:
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Generate an SSH Key Pair:
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On your local machine, use the ssh-keygen command in a terminal to generate a new RSA or Ed25519 key pair. Do not set a passphrase if automating the transfer, but be aware of the security implications.
-
-
Share the Public Key:
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Securely send the public key file (e.g., id_rsa.pub) to your international collaborator. Never share your private key.
-
-
Collaborator Installs the Public Key:
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The collaborator must place your public key in the ~/.ssh/authorized_keys file on their user account on the destination server.
-
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Compress and Split the Dataset:
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To improve transfer speed and reliability, compress the dataset into a single archive (e.g., .tar.gz).
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For very large files, use the split command to break the archive into smaller, more manageable chunks (e.g., 10 GB each).
-
-
Initiate the SFTP Transfer:
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Connect to the collaborator's server using the sftp command, specifying your username and the server's address (e.g., sftp user@collaborator.server.com).
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Use the put command to transfer each chunk of the split archive.
-
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Verify the Transfer:
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After all chunks have been transferred, the collaborator should reassemble them using the cat command (e.g., cat file.tar.gz.* > file.tar.gz).
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Both parties should then calculate a checksum (e.g., with sha256sum) of the original and the reassembled file to ensure they match, confirming a successful and uncorrupted transfer.
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Visualizations
Caption: Workflow for securely transferring large datasets to an international collaborator.
Caption: Logical steps for setting up a VPN for secure international collaboration.
Caption: Core best practices for managing encryption keys in a research setting.
References
- 1. HIPAA Compliance in Research: What You Need to Know [askfeather.com]
- 2. pro2col.com [pro2col.com]
- 3. Azure Data Factory SFTP Linked Service: Failed to read binary packet data! (ProtocolError) - Microsoft Q&A [learn.microsoft.com]
- 4. Troubleshoot SFTP connector issues - AWS Transfer Family [docs.aws.amazon.com]
- 5. eoxs.com [eoxs.com]
- 6. emerald.com [emerald.com]
- 7. ninjaone.com [ninjaone.com]
- 8. researchgate.net [researchgate.net]
- 9. liquidweb.com [liquidweb.com]
- 10. 8 Best Practices for Cryptographic Key Management [jisasoftech.com]
- 11. emudhra.com [emudhra.com]
- 12. Explore 8 Best Practices for Cryptographic Key Management [globalsign.com]
- 13. 10 Guidelines to Help Navigate Research Projects Requiring HIPAA Compliance [civicommrs.com]
- 14. Secure video conferences I Checklist for hosts and users [stackfield.com]
- 15. computernetworkassignmenthelp.com [computernetworkassignmenthelp.com]
- 16. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 17. viceprovost.tufts.edu [viceprovost.tufts.edu]
- 18. Data Anonymization: Use Cases and 6 Common Techniques - Satori [satoricyber.com]
- 19. mrctcenter.org [mrctcenter.org]
- 20. Data Anonymization 101: Techniques for Protecting Sensitive Information [zendata.dev]
- 21. cisa.gov [cisa.gov]
- 22. ebit.ks.gov [ebit.ks.gov]
- 23. Configure VPN for Secure File Sharing and Collaboration Guide | MoldStud [moldstud.com]
- 24. editverse.com [editverse.com]
De-escalating Risks in Dual-Use Research: A Technical Support Center
This support center provides guidance for researchers, scientists, and drug development professionals on identifying, assessing, and mitigating risks associated with dual-use research projects.
Frequently Asked Questions (FAQs)
Q1: What is dual-use research?
Dual-use research is scientific research conducted for legitimate purposes that generates knowledge, information, technologies, or products that could be utilized for both benevolent and harmful purposes.[1][2] A subset of this is "Dual-Use Research of Concern" (DURC), which is life sciences research that can be reasonably anticipated to provide knowledge, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, the environment, or national security.[3][4][5]
Q2: How do I know if my research could be considered DURC?
Your research may be considered DURC if it involves one or more of the 15 agents and toxins listed in the U.S. Government Policy for Institutional Oversight of Life Sciences Dual Use Research of Concern and falls into one of the seven categories of experiments.[4][6] These categories include research that:
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Enhances the harmful consequences of an agent or toxin.[4][5]
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Disrupts immunity or the effectiveness of an immunization.[4][5]
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Confers resistance to useful prophylactic or therapeutic interventions.[4]
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Increases the stability, transmissibility, or ability to disseminate an agent or toxin.[4]
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Alters the host range or tropism of an agent or toxin.[4]
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Facilitates the ability of an agent or toxin to evade detection.
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Generates a novel pathogenic agent or toxin or reconstitutes an eradicated or extinct agent.
Q3: What is the role of the Institutional Review Entity (IRE)?
The Institutional Review Entity (IRE), often the Institutional Biosafety Committee (IBC), is a committee established by your institution to review research with dual-use potential.[1][7] The IRE is responsible for identifying potential DURC, conducting risk assessments, and working with the Principal Investigator (PI) to develop and implement a risk mitigation plan.[4][5]
Q4: Who is the Institutional Contact for Dual Use Research (ICDUR)?
The ICDUR is an individual designated by your institution to serve as the point of contact for questions about compliance with and implementation of the requirements for the oversight of DURC. They also act as a liaison between the institution and any relevant US Government funding agencies.[1][3]
Q5: What is a risk mitigation plan?
A risk mitigation plan outlines the specific measures to be employed to reduce the identified risks of a DURC project.[4] It should address the adequacy of existing biosafety and bisecurity measures, the applicability of countermeasures, plans for responsible communication of research findings, and training for research staff.[2][4]
Troubleshooting Guides
Issue: My research has been identified as potential DURC. What are the next steps?
If your research is identified as having DURC potential, you must halt the work and contact your institution's ICDUR immediately.[8] The following workflow outlines the subsequent steps.
Caption: Workflow for addressing potential Dual-Use Research of Concern.
Issue: How do I develop a risk mitigation plan?
Developing a risk mitigation plan is a collaborative process between the Principal Investigator and the Institutional Review Entity. The plan should be tailored to the specific risks identified in the research.
Key Components of a Risk Mitigation Plan
| Component | Description |
| Risk Assessment | A thorough evaluation of the potential risks and anticipated benefits of the research.[5][9] |
| Biosafety & Biosecurity | Determination of whether existing biosafety and biosecurity measures are adequate to manage the identified risks.[2][4] |
| Countermeasures | Evaluation of the applicability of existing countermeasures (e.g., vaccines, therapeutics) to mitigate the consequences of a potential misuse.[2][4] |
| Communication Plan | A plan for the responsible communication of research findings to the scientific community and the public, which may include redacting certain information.[2][4] |
| Education & Training | A plan for educating and training research staff on the dual-use aspects of the research and the specifics of the risk mitigation plan.[2][4] |
| Monitoring Plan | A plan for monitoring the conduct of the research to ensure compliance with the mitigation plan.[4] |
Issue: My research involves in silico experiments. Can this be considered DURC?
Yes, with the rapid advancements in artificial intelligence and biotechnology, in silico experiments are increasingly being considered for their dual-use potential.[10] For example, the use of AI to model pathogen engineering or toxin production could pose significant biosecurity risks.[10] It is crucial to consider the potential for misuse of computational models and data generated from your research.
Experimental Protocols
While specific experimental protocols for de-escalating dual-use risks are highly dependent on the nature of the research, the following provides a generalized methodology for the institutional review and risk mitigation process.
Methodology for Institutional Review of Potential DURC
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Initial Screening: The Principal Investigator (PI) completes a self-assessment as part of their research proposal, indicating if the research involves any of the 15 select agents and if it produces, or aims to produce, any of the seven categories of experimental effects.[4]
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Referral to IRE: If the research involves one of the 15 select agents, the protocol is forwarded to the Institutional Review Entity (IRE) for review.[4]
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IRE Determination: The IRE determines if the research meets one of the seven DURC criteria. If so, the IRE then determines if the research meets the full definition of DURC.[4]
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Risk-Benefit Analysis: The IRE, in consultation with the PI, conducts a formal risk-benefit analysis of the proposed research. This involves identifying the anticipated benefits and the potential risks of the research being misused.[5]
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Drafting the Risk Mitigation Plan: If the research is determined to be DURC, the IRE and PI collaboratively develop a draft risk mitigation plan.[4][5]
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Funding Agency Approval: For federally funded research, the draft risk mitigation plan must be submitted to the funding agency for review and approval, typically within 90 days of the DURC determination.[4]
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Implementation and Monitoring: Once approved, the PI is responsible for conducting the research in accordance with the mitigation plan.[5] The IRE is responsible for annually reviewing all active DURC protocols and their associated risk mitigation plans.[4]
Signaling Pathways and Logical Relationships
The decision-making process for identifying and managing DURC can be visualized as a signaling pathway within the institutional oversight framework.
Caption: Institutional signaling pathway for DURC oversight.
References
- 1. Institutional Oversight of Dual Use Research of Concern (DURC) | Policies [policies.dartmouth.edu]
- 2. bu.edu [bu.edu]
- 3. osp.od.nih.gov [osp.od.nih.gov]
- 4. Dual Use Research of Concern | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 5. policies.unc.edu [policies.unc.edu]
- 6. Dual Use Research of Concern Oversight Policy Framework [aspr.hhs.gov]
- 7. Dual-Use Research | NIH Office of Intramural Research [oir.nih.gov]
- 8. Procedure | Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential [policy.umn.edu]
- 9. The challenge of framing for efforts to mitigate the risks of “dual use” research in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ifp.org [ifp.org]
Validation & Comparative
A Comparative Analysis of Executive Order 14292 and Preceding Directives on Biological Research
For Immediate Release
This guide provides a comprehensive comparison of Executive Order (EO) 14292, "Improving the Safety and Security of Biological Research," issued on May 5, 2025, and its immediate predecessor, the "United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential" (2024 DURC/PEPP policy).[1][2] This analysis is intended for researchers, scientists, and drug development professionals to understand the evolving landscape of biological research oversight in the United States.
Executive Order 14292 marks a significant shift in the federal government's approach to the oversight of life sciences research, introducing more stringent controls and a broader scope of regulation. The order mandates an immediate pause on federally funded "dangerous gain-of-function" (DGOF) research and rescinds the 2024 DURC/PEPP policy, which itself was a recent effort to streamline and strengthen oversight.[1][2] The White House has directed the Office of Science and Technology Policy (OSTP) to develop a replacement policy within 120 days of the order.[1][2]
Key Changes and Comparative Analysis
The following table summarizes the key differences between EO 14292 and the 2024 DURC/PEPP policy, highlighting the more restrictive and expansive nature of the new executive order.
| Feature | 2024 DURC/PEPP Policy | Executive Order 14292 |
| Status | Rescinded by EO 14292[1][2] | Currently in effect |
| Primary Focus | Oversight of "Dual Use Research of Concern" and research on "Pathogens with Enhanced Pandemic Potential"[3][4] | Halting federally funded "dangerous gain-of-function" (DGOF) research[1][2] |
| Scope of Funding | Primarily focused on federally funded research | Explicitly ends federal funding for DGOF research conducted by foreign entities in "countries of concern" and extends to non-federally funded DGOF research within the U.S.[3][5][6][7][8][9] |
| Definition of "Dangerous Research" | Defined specific categories of experiments involving specific agents that could be considered DURC or PEPP research | Introduces a broader definition of "dangerous gain-of-function research" as "scientific research on an infectious agent or toxin with the potential to cause disease by enhancing its pathogenicity or increasing its transmissibility," which "could result in significant societal consequences."[3][4] |
| Immediate Actions | Was set to be implemented by federal funding agencies[5] | Mandated an immediate pause on federally funded DGOF research[1][2] |
| Policy Development | Result of a deliberative interagency process | Directs the OSTP to issue a replacement policy within an abrupt 120-day deadline[1][2] |
| Nucleic Acid Synthesis Screening | Included the "2024 Framework for Nucleic Acid Synthesis Screening"[3] | Calls for the revision or replacement of the 2024 Framework to include mandatory reporting and tracking for both federally and non-federally funded research[3][10][11] |
Experimental Protocols and Methodologies
A cornerstone of ensuring biosafety and biosecurity in biological research is the implementation of robust experimental protocols and risk assessments. While EO 14292 does not prescribe specific experimental methodologies, it emphasizes the need for stringent oversight, which inherently relies on established biosafety practices. The following outlines a generalized workflow for conducting a biosafety risk assessment, a fundamental process in any life sciences research involving potentially hazardous biological agents.
Generalized Biosafety Risk Assessment Protocol:
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Hazard Identification: Systematically identify all biological agents, materials, and equipment that could pose a risk to laboratory personnel, the community, or the environment. This includes the pathogen itself, recombinant materials, and any toxins.
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Activity Characterization: Detail every experimental procedure and manipulation of the biological agent. This includes propagation, concentration, aerosol-generating procedures, and disposal methods.
-
Risk Characterization: Evaluate the likelihood and consequences of potential exposure or release for each identified hazard and activity. This involves considering the agent's virulence, transmissibility, and the availability of countermeasures.
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Containment and Mitigation: Determine the appropriate biosafety level (BSL) and select necessary personal protective equipment (PPE), engineering controls (e.g., biosafety cabinets), and administrative controls (e.g., specialized training, access restrictions).
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Protocol Review and Approval: The risk assessment and proposed experimental protocol must be reviewed and approved by the institution's Institutional Biosafety Committee (IBC) before any work commences.
Visualizing the Evolving Oversight Landscape
The following diagrams illustrate the policy shift from the 2024 DURC/PEPP framework to the more centralized and restrictive model under EO 14292.
Implications for the Research Community
The abrupt shift in policy has created significant uncertainty and confusion within the life sciences community.[1] Researchers and institutions that had been preparing for the implementation of the 2024 DURC/PEPP policy now face a policy vacuum as they await the new directives from the OSTP.[1] The expanded scope of EO 14292 to include non-federally funded research and foreign collaborations introduces new compliance challenges and is likely to have a broad impact on both domestic and international research partnerships.
Professionals in the field are encouraged to stay informed about the forthcoming OSTP policy and to proactively review their current and planned research projects in light of the definitions and restrictions outlined in EO 14292. Engagement with institutional biosafety committees and legal counsel will be crucial in navigating this new regulatory environment. While the stated goal of EO 14292 is to enhance the safety and security of biological research, the long-term consequences for scientific innovation and international collaboration remain to be seen.[12]
References
- 1. A possible turning point for research governance in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. lathropgpm.com [lathropgpm.com]
- 4. Trump Executive Order Restricts Funding for “Dangerous Gain-of-Function Research” | Lathrop GPM - JDSupra [jdsupra.com]
- 5. congress.gov [congress.gov]
- 6. Life Sciences Business Strategies For Trump 20 Policy Changes [lifescienceleader.com]
- 7. akingump.com [akingump.com]
- 8. whitehouse.gov [whitehouse.gov]
- 9. Executive Orders on Domestic Production of Critical Medicines and Biological Research Security | Baker Donelson [bakerdonelson.com]
- 10. Federal Register :: Improving the Safety and Security of Biological Research [federalregister.gov]
- 11. Executive Order 14292—Improving the Safety and Security of Biological Research | The American Presidency Project [presidency.ucsb.edu]
- 12. nti.org [nti.org]
A Comparative Guide to US Research Policy and International Biosafety Standards
For Researchers, Scientists, and Drug Development Professionals
Navigating the landscape of biosafety regulations is a critical undertaking for the scientific community. Ensuring the safe handling of biological materials is paramount for protecting researchers, the public, and the environment. This guide provides a comprehensive comparison of the United States' research policies with international biosafety standards, offering clarity for professionals engaged in biological research and drug development. The primary focus of this comparison will be on the U.S. National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules and the Centers for Disease Control and Prevention (CDC)/NIH's "Biosafety in Microbiological and Biomedical Laboratories" (BMBL), versus the World Health Organization's (WHO) "Laboratory Biosafety Manual" (LBM).
Core Philosophies: A Divergence in Approach
A key distinction between the US and many international frameworks, particularly in the European Union, lies in the foundational approach to regulating genetically modified organisms (GMOs). The United States largely adopts a product-based regulatory system. This approach focuses on the characteristics of the final product, assessing its safety based on its intended use and inherent properties. In contrast, the European Union employs a process-based approach, where the use of genetic modification techniques itself triggers regulatory oversight, regardless of the final product's characteristics. This differing philosophy often leads to more stringent regulations for GMOs in the EU.
Furthermore, European regulations are heavily influenced by the precautionary principle . This principle advocates for taking preventive action in the face of uncertainty, shifting the burden of proof to demonstrate safety onto the developers of new technologies. While the US system also prioritizes safety, it tends to be more risk-based, focusing on identifiable hazards.
Biosafety Levels: A Side-by-Side Comparison
Both the US and international standards utilize a system of four Biosafety Levels (BSLs) to categorize the necessary containment measures for handling biological agents. While the core principles are similar, there are nuances in the specific requirements at each level.
| Feature | BSL-1 (US BMBL) | BSL-1 (WHO LBM) | BSL-2 (US BMBL) | BSL-2 (WHO LBM) | BSL-3 (US BMBL) | BSL-3 (WHO LBM - "Containment") | BSL-4 (US BMBL) | BSL-4 (WHO LBM - "Maximum Containment") |
| Agent Risk | Not known to consistently cause disease in healthy adults. | Low individual and community risk. | Associated with human disease; moderate hazard. | Moderate individual risk, limited community risk. | Indigenous or exotic agents with potential for aerosol transmission; disease may have serious or lethal consequences. | High individual risk, low community risk. | Dangerous/exotic agents which pose a high individual risk of aerosol-transmitted lab infections and life-threatening disease. | High individual and community risk. |
| Standard Practices | Standard microbiological practices. | Core requirements (good microbiological practice and procedure). | BSL-1 practices plus limited access, biohazard warning signs, "sharps" precautions, and a biosafety manual. | Core requirements plus protective clothing, biohazard sign. | BSL-2 practices plus controlled access, decontamination of all waste, and decontamination of lab clothing before laundering. | Heightened control measures including specific procedures for waste and material management. | BSL-3 practices plus clothing change before entering, shower on exit, and decontamination of all materials before leaving the facility. | Maximum containment measures including complete sealing of the laboratory. |
| Safety Equipment (Primary Barriers) | None required. | As needed based on risk assessment. | Class I or II Biological Safety Cabinets (BSCs) or other physical containment devices used for all manipulations of agents that cause splashes or aerosols of infectious materials. | BSCs or other primary containment devices for work with potential for aerosols. | Class II or III BSCs or other physical containment devices used for all open manipulations of agents. | Use of BSCs or other primary containment devices is a core requirement. | All procedures conducted in a Class III BSC, or a Class II BSC in combination with a full-body, air-supplied, positive pressure suit. | All work performed in a Class III BSC or by personnel in positive-pressure suits. |
| Facility (Secondary Barriers) | A sink for handwashing. | Basic laboratory design with handwashing facilities. | BSL-1 plus autoclave available. | Laboratory separated from public areas, autoclave available. | BSL-2 plus physical separation from access corridors, self-closing, double-door access, and directional inward airflow. | Controlled access, anteroom, directional airflow. | BSL-3 plus separate building or isolated zone, dedicated supply and exhaust, vacuum, and decontamination systems. | Isolated building or controlled area within a building, dedicated air supply and exhaust systems. |
The Critical Role of Risk Assessment
At the heart of both US and international biosafety frameworks is the principle of risk assessment.[1][2] This process is fundamental to determining the appropriate biosafety level and necessary mitigation strategies for any research involving biological materials. While the overarching goals are the same—to protect laboratory personnel, the community, and the environment—the procedural emphasis can differ.
A Comparative Look at the Risk Assessment Process
The US approach, as detailed in the BMBL, provides a comprehensive framework for conducting a thorough risk assessment. The WHO's LBM also emphasizes a risk-based approach, encouraging a transparent and evidence-based evaluation to balance safety with the practical needs of research.
Here is a generalized workflow for a biological risk assessment, applicable under both US and international guidelines:
Experimental Protocols: Where the Differences Matter
The practical implications of these differing biosafety frameworks become most apparent when examining specific experimental protocols.
Research Involving Recombinant and Synthetic Nucleic Acid Molecules
In the United States, research involving recombinant or synthetic nucleic acid molecules is governed by the NIH Guidelines.[3][4][5][6][7] These guidelines provide a detailed framework for risk assessment and containment based on the nature of the genetic modification, the host organism, and the potential for environmental release. The NIH Guidelines are mandatory for any institution receiving NIH funding for such research.
International standards for recombinant DNA work are less centralized. The Cartagena Protocol on Biosafety provides an international legal framework for the transboundary movement of living modified organisms (LMOs), but it does not dictate specific laboratory biosafety practices. Individual countries, particularly within the EU, have their own stringent regulations that often require a more extensive review process for any research involving genetic modification.
Working with High-Consequence Pathogens
The US has a specific set of regulations for the possession, use, and transfer of a defined list of biological agents and toxins that have the potential to pose a severe threat to public, animal, or plant health. This is known as the Federal Select Agent Program . This program imposes additional security and personnel reliability requirements beyond the standard BSLs.
Internationally, the WHO provides guidance on the management of high-consequence pathogens, but there is no single, globally enforced list equivalent to the US Select Agent list. The Australia Group, an informal forum of countries, works to harmonize export controls on a list of dual-use biological equipment and pathogens to prevent the proliferation of biological weapons.
Conclusion
Both US and international biosafety standards share the common goal of ensuring the safe and secure conduct of biological research. The primary differences lie in their regulatory philosophies, the specificity of their guidelines, and their legal enforceability. For researchers, scientists, and drug development professionals, a thorough understanding of the specific regulations applicable to their location and type of research is essential. A comprehensive, site-specific risk assessment remains the cornerstone of any effective biosafety program, regardless of the overarching regulatory framework. Adherence to these principles not only ensures compliance but also fosters a culture of safety that is vital for the advancement of biological sciences.
References
- 1. internationalbiosafety.org [internationalbiosafety.org]
- 2. cdc.gov [cdc.gov]
- 3. sciencebusiness.net [sciencebusiness.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Clinical Laboratory Biosafety Gaps: Lessons Learned from Past Outbreaks Reveal a Path to a Safer Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosafety in Microbiological and Biomedical Laboratories - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition | CDC Laboratories [cdc.gov]
Shifting Policies, Shifting Progress: A Comparative Look at Executive Orders' Impact on Science
A deep dive into two landmark executive orders reveals the profound and differing impacts that federal policy can have on the trajectory of scientific research and international collaboration. This guide examines the executive orders on human embryonic stem cell (hESC) research under Presidents George W. Bush and Barack Obama, and the 2017 travel restrictions under President Donald Trump (Executive Order 13769). For researchers, scientists, and drug development professionals, these case studies offer a critical perspective on the tangible consequences of science policy.
Case Study 1: Human Embryonic Stem Cell Research Funding
The federal funding of human embryonic stem cell research has been a contentious issue, with executive orders from two administrations creating a stark contrast in policy and scientific opportunity.
On August 9, 2001, President George W. Bush issued an executive order restricting federal funding for hESC research to only those cell lines created before that date.[1][2][3] This policy was presented as a compromise between ethical concerns and the potential of stem cell research.[1] In practice, while the National Institutes of Health (NIH) initially identified 78 eligible cell lines, only 21 were ultimately available for research, and their quality and genetic diversity were limited.[1][4] This forced many scientists to operate in a bifurcated environment, separating their federally funded work from research on newer stem cell lines supported by private or state funds, which created significant logistical and financial burdens.[1][5]
On March 9, 2009, President Barack Obama signed an executive order that reversed the Bush-era policy, allowing federal funds to be used for research on a wider range of hESC lines.[1][6][7] This move was widely praised by the scientific community as a restoration of scientific freedom and a vital step to advance regenerative medicine.[1][7]
Quantitative Data Summary: Stem Cell Research Policy Impact
| Metric | Bush Administration Policy (Post-August 9, 2001) | Obama Administration Policy (Post-March 9, 2009) | Data Source |
| Federally Fundable hESC Lines | 71-78 initially stated, 21 practically available[1][4] | Hundreds of viable ES cell lines became eligible[1] | NIH Stem Cell Registry, various academic publications |
| U.S. hESC Research Output (2001-2003) | Lagged 35-40% behind anticipated levels | Not Applicable | Bibliometric analysis of scientific publications |
| Global Stem Cell Publications (2001) | 1,910 publications | Not Applicable | Scopus Database |
| Global Stem Cell Publications (2016) | Not Applicable | 11,653 publications | Scopus Database |
| Total US Stem Cell Publications | 42,211 (cumulative over the period of study) | Included in the total figure | Scopus Database |
Experimental Protocols: Assessing the Impact
The quantitative impacts of these executive orders were primarily assessed through two methodologies:
-
Bibliometric Analysis: This method involves the statistical examination of scientific publications. Researchers analyzed data from databases like Scopus to track the number of publications, citation rates, and international collaborations in the field of stem cell research.[8] By comparing the publication output of U.S. scientists to that of researchers in other countries before and after the policy changes, analysts could infer the impact of the funding restrictions. For instance, a decline in the U.S. share of global stem cell publications following the 2001 executive order would suggest a negative impact.
-
Difference-in-Differences (DiD) Analysis: This is a quasi-experimental technique used to estimate the causal effect of a specific intervention by comparing the change in outcomes over time between a "treatment group" and a "control group".[9][10] In this context, U.S. researchers in the field of hESC could be considered the treatment group, while scientists in other, unrestricted fields of biomedical research or stem cell researchers in other countries could serve as the control group. The DiD method helps to isolate the effect of the policy from other factors that might have influenced research output over the same period.[11][12]
Visualizing the Policy Shift
Caption: Policy timeline and its consequences for hESC research.
Case Study 2: Executive Order 13769 ("Travel Ban")
On January 27, 2017, President Donald Trump signed Executive Order 13769, which suspended entry into the United States for nationals of seven Muslim-majority countries: Iran, Iraq, Libya, Somalia, Sudan, Syria, and Yemen.[13][14] This policy, commonly referred to as the "travel ban," had immediate and far-reaching consequences for the scientific community, disrupting research collaborations, impeding the travel of students and scholars, and creating an atmosphere of uncertainty.[15]
The ban directly affected researchers and students from the targeted countries who were already studying or working in the U.S., as well as those who had planned to travel for conferences, collaborations, or new positions.[16] Scientific organizations and universities raised concerns about the long-term damage to the U.S.'s reputation as a global leader in science and innovation and its ability to attract top international talent.
Quantitative Data Summary: Travel Ban's Impact on the Scientific Community
| Metric | Finding | Data Source |
| US-Iran Research Collaboration (2011-2015) | 8,821 co-authored papers | Elsevier's SciVal and Scopus databases[17] |
| Citation Impact of US-Iran Collaborations | 1.84 (Field-Weighted Citation Impact), compared to 1.46 for US-only papers | Elsevier's SciVal and Scopus databases[17] |
| Iranian Researchers in the US (since 1996) | ~1,500 moved to the US long-term; ~2,900 spent most of their time in the US | Elsevier's SciVal and Scopus databases[17] |
| Student Visas (F-1) Issued to Iran (FY2023) | Over 3,700 | US Department of State[18] |
| Student Visas (F-1) Issued to Myanmar (FY2023) | Over 2,600 | US Department of State[18] |
| Exchange Visas (J-1) from Travel Ban Countries (FY2023) | Over 2,300 | US Department of State[18] |
| Drop in International Visitors to the US (Q1 2017) | 4.2% decrease compared to Q1 2016 | US Commerce Department[13] |
| Projected Drop in International Student Enrollment | 30-40% | National Association of Foreign Student Affairs (NAFSA)[19][20] |
| Projected Economic Loss from Enrollment Drop | $7 billion | National Association of Foreign Student Affairs (NAFSA)[19] |
Experimental Protocols: Assessing the Impact
The impact of the travel ban on the scientific community was assessed using a combination of methods:
-
Analysis of Visa Issuance Data: Statistics from the U.S. Department of State on the number of student (F-1) and exchange visitor (J-1) visas issued to nationals of the affected countries were analyzed to quantify the direct impact on the pipeline of international students and scholars.[18]
-
Bibliometric Analysis: Similar to the stem cell case study, researchers used databases like Scopus to analyze publication and citation data. This was particularly insightful for understanding the extent and quality of existing research collaborations between the U.S. and the targeted countries, such as Iran.[17]
-
Economic Modeling: Organizations like NAFSA used data on international student enrollment and spending to model the potential economic consequences of a decline in the number of international students, including losses in tuition revenue and contributions to local economies.[19]
-
Surveys and Anecdotal Evidence: Reports from scientific organizations and universities often included surveys of their members and anecdotal evidence of canceled travel, disrupted research projects, and the personal and professional challenges faced by affected scientists.
Visualizing the Researcher's Journey
Caption: Workflow of the travel ban's impact on a researcher.
References
- 1. Embryonic Stem Cell Research: A Decade of Debate from Bush to Obama - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellmedicine.com [cellmedicine.com]
- 3. NOT-OD-02-005: NOTICE OF CRITERIA FOR FEDERAL FUNDING OF RESEARCH ON EXISTING HUMAN EMBRYONIC STEM CELLS AND ESTABLISHMENT OF NIH HUMAN EMBRYONIC STEM CELL REGISTRY [grants.nih.gov]
- 4. "Stem Cell Research: Federal Research Funding and Oversight" by Judith A. Johnson and Erin D. Williams [digitalcommons.unl.edu]
- 5. Obama overturns Bush policy on stem cell research | Obama administration | The Guardian [theguardian.com]
- 6. bedfordresearch.org [bedfordresearch.org]
- 7. americanprogress.org [americanprogress.org]
- 8. Bibliometric analysis of research trends in stem cell therapy for knee osteoarthritis over the period 2001–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference-in-differences Method – Policy Evaluation: Methods and Approaches [scienceetbiencommun.pressbooks.pub]
- 10. Difference in differences - Wikipedia [en.wikipedia.org]
- 11. diff.healthpolicydatascience.org [diff.healthpolicydatascience.org]
- 12. worldscientific.com [worldscientific.com]
- 13. Extreme Vetting and the Muslim Ban | Brennan Center for Justice [brennancenter.org]
- 14. Potential consequences of the immigration ban on the scientific community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trump and science: How US new travel bans affect scientists and their research | Communicating Chemistry 2017W1 Section 110 [blogs.ubc.ca]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. timeshighereducation.com [timeshighereducation.com]
- 18. Trump Travel Ban Complicates Tech, Research Talent Pipeline [news.bloomberglaw.com]
- 19. US Could Lose 7 Billion Dollars and Invaluable Research Talent if International Student Enrollments Drop | The Scientist [the-scientist.com]
- 20. baicapital.com [baicapital.com]
Enhancing Global Biosecurity: An Expert Evaluation of Executive Order 13747 and the Global Health Security Agenda
A Comparative Analysis of International Biosecurity Frameworks for Researchers, Scientists, and Drug Development Professionals
In an increasingly interconnected world, the threat of infectious disease outbreaks, whether naturally occurring, accidental, or deliberate, represents a significant challenge to global health and security. In response, various international frameworks and national strategies have been implemented to bolster biosecurity and enhance pandemic preparedness. This guide provides a comprehensive comparison of the effectiveness of key biosecurity initiatives, with a central focus on the impact of the United States Executive Order 13747, which formalized the nation's commitment to the Global Health Security Agenda (GHSA).
Executive Order 13747, "Advancing the Global Health Security Agenda to Achieve a World Safe and Secure From Infectious Disease Threats," was signed in 2016 to solidify the U.S. government's role in this multi-faceted, multi-country initiative.[1] The GHSA aims to accelerate partner countries' capabilities to prevent, detect, and respond to infectious disease threats.[1] This guide will delve into expert opinions on the effectiveness of this approach, present quantitative data from assessments of its implementation, detail the experimental protocols used for evaluation, and compare the GHSA framework to alternative biosecurity strategies.
Expert Opinions on the Effectiveness of EO 13747 and the GHSA
Expert commentary on Executive Order 13747 and the Global Health Security Agenda (GHSA) reflects a consensus on the initiative's positive intent and foundational importance, while also highlighting significant challenges and areas for improvement.
A key strength of the GHSA, as underscored by EO 13747, is its multi-sectoral approach, bringing together nations, international organizations, and non-governmental stakeholders to build health security capacity.[2][3] Proponents argue that this collaborative framework has been crucial in elevating global health security as a national and international priority. The initiative's focus on transparent assessments and the development of national action plans has been lauded for creating a clear roadmap for improvement.
However, some experts offer critical perspectives. A significant critique is the framing of global health as primarily a security issue, which can lead to a focus on preventing threats to high-income countries rather than addressing the fundamental healthcare needs of partner nations.[4] This "neocolonial" approach, as some have termed it, can create international tension and the perception of self-interested intervention.[1][4]
Funding and sustainability are also major concerns. While the initial U.S. commitment of over $1 billion provided a significant impetus, experts worry about the long-term stability of funding and the reliance on ad hoc emergency appropriations in response to crises, which often dwarf annual preparedness budgets.[2] The COVID-19 pandemic starkly exposed the underinvestment in preparedness, with many countries remaining dangerously unprepared for pandemics despite the GHSA's efforts.[5]
Furthermore, the voluntary nature of the GHSA and the International Health Regulations (IHR) it seeks to implement is seen as a weakness, leading to deficits in accountability and compliance.[6] The COVID-19 pandemic demonstrated that even with these frameworks in place, the global community was not sufficiently prepared to prevent and control a major infectious disease outbreak.[7]
Quantitative Analysis of Biosecurity Enhancement
The primary tool for quantitatively assessing the effectiveness of the GHSA's capacity-building efforts is the Joint External Evaluation (JEE). The JEE is a voluntary, collaborative, and multi-sectoral process to evaluate a country's capacity to prevent, detect, and rapidly respond to public health risks across 19 technical areas.[8][9] These evaluations provide a baseline score and allow for the measurement of progress over time.
Joint External Evaluation (JEE) Scores: A Snapshot of Progress
The following table presents a summary of the progress made by countries participating in the GHSA, as measured by their ability to achieve a "demonstrated capacity" (a score of 4 or higher on a 5-point scale) in at least five of the nineteen technical areas.
| Year | Number of Countries Meeting GHSA Target |
| 2017 | 32 |
| 2023 | 58 |
| Source: Global Health Security Agenda[10] |
This data indicates a positive trend in the number of countries strengthening their health security capacities since the implementation of the GHSA.
For a more detailed analysis, the following table provides a hypothetical example of how JEE scores for a partner country might be presented before and after the implementation of GHSA-supported initiatives. Note: This is a representative example, and actual country-level data can be found in the individual JEE reports on the WHO and GHSA websites.
| Technical Area | Baseline JEE Score (Pre-GHSA) | Post-GHSA Intervention JEE Score |
| Prevent | ||
| National legislation, policy, and financing | 2 | 3 |
| IHR coordination and communication | 2 | 4 |
| Antimicrobial resistance | 1 | 2 |
| Zoonotic disease | 2 | 3 |
| Food safety | 2 | 3 |
| Biosafety and biosecurity | 1 | 3 |
| Immunization | 3 | 4 |
| Detect | ||
| National laboratory system | 2 | 4 |
| Real-time surveillance | 2 | 3 |
| Reporting | 3 | 4 |
| Workforce development | 2 | 3 |
| Respond | ||
| Preparedness | 2 | 3 |
| Emergency response operations | 2 | 3 |
| Linking public health and security authorities | 1 | 2 |
| Medical countermeasures and personnel deployment | 2 | 3 |
| Risk communication | 2 | 4 |
| Other IHR-Related Hazards and Points of Entry | ||
| Points of Entry | 2 | 3 |
| Chemical events | 1 | 2 |
| Radiation emergencies | 1 | 2 |
Experimental Protocols: The Joint External Evaluation (JEE) Methodology
The JEE process provides a standardized "experimental protocol" for assessing national biosecurity capacities. It involves a multi-stage, collaborative effort between the host country and a team of international experts.
Key Stages of the JEE Protocol:
-
Self-Assessment: The host country conducts a comprehensive self-evaluation using the standardized JEE tool, which covers 19 technical areas.
-
External Evaluation: A team of independent, international experts conducts an in-country visit to validate the self-assessment through discussions with national counterparts and reviews of relevant documentation.
-
Scoring and Reporting: The expert team and national representatives reach a consensus on a score for each indicator within the 19 technical areas, using a 1 to 5 scale. A detailed report is then produced, outlining the country's strengths, weaknesses, and priority areas for improvement.
-
National Action Plan for Health Security (NAPHS): Based on the JEE findings, the country develops a costed national action plan to address the identified gaps in their biosecurity infrastructure.
The following diagram illustrates the workflow of the Joint External Evaluation process:
Comparison with Alternative Biosecurity Strategies
While the GHSA represents a significant multilateral effort, it is not the only approach to enhancing biosecurity. Other strategies offer different models for governance, funding, and implementation.
| Strategy | Governance Model | Funding Mechanism | Key Strengths | Key Weaknesses |
| Global Health Security Agenda (GHSA) | Multilateral partnership of countries and organizations. | Primarily donor-driven, with significant U.S. investment. | Broad international collaboration; standardized assessment tools (JEE). | Voluntary compliance; potential for donor-driven priorities; sustainability of funding. |
| National Biodefense Strategy (U.S.) | Centralized, whole-of-government approach within a single nation. | National government appropriations. | Strong coordination within a single country; clear lines of authority. | Limited international scope; may not address global capacity gaps. |
| Progressive Management Pathway (PMP) for Aquaculture Biosecurity | Sector-specific, stepwise approach to improving biosecurity at the production level. | Public and private investment within the specific industry. | Tailored to the needs of a specific sector; incremental and achievable goals. | Narrow focus on a single industry; may not address broader public health threats. |
| International Health Regulations (IHR) | Legally binding international treaty under the auspices of the WHO. | Member state contributions to WHO. | Legally binding on 196 countries; established reporting mechanisms. | Lack of enforcement mechanisms; slow progress in implementation by many countries. |
The following diagram illustrates the relationship between these different biosecurity frameworks:
Conclusion
Executive Order 13747 and the corresponding U.S. commitment to the Global Health Security Agenda have played a pivotal role in advancing a global, multi-sectoral approach to biosecurity. The quantitative data from the Joint External Evaluations demonstrates measurable progress in the capacity of partner countries to prevent, detect, and respond to infectious disease threats. However, expert opinions highlight the ongoing challenges of sustainable funding, voluntary compliance, and the need to balance security imperatives with broader public health and humanitarian goals.
For researchers, scientists, and drug development professionals, understanding the strengths and limitations of these frameworks is crucial for navigating the global landscape of biosecurity and for contributing to the development of more effective and equitable strategies for a world safe and secure from infectious disease threats. The continued evolution of these initiatives, informed by the lessons of past and present outbreaks, will be essential in building a more resilient global health infrastructure.
References
- 1. Executive Order 13747—Advancing the Global Health Security Agenda to Achieve a World Safe and Secure From Infectious Disease Threats | The American Presidency Project [presidency.ucsb.edu]
- 2. congress.gov [congress.gov]
- 3. state.gov [state.gov]
- 4. The Global Health Security Agenda (GHSA): 2020-2024 - EveryCRSReport.com [everycrsreport.com]
- 5. kff.org [kff.org]
- 6. extranet.who.int [extranet.who.int]
- 7. OpenWHO.org - Joint External Evaluation [openwho.org]
- 8. ghsaindonesia.wordpress.com [ghsaindonesia.wordpress.com]
- 9. Joint External Evaluations [who.int]
- 10. globalhealthsecurityagenda.org [globalhealthsecurityagenda.org]
Contrasting the roles of the NIH and OSTP in research oversight.
For Researchers, Scientists, and Drug Development Professionals
Navigating the landscape of federal research oversight in the United States requires a clear understanding of the distinct yet complementary roles of the National Institutes of Health (NIH) and the White House Office of Science and Technology Policy (OSTP). While both entities are pivotal in shaping the nation's scientific enterprise, their functions, and spheres of influence in research oversight differ significantly. This guide provides an objective comparison of their roles, supported by quantitative data and an examination of the methodological frameworks they influence.
At a Glance: Key Distinctions in Research Oversight
The fundamental difference lies in their operational levels: the OSTP operates at the highest level of the executive branch to advise the President and formulate broad, government-wide science policy, while the NIH, as the primary federal agency for biomedical research, implements these policies and directly oversees the research it funds.
Quantitative Overview of Oversight Scope
The following table summarizes key metrics that illustrate the scale and focus of each organization's oversight activities.
| Metric | National Institutes of Health (NIH) | Office of Science and Technology Policy (OSTP) |
| Primary Oversight Focus | Direct oversight of biomedical and health-related research grants and intramural projects. | Broad oversight of science and technology policy across all federal agencies. |
| Annual Budget (FY 2023 Approximation) | ~$47.8 billion for research funding and operations. | ~$7.96 million for policy advising and coordination.[1] |
| Number of Funded External Awards (2023) | Approximately 65,000.[2] | Does not directly fund or manage individual research awards. |
| Directly Impacted Publications (Annually) | Tens of thousands of publications resulting from NIH funding. | Policies impact an estimated 250,000–277,000 U.S. federally funded publications annually.[3][4] |
| Key Oversight Mechanisms | Grants compliance and oversight, research integrity offices, clinical trial monitoring, Institutional Review Boards (IRBs), Data and Safety Monitoring Boards (DSMBs). | Presidential memoranda, executive orders, federal policy on research misconduct, guidance on scientific integrity and public access.[1][5] |
The Flow of Research Oversight: From Policy to Practice
The relationship between the OSTP and NIH in research oversight can be visualized as a hierarchical flow, where broad policy mandates from the OSTP are translated into specific programmatic and compliance requirements by the NIH.
Methodological Oversight: Experimental Protocols and Frameworks
While the OSTP's influence on research methodologies is indirect, through the establishment of broad principles, the NIH engages in more direct oversight of experimental protocols, particularly in clinical research.
NIH's Role in Protocol Oversight: Clinical Trials
The NIH has a robust system for the oversight of clinical trials to ensure the safety of participants and the validity of the data.[6] This is a prime example of direct methodological oversight.
Key Experimental Protocol Requirements for NIH-Funded Clinical Trials:
-
Institutional Review Board (IRB) Approval: All NIH-funded research involving human subjects must be reviewed and approved by an IRB. For multi-site research, the NIH mandates the use of a single IRB (sIRB) to streamline the ethical review process.[6]
-
Data and Safety Monitoring: For clinical trials, a Data and Safety Monitoring Plan is required. For many multi-site trials, an independent Data and Safety Monitoring Board (DSMB) is established to monitor participant safety, data integrity, and study progress.[6]
-
Protocol Templates: The NIH provides protocol templates for Phase 2 and 3 clinical trials that require Food and Drug Administration (FDA) Investigational New Drug (IND) or Investigational Device Exemption (IDE) applications. These templates guide researchers in structuring their experimental design and methodology.[6]
-
Good Clinical Practice (GCP) Training: All NIH-funded investigators and staff involved in the conduct, oversight, or management of clinical trials are required to be trained in GCP.
The NIH Stage Model for Behavioral Intervention Development
For behavioral and social sciences research, the NIH has developed the "Stage Model for Behavioral Intervention Development." This model provides a framework for the systematic development and testing of interventions, outlining a series of stages from basic science to implementation and dissemination research.[5][7] This represents a form of methodological guidance that influences the experimental approach from the outset of a research program.
Stages of the NIH Behavioral Intervention Model:
-
Stage 0: Basic science research.
-
Stage I: Intervention generation, refinement, and adaptation.
-
Stage II: Efficacy testing in a controlled setting.
-
Stage III: Efficacy testing in community settings.
-
Stage IV: Effectiveness research in real-world conditions.
-
Stage V: Implementation and dissemination research.
OSTP's Influence on Research Methodology: "Gold Standard Science"
The OSTP does not dictate specific experimental protocols but rather sets broad standards for scientific conduct that indirectly influence methodology. For example, the OSTP has issued guidance on "Gold Standard Science," which outlines tenets that federal agencies are expected to implement.[8][9]
Key Tenets of OSTP's "Gold Standard Science":
-
Reproducibility: Encouraging clear protocols, robust statistical analyses, and open sharing of data and code.[8][9]
-
Transparency: Comprehensive disclosure of research processes, data, and methods.[8]
-
Unbiased Peer Review: Emphasizing clear review criteria and mechanisms to reduce bias.[8]
The NIH, in turn, incorporates these principles into its funding opportunity announcements and review criteria, thereby influencing the experimental designs proposed by researchers.
Conclusion
The roles of the NIH and OSTP in research oversight are distinct but interconnected. The OSTP provides the overarching policy framework and principles for the entire federal scientific enterprise, ensuring consistency and adherence to national priorities. The NIH, as a major research funding and performing agency, translates these broad policies into concrete requirements and exercises direct oversight over the biomedical research it supports. For researchers, understanding this dynamic is crucial for navigating the funding and compliance landscape, from adhering to government-wide ethical principles to meeting the specific methodological and reporting standards of an NIH grant.
References
- 1. cossa.org [cossa.org]
- 2. Clinical Study Oversight Committee Guidelines | Human Subjects Research | National Institute of Dental and Craniofacial Research [nidcr.nih.gov]
- 3. nccih.nih.gov [nccih.nih.gov]
- 4. direct.mit.edu [direct.mit.edu]
- 5. NIH Stage Model for Behavioral Intervention Development | National Institute on Aging [nia.nih.gov]
- 6. Clinical Research - Office of Science Policy [osp.od.nih.gov]
- 7. youtube.com [youtube.com]
- 8. about.citiprogram.org [about.citiprogram.org]
- 9. OSTP Issues Guidance for Implementing “Gold Standard Science” Executive Order [aera.net]
The Economic Ripple Effect: A Comparative Guide to Research Funding Scenarios
For Immediate Release
A comprehensive analysis of research funding structures reveals that restrictions on public research and development (R&D) investment have far-reaching negative economic consequences, significantly outweighing any short-term fiscal savings. This guide provides a comparative evaluation of different research funding scenarios, offering quantitative data, methodological insights, and a clear view of the logical relationships that govern the economic impact of scientific investment for an audience of researchers, scientists, and drug development professionals.
Reductions in public R&D funding lead to a direct decrease in innovation, job creation, and overall economic activity.[1][2] Projections indicate that substantial cuts to federal research agencies like the National Institutes of Health (NIH) could trigger economic contractions comparable to major recessions. This is not merely a loss of direct funding but a disruption of a critical pipeline that fuels private sector innovation and commercialization.[1][3][4]
Quantitative Comparison of Funding Scenarios
The economic ramifications of research funding levels are stark when comparing a robust public funding environment with one constrained by restrictions. The following tables summarize the quantitative data from multiple economic analyses.
Table 1: The Economic Multiplier of Public Research Investment
| Metric | Finding | Source(s) |
| Stimulation of Private R&D | Every £1 of public R&D stimulates between £1.96 and £2.34 of private R&D in the long run in the UK. | Oxford Economics[5] |
| Impact on Private Sector Productivity | A 1% increase in publicly funded patents leads to a 0.025% increase in total factor productivity. | European Central Bank[6] |
| Private R&D Expenditure Increase | A 1% increase in publicly funded patents leads to a 0.031% increase in private R&D expenditures. | European Central Bank[6] |
| Nature of Innovation | Publicly funded patents are 19% more likely to be breakthrough innovations than privately funded ones. | European Central Bank[6] |
Table 2: Projected Economic Consequences of Reductions in Federal R&D Funding
| Funding Cut Scenario | Projected Impact on GDP | Other Key Impacts | Source(s) |
| 25% cut to public R&D spending | ~3.8% long-term reduction | 4.3% annual reduction in federal revenue | Institute for Macroeconomic & Policy Analysis |
| 50% cut to nondefense public R&D | 7.6% long-term reduction | Equivalent to making the average American ~$10,000 poorer | Institute for Macroeconomic & Policy Analysis |
| 50% cut to NIH funding | 3.7% reduction in GDP | Over 4% annual reduction in federal revenue | Institute for Macroeconomic & Policy Analysis |
| 10% permanent reduction in NIH funding | 4.5% decrease in new drugs coming to market (~2 fewer drugs per year) over 30 years | - | Congressional Budget Office |
| Cuts to NIH Indirect Cost Support | Estimated $16 billion in economic loss | 68,000 jobs lost nationwide | Science & Community Impacts Mapping Project[7] |
The Divergent Outcomes of Public vs. Private Funding
Public and private R&D funding are not substitutes but rather complements, each with distinct characteristics and economic outcomes.[8][9]
-
Public Funding: Primarily supports basic and foundational research, which is often considered too high-risk for the private sector.[9] This type of research generates broad knowledge spillovers that benefit the entire economy.[6] Publicly funded research is more likely to be openly published and lead to the creation of high-tech startups.[8][9]
-
Private Funding: Tends to focus on applied research and experimental development with more immediate commercial applications.[6][9] While crucial for bringing products to market, it relies heavily on the foundational knowledge generated by public funding.[1][4] Privately funded research is more likely to result in patents assigned to the funding firm.[8]
Restrictions on public funding, therefore, not only stifle the source of breakthrough innovations but also reduce the opportunities for private sector R&D to thrive.[5]
Methodologies for Economic Impact Assessment
The quantitative data presented in this guide are derived from established economic evaluation methodologies. Understanding these protocols is crucial for critically assessing the provided evidence.
Macroeconomic Modeling
This approach uses large-scale computational models to simulate the effects of policy changes, such as funding cuts, on the entire economy. These models incorporate numerous variables and their interrelationships to forecast impacts on GDP, employment, and investment.
Experimental Protocol:
-
Model Specification: A forward-looking macroeconomic model is developed, incorporating factors like market concentration, inequality, and sector-specific productivity trends.
-
Calibration: The model is calibrated using historical economic data to ensure its parameters accurately reflect the real-world economy.
-
Shock Simulation: The proposed research funding cut (e.g., a 25% reduction in federal R&D spending) is introduced into the model as a "shock."
-
Dynamic Analysis: The model is run over a simulated time horizon to project the short-term and long-term cascading effects of the funding shock on key economic indicators.
-
Output Analysis: The simulation results are analyzed to quantify the differences in economic outcomes between the baseline scenario (no funding cut) and the policy scenario (with the funding cut).
Input-Output (I-O) Analysis
I-O analysis is a quantitative economic technique that examines the interdependencies between different sectors of an economy. It is used to estimate the ripple effects of a change in economic activity in one sector on others.
Experimental Protocol:
-
Data Collection: Data on the purchases and sales between all industrial sectors in a specific region or nation are compiled into an input-output table.
-
Direct Impact Assessment: The initial economic change is quantified. For example, a $1 billion cut in research funding directly reduces the "output" of the scientific research sector.
-
Indirect Impact Calculation: The model calculates the reduction in demand from the research sector for goods and services from its suppliers (e.g., lab equipment manufacturers, software companies). This is the first round of indirect impacts. The model then calculates the subsequent reductions in demand from those suppliers to their own suppliers, and so on.
-
Induced Impact Calculation: The reduction in income for employees in the directly and indirectly affected sectors leads to decreased household spending, which in turn reduces demand for consumer goods and services. The I-O model quantifies these induced effects.
-
Multiplier Effect: The total economic impact is the sum of the direct, indirect, and induced effects. The ratio of the total impact to the direct impact is the economic multiplier.
Visualizing the Impact of Funding Restrictions
The following diagrams illustrate the critical pathways and logical relationships affected by research funding restrictions.
References
- 1. smartbrief.com [smartbrief.com]
- 2. pharmexec.com [pharmexec.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. Biopharma is on edge about NIH funding cuts and what the future holds for research | PharmaVoice [pharmavoice.com]
- 5. oxfordeconomics.com [oxfordeconomics.com]
- 6. Public vs. private R&D: impacts on productivity [ecb.europa.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. Are Federal and Private Research Funding Substitutes? | NBER [nber.org]
- 9. csis.org [csis.org]
Safety Operating Guide
Executive Order 14028: A Focus on Cybersecurity, Not Chemical Disposal
Initial research indicates a potential misunderstanding regarding the subject of Executive Order 1428. The prominent executive order with a similar number is Executive Order 14028, "Improving the Nation's Cybersecurity," signed on May 12, 2021. This order does not address the proper disposal procedures for chemical or laboratory materials. Instead, it outlines a comprehensive strategy to strengthen the United States' cybersecurity defenses.
The core focus of Executive Order 14028 is to modernize the federal government's cybersecurity standards and improve the security of the software supply chain.[1][2] Key provisions of this order include:
-
Enhancing Information Sharing: It removes barriers to sharing threat information between government agencies and the private sector.[3]
-
Modernizing Federal Government Cybersecurity: The order mandates the adoption of security best practices, such as a zero-trust architecture, and accelerates the move to secure cloud services.[1][4]
-
Improving Software Supply Chain Security: It establishes baseline security standards for the development of software sold to the government.[1][4]
-
Establishing a Cyber Safety Review Board: This board, co-chaired by government and private sector leads, convenes after significant cyber incidents to analyze what happened and make recommendations.[1][2]
-
Creating a Standardized Playbook for Incident Response: The order calls for a standard set of operating procedures for responding to cybersecurity vulnerabilities and incidents.[1][4]
Given that Executive Order 14028 pertains to cybersecurity policy and not laboratory safety or chemical handling, there are no associated disposal plans, quantitative data for chemical safety, or experimental protocols to report. The request for information on "proper disposal procedures" under this executive order cannot be fulfilled as the subject matter is unrelated.
For accurate and reliable information on laboratory safety and chemical handling, researchers, scientists, and drug development professionals should consult resources from regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and specific Safety Data Sheets (SDS) for the substances .
References
Clarification Regarding Your Request for Information on "EO 1428"
It appears there may be a misunderstanding regarding the nature of "EO 1428." Based on available information, "this compound" is likely a typographical error for Executive Order 14028 , which focuses on Improving the Nation's Cybersecurity . This executive order, signed on May 12, 2021, outlines policies and procedures to strengthen the United States' cybersecurity infrastructure and software supply chain security.[1][2][3]
Key aspects of Executive Order 14028 include:
-
Enhancing Information Sharing: The order mandates the removal of barriers to sharing threat information between government agencies and the private sector.[4]
-
Modernizing Federal Government Cybersecurity: It requires federal agencies to adopt modern security practices such as zero-trust architecture, multi-factor authentication, and encryption.[2][5][6]
-
Improving Software Supply Chain Security: The order establishes baseline security standards for software sold to the government, including requirements for developers to provide greater transparency into their software's components.[2][5]
-
Establishing a Cyber Safety Review Board: This board, co-chaired by government and private sector leads, is tasked with reviewing significant cyber incidents and providing recommendations for improvement.[2][5]
-
Standardizing Incident Response: The order calls for the creation of a standardized playbook for responding to cybersecurity vulnerabilities and incidents across federal agencies.[2][5]
Given that Executive Order 14028 is a governmental policy and not a chemical or hazardous substance, the concepts of "personal protective equipment," "handling," "disposal," and "experimental protocols" in a laboratory setting are not applicable. Therefore, it is not possible to provide the requested information on safety and logistical plans, data tables, or experimental methodologies related to this topic.
References
- 1. securityjourney.com [securityjourney.com]
- 2. Improving the Nation’s Cybersecurity | GSA [gsa.gov]
- 3. Executive Order 14028, Improving the Nation's Cybersecurity | NIST [nist.gov]
- 4. Executive Order Streamlines Cybersecurity and Reporting Expectations [apptega.com]
- 5. Executive Order on Improving the Nation's Cybersecurity | CISA [cisa.gov]
- 6. dqe.com [dqe.com]
Retrosynthesis Analysis
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
